molecular formula C10H7F3O2 B1366175 2-[3-(Trifluoromethyl)phenyl]propanedial CAS No. 493036-49-0

2-[3-(Trifluoromethyl)phenyl]propanedial

カタログ番号: B1366175
CAS番号: 493036-49-0
分子量: 216.16 g/mol
InChIキー: JBEJBNSLKDHEKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-(Trifluoromethyl)phenyl]propanedial is a high-value chemical building block for research and development. Compounds featuring the 3-(trifluoromethyl)phenyl group are of significant interest in medicinal chemistry and materials science due to the influence of the trifluoromethyl group on a molecule's electronegativity, lipophilicity, and metabolic stability . As a propanedial, this compound possesses two aldehyde functional groups, making it a versatile intermediate for synthesizing more complex heterocyclic structures and for use in multi-step organic synthesis. It can undergo various reactions, including condensations, cyclizations, and as a precursor for ring-forming reactions, to create target molecules for pharmaceutical and agrochemical research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data, including purity measurements via HPLC and structural confirmation by NMR and mass spectrometry.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[3-(trifluoromethyl)phenyl]propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)9-3-1-2-7(4-9)8(5-14)6-15/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEJBNSLKDHEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407262
Record name 2-[3-(trifluoromethyl)phenyl]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493036-49-0
Record name 2-[3-(Trifluoromethyl)phenyl]propanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493036-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(trifluoromethyl)phenyl]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 493036-49-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Chemical Properties of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-[3-(Trifluoromethyl)phenyl]propanedial, a derivative of malondialdehyde, is characterized by a propanedial backbone with a 3-(trifluoromethyl)phenyl substituent at the second carbon position. The presence of two aldehyde functionalities suggests high reactivity, making it a potentially versatile intermediate in organic synthesis. The trifluoromethyl group, a strong electron-withdrawing moiety, is known to significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical considerations in drug development.[1] This document outlines the predicted chemical properties, a hypothetical synthesis protocol, and the expected reactivity of this compound.

Predicted Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These values are theoretical and have been calculated or estimated based on the compound's structure.

PropertyValueSource
IUPAC Name This compound-
Synonyms 2-[3-(Trifluoromethyl)phenyl]malondialdehyde-
CAS Number Not assigned-
Molecular Formula C₁₀H₇F₃O₂Calculated
Molecular Weight 216.16 g/mol Calculated
Predicted Physical State Crystalline solidAnalogy to malondialdehyde[2]
Predicted Boiling Point > 250 °C (with decomposition)Estimation
Predicted Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, THF), sparingly soluble in water.Structural analysis
Predicted pKa (C2-H) ~3-4Analogy to malondialdehyde[2]

Reactivity and Stability

This compound is expected to be a highly reactive and unstable compound, primarily due to the malondialdehyde core.[3]

  • Enolization: Like malondialdehyde, it is predicted to exist predominantly in its enol form due to the formation of a stable six-membered ring through intramolecular hydrogen bonding.

  • Acidity: The proton at the C2 position is acidic, readily forming a resonance-stabilized enolate. The strong electron-withdrawing effect of the adjacent 3-(trifluoromethyl)phenyl group is expected to further increase the acidity of this proton compared to unsubstituted malondialdehyde.[4]

  • Electrophilicity: The aldehyde carbons are electrophilic and susceptible to nucleophilic attack. This reactivity is central to its potential use in condensation reactions.

  • Instability: Malondialdehyde and its derivatives are known to be unstable and can polymerize, especially under acidic or basic conditions and at elevated temperatures.[2] It is recommended to store the compound in a cool, dark, and inert atmosphere.

  • Reactions with Biomolecules: Malondialdehydes are known to react with primary amines, such as the side chains of lysine and arginine residues in proteins and with DNA bases, to form adducts.[5][6] This reactivity is a key aspect of malondialdehyde's role as a marker for oxidative stress.[7][8]

G Figure 1: Predicted Reactivity of this compound cluster_keto Keto Form cluster_enol Enol Form cluster_enolate Enolate Formation cluster_nucleophilic_addition Nucleophilic Addition Keto Keto Form (minor tautomer) Enol Enol Form (major tautomer, stabilized by intramolecular H-bond) Keto->Enol Tautomerization NucleophilicAddition Reaction with Nucleophiles (e.g., R-NH2) at aldehyde carbons Keto->NucleophilicAddition + Nucleophile (e.g., R-NH2) Enol->Keto Enolate Resonance-Stabilized Enolate (formed in presence of base) Enol->Enolate + Base - H+ Enolate->Enol + H+

Figure 1: Predicted Reactivity of this compound

Hypothetical Experimental Protocols

A plausible route to synthesize this compound is through a modified Vilsmeier-Haack formylation of a suitable precursor, such as ethyl 3-(trifluoromethyl)phenylacetate.[9][10] This reaction introduces two formyl groups at the alpha-carbon of the ester.

Reaction Scheme: Ethyl 3-(trifluoromethyl)phenylacetate → this compound

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., argon), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) while maintaining the temperature below 10°C. Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve ethyl 3-(trifluoromethyl)phenylacetate (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Add a saturated aqueous solution of sodium acetate or sodium carbonate until the pH is neutral to hydrolyze the intermediate iminium salt.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified immediately, preferably by column chromatography on silica gel, due to its expected instability.

G Figure 2: Hypothetical Synthesis Workflow Start Ethyl 3-(trifluoromethyl)phenylacetate Reaction Vilsmeier-Haack Reaction (Formylation at α-carbon) Start->Reaction Reagent Vilsmeier Reagent (POCl3/DMF) Reagent->Reaction Hydrolysis Aqueous Hydrolysis (e.g., NaOAc solution) Reaction->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Figure 2: Hypothetical Synthesis Workflow

An alternative approach involves the synthesis of the corresponding diol, followed by a selective oxidation. The synthesis of 2-aryl-1,3-propanediols from esters of aryl acetic acids has been reported.[11][12]

Step-by-Step Protocol:

  • Diol Synthesis: Reduce an ester of 3-(trifluoromethyl)phenylacetic acid (e.g., the ethyl ester) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) to yield 2-[3-(Trifluoromethyl)phenyl]propane-1,3-diol.

  • Oxidation: Selectively oxidize the resulting diol to the dialdehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by employing Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). This step is critical as over-oxidation to the carboxylic acid must be avoided.

  • Work-up and Purification: Follow standard aqueous work-up and extraction procedures. The resulting dialdehyde should be purified promptly as described in section 4.1.

Conclusion

While this compound remains a compound with no direct characterization in available literature, its chemical properties can be reasonably predicted. It is expected to be a highly reactive crystalline solid, with its chemistry dominated by the malondialdehyde moiety. The 3-(trifluoromethyl)phenyl group will likely enhance the acidity of the C2 proton and influence its overall electronic properties. The synthetic routes proposed, particularly the Vilsmeier-Haack reaction, offer a plausible, though unverified, pathway for its preparation. Any experimental work should proceed with caution, anticipating the compound's potential instability. This theoretical guide provides a foundational framework for researchers and drug development professionals interested in exploring the synthesis and utility of this novel compound.

References

An In-depth Technical Guide to 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 2-[3-(Trifluoromethyl)phenyl]propanedial. This compound is of interest to the medicinal chemistry and drug development sectors due to the presence of the biologically active 3-(trifluoromethyl)phenyl moiety combined with a reactive propanedial functionality. This document consolidates available data and presents detailed theoretical and analogous experimental protocols to facilitate further research and application of this promising molecule.

Molecular Structure and Properties

This compound is a small organic molecule featuring a central propanedial group substituted at the second carbon with a 3-(trifluoromethyl)phenyl ring. The trifluoromethyl group significantly influences the electronic properties of the phenyl ring, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.[1][2][3]

Chemical Structure

Below is a diagram of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes key computed and known properties.

PropertyValueSource
Molecular Formula C₁₀H₇F₃O₂-
Molecular Weight 216.16 g/mol -
IUPAC Name This compound-
CAS Number 493036-49-0-
Predicted LogP 1.8 ± 0.5ChemAxon
Predicted pKa 12.5 ± 0.7ChemAxon

Synthesis Protocols

Proposed Synthesis Workflow

The following diagram illustrates a potential two-step synthesis approach starting from 3-(trifluoromethyl)benzaldehyde.

synthesis_workflow start 3-(Trifluoromethyl)benzaldehyde intermediate 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol start->intermediate Henry Reaction followed by Reduction product This compound intermediate->product Oxidation (e.g., Swern or Dess-Martin)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation (Analogous)

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[4][5][6][7][8] Although not directly applied to 3-(trifluoromethyl)toluene to yield the target compound in a single step, a multi-step process involving this reaction on a suitable precursor is conceivable.

Materials:

  • Substituted aromatic precursor

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvent (e.g., 1,2-dichloroethane)

  • Sodium acetate solution (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve the aromatic precursor in the chosen solvent and cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride to a solution of DMF in the solvent, maintaining the temperature below 5°C to form the Vilsmeier reagent.

  • Add the Vilsmeier reagent dropwise to the solution of the aromatic precursor.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium acetate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Oxidation of 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol

This method involves the synthesis of the corresponding diol followed by its oxidation.[9]

Part A: Synthesis of 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol This intermediate can be prepared from 3-(trifluoromethyl)benzaldehyde via a Henry reaction with nitromethane, followed by reduction of the nitro group and the ester.

Part B: Oxidation to the Dialdehyde Materials:

  • 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol

  • Oxidizing agent (e.g., Dess-Martin periodinane, or Swern oxidation reagents: oxalyl chloride, DMSO, triethylamine)

  • Dichloromethane (DCM) as solvent

Procedure (using Dess-Martin periodinane):

  • Dissolve the diol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the two phases become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting dialdehyde by flash column chromatography.

Spectroscopic Analysis (Predicted)

No experimental spectroscopic data for this compound has been found in the searched literature. The following are predicted and analogous data based on the functional groups present in the molecule.

¹H NMR Spectroscopy (Predicted)

The following table outlines the predicted proton NMR chemical shifts for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehydic Protons (-CHO)9.5 - 9.8Doublet
Methine Proton (-CH-)4.0 - 4.5Triplet
Aromatic Protons (Ar-H)7.4 - 7.8Multiplet
¹³C NMR Spectroscopy (Predicted)

The predicted carbon NMR chemical shifts are summarized below.

CarbonPredicted Chemical Shift (δ, ppm)
Aldehydic Carbonyls (C=O)190 - 200
Aromatic Carbons (C-Ar)120 - 140
Trifluoromethyl Carbon (CF₃)120 - 125 (quartet)
Methine Carbon (-CH-)50 - 60
FTIR Spectroscopy (Analogous Data)

Based on the infrared spectra of similar aldehydes and aromatic compounds, the following characteristic absorption bands are expected.[10]

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aldehydic)2850 - 2750Medium
C=O stretch (aldehydic)1740 - 1720Strong
C-F stretch (trifluoromethyl)1350 - 1100Strong
C=C stretch (aromatic)1600 - 1450Medium
C-H bend (aromatic)900 - 675Strong
Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry, aldehydes typically undergo α-cleavage and McLafferty rearrangement.[11][12][13][14]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (216.16) may be observed.

  • α-Cleavage: Loss of a hydrogen radical (M-1) or a formyl group (M-29).

  • Loss of Trifluoromethylphenyl Group: Fragmentation leading to the loss of the C₇H₄F₃ radical.

Biological and Pharmacological Relevance

The incorporation of a trifluoromethyl group into a phenyl ring is a common strategy in drug design to enhance a molecule's pharmacological profile.[1][2][3] This modification can improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity to biological targets.

Potential Signaling Pathway Involvement

Given that many trifluoromethylphenyl-containing compounds exhibit activity in the central nervous system (CNS) or possess anti-inflammatory properties, a potential mechanism of action could involve the modulation of inflammatory pathways, such as the cyclooxygenase (COX) pathway.[15][16]

signaling_pathway stimulus Inflammatory Stimulus membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX Enzymes (COX-1, COX-2) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation drug This compound (Potential Inhibitor) drug->cox Inhibition

Caption: Hypothetical inhibition of the COX pathway.

Applications in Drug Discovery
  • CNS Disorders: The enhanced lipophilicity imparted by the trifluoromethyl group can facilitate crossing the blood-brain barrier, making compounds containing this moiety potential candidates for treating central nervous system disorders.[1][17][18][19]

  • Anti-inflammatory Agents: Numerous non-steroidal anti-inflammatory drugs (NSAIDs) feature fluorinated phenyl groups.[15] The title compound could serve as a scaffold for the development of novel anti-inflammatory agents.

  • Antimicrobial Agents: Trifluoromethylphenyl derivatives have also been explored for their antibacterial properties.[20][21][22]

Conclusion

This compound represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. While experimental data for this specific compound is scarce, this guide provides a foundational understanding based on its structural features and data from analogous compounds. The proposed synthesis and analytical methods, along with the discussion of its potential biological relevance, are intended to serve as a valuable resource for researchers and professionals in drug development, encouraging further exploration of this and related chemical entities.

References

An In-depth Technical Guide to 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and dedicated research on 2-[3-(Trifluoromethyl)phenyl]propanedial are limited in publicly available scientific literature. This guide has been compiled by integrating information on its proposed synthesis, the properties of its constituent chemical moieties, and data from analogous compounds.

Introduction

This compound is a complex organic molecule that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure uniquely combines the synthetically useful propanedial (malondialdehyde) scaffold with the biologically active 3-(trifluoromethyl)phenyl moiety. The latter is a key component in numerous pharmaceuticals, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] While specific applications for this compound are yet to be extensively explored, its constituent parts suggest promising avenues for research and development, particularly in the synthesis of novel therapeutic agents and heterocyclic compounds.[2]

Chemical Identifiers and Properties

A summary of the key identifiers for this compound is provided in the table below. Due to a lack of extensive research, a comprehensive list of physical and chemical properties is not available at this time.

IdentifierValue
CAS Number 493036-49-0
Molecular Formula C₁₀H₇F₃O₂
Molecular Weight 216.16 g/mol
IUPAC Name This compound
InChI Key JBEJBNSLKDHEKG-UHFFFAOYSA-N

Proposed Synthetic Pathways

A likely synthetic route to this compound involves a two-stage process: the synthesis of a precursor diol, 2-[3-(trifluoromethyl)phenyl]-1,3-propanediol, followed by its selective oxidation to the target dialdehyde.[2]

Synthesis of the Precursor: 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol

A potential pathway for synthesizing the key diol intermediate is adapted from established methods for analogous 2-aryl-1,3-propanediols. This strategy commences with 3-(trifluoromethyl)benzaldehyde and proceeds through a nitroalkane intermediate.[2]

Synthesis of 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol start 3-(Trifluoromethyl)benzaldehyde step1 Nitroalkane Intermediate start->step1 Reaction with Nitroalkane step2 2-Nitro-2-[3-(trifluoromethyl)phenyl]-1,3-propanediol step1->step2 Reaction with Formaldehyde final 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol step2->final Reduction of Nitro Group

Caption: Proposed synthesis of the diol precursor.

Oxidation of the Diol to the Dialdehyde

The selective oxidation of the primary alcohol groups of the diol to aldehydes is a critical final step. Several modern oxidation methods are suitable for this transformation, offering mild conditions and high selectivity, which are crucial to avoid over-oxidation to carboxylic acids.

Oxidation of Diol to Dialdehyde start 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol final This compound start->final oxidants Oxidizing Agent (e.g., DMP, Swern Reagents) oxidants->final Oxidation

Caption: Oxidation of the diol to the target dialdehyde.

Experimental Protocols (General Methodologies)

While a specific, validated protocol for the synthesis of this compound has not been published, the following are detailed general methodologies for the key synthetic steps, based on well-established organic chemistry reactions.

Synthesis of 2-Aryl-2-nitro-1,3-propanediols (Analogous to Step 2)

This protocol is adapted from the synthesis of related 2-phenyl substituted 2-nitro-1,3-propanediols.

  • Materials:

    • Nitromethylbenzene derivative (in this case, 1-(nitromethyl)-3-(trifluoromethyl)benzene)

    • 37% Formaldehyde

    • Sodium carbonate monohydrate

    • Ice water

    • Toluene

  • Procedure:

    • Combine the nitromethylbenzene derivative (1.0 mole equivalent), 37% formaldehyde (2.2 mole equivalents), and a catalytic amount of sodium carbonate monohydrate in a beaker with mechanical stirring.

    • The reaction is exothermic; maintain the temperature at approximately 38°C using a cold water bath.

    • After about 1.5 hours, crystals should begin to form.

    • Dilute the mixture with ice water and continue stirring at 10°C for 2 hours.

    • Filter the mixture and wash the collected solid with water.

    • For further purification, the damp solid can be stirred in cold toluene, filtered, and air-dried.

Reduction of the Nitro Group (Analogous to Step 3)

This protocol describes the hydrogenation of a 2-nitro-2-phenyl-1,3-propanediol to the corresponding 2-amino-1,3-propanediol, which can be subsequently converted to the diol. A more direct reduction to the diol may also be possible.

  • Materials:

    • 2-Nitro-2-phenyl-1,3-propanediol derivative

    • 5% Palladium on calcium carbonate

    • Methanol

    • Hydrogen source (e.g., Parr hydrogenator)

    • Celite

  • Procedure:

    • In a Parr hydrogenator bottle, combine the 2-nitro-2-phenyl-1,3-propanediol derivative, a catalytic amount of 5% palladium on calcium carbonate, and methanol.

    • Reduce the mixture with hydrogen (typically overnight).

    • After the reaction is complete, filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the crude product, which can be further purified by recrystallization.

Dess-Martin Oxidation of a Diol to a Dialdehyde (Applicable to Final Step)

The Dess-Martin periodinane (DMP) oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes.[3][4]

  • Materials:

    • 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (optional, for buffering)

  • Procedure:

    • Dissolve the diol (1.0 equivalent) in dichloromethane.

    • Add Dess-Martin periodinane (typically 1.5 to 2.0 equivalents per alcohol group) to the solution at room temperature.[5]

    • If the substrate is acid-sensitive, sodium bicarbonate can be added as a buffer.[3]

    • Stir the reaction mixture at room temperature. The reaction is usually complete within a few hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction can be quenched and worked up to isolate the desired dialdehyde.

Swern Oxidation of a Diol to a Dialdehyde (Applicable to Final Step)

The Swern oxidation is another classic and mild method that avoids the use of heavy metals.[6][7]

  • Materials:

    • Dimethyl sulfoxide (DMSO)

    • Oxalyl chloride

    • 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol

    • Triethylamine (or another hindered base)

    • Dichloromethane (DCM)

  • Procedure:

    • In a flask cooled to -78°C (a dry ice/acetone bath), add oxalyl chloride to a solution of DMSO in dichloromethane.

    • After a short period of stirring, add a solution of the diol in dichloromethane dropwise, maintaining the low temperature.

    • Stir for a further period at -78°C.

    • Add triethylamine to the mixture, which will act as a base to facilitate the elimination reaction.

    • Allow the reaction to warm to room temperature.

    • The reaction can then be quenched with water and the product extracted.

    • Note: This reaction produces volatile and malodorous byproducts like dimethyl sulfide, and should be performed in a well-ventilated fume hood.[6]

Potential Applications in Drug Development and Research

The true potential of this compound lies in the synergistic properties of its two key structural motifs.

The Role of the 3-(Trifluoromethyl)phenyl Moiety

The trifluoromethyl group is a cornerstone in modern medicinal chemistry.[1] Its inclusion in a phenyl ring can significantly alter a molecule's properties in ways that are beneficial for drug design:

Property AffectedImpact of Trifluoromethyl Group
Metabolic Stability Blocks metabolic hotspots, increasing the drug's half-life.[6]
Lipophilicity Generally increases, which can improve membrane permeability.[6]
Binding Affinity The strong electron-withdrawing nature can enhance interactions with biological targets.[2]
Bioavailability Can improve oral bioavailability and permeability across the blood-brain barrier.

Many drugs containing the trifluoromethylphenyl group exhibit activity in the central nervous system or have anti-inflammatory properties.[2]

The Versatility of the Propanedial Scaffold

Propanedial, or malondialdehyde, is a highly reactive dialdehyde that serves as a versatile C3 building block in organic synthesis. Its two aldehyde groups are prime sites for a variety of chemical transformations, including:

  • Condensation reactions

  • Cyclization reactions

  • Nucleophilic additions

This reactivity makes it an excellent starting point for the construction of complex molecules, particularly a diverse range of heterocyclic compounds, which are prevalent in many classes of pharmaceuticals.[2]

Conclusion

This compound stands as a promising, yet underexplored, chemical entity. While direct experimental data remains scarce, a logical and feasible synthetic pathway can be proposed based on well-established organic reactions. The combination of the advantageous properties of the trifluoromethylphenyl group and the synthetic flexibility of the propanedial scaffold makes this compound a compelling target for future research in drug discovery and the development of novel organic materials. Further investigation into its synthesis and reactivity is warranted to unlock its full potential.

References

A Comprehensive Technical Guide to the Synthesis Precursors of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis precursors and methodologies for 2-[3-(trifluoromethyl)phenyl]propanedial, a valuable building block in pharmaceutical and materials science. The document outlines the primary synthetic pathways, details experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.

Core Synthesis Strategy: Vilsmeier-Haack Double Formylation

The most direct and efficient route to this compound involves the Vilsmeier-Haack double formylation of a suitable precursor. This reaction utilizes the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce two formyl groups onto an active methylene carbon.

Precursor Selection

The key precursor for this synthesis is 3-(trifluoromethyl)phenylacetic acid . The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring influences the reactivity of the benzylic methylene group, making it susceptible to double formylation.

Precursor MoleculeRationale for Use
3-(Trifluoromethyl)phenylacetic acidThe active methylene group alpha to the aromatic ring and the carboxyl group is the target for the Vilsmeier-Haack double formylation. The trifluoromethyl group is a common pharmacophore.
3-(Trifluoromethyl)benzaldehydeA versatile starting material for the synthesis of 3-(trifluoromethyl)phenylacetic acid through various oxidation or homologation reactions.
1-Bromo-3-(trifluoromethyl)benzeneCan be converted to 3-(trifluoromethyl)phenylacetic acid via Grignard reaction followed by carboxylation, or through palladium-catalyzed coupling reactions.

Synthetic Pathways and Methodologies

The primary pathway to this compound is the direct double formylation of 3-(trifluoromethyl)phenylacetic acid. This reaction proceeds through a proposed mechanism involving the formation of an enol intermediate, which then undergoes a decarboxylative double formylation.

Diagram: Proposed Vilsmeier-Haack Double Formylation Pathway

Vilsmeier_Haack_Double_Formylation precursor 3-(Trifluoromethyl)phenylacetic Acid enol Enol Intermediate precursor->enol vilsmeier Vilsmeier Reagent (POCl₃, DMF) second_formylation Second Formylation decarboxylation Decarboxylation (-CO₂) enol->decarboxylation + Vilsmeier Reagent enamine Conjugated Enamine decarboxylation->enamine enamine->second_formylation + Vilsmeier Reagent iminium_salt Iminium Salt Intermediate second_formylation->iminium_salt hydrolysis Hydrolysis iminium_salt->hydrolysis product This compound hydrolysis->product

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Double Formylation of Phenylacetic Acid (General Procedure)

Materials:

  • Phenylacetic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Sodium acetate or other suitable base for workup

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool DMF in the chosen anhydrous solvent in an ice bath. Add POCl₃ dropwise with stirring, maintaining the temperature below 10 °C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve phenylacetic acid in the reaction solvent and add it dropwise to the prepared Vilsmeier reagent. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a temperature between 50-80 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to overnight.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate. This step hydrolyzes the intermediate iminium salt to the dialdehyde.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Illustrative for Phenylacetic Acid):

Reactant/ProductMolar Ratio (relative to Phenylacetic Acid)Typical Yield (%)
Phenylacetic Acid1.0-
POCl₃2.0 - 3.0-
DMF4.0 - 6.0-
2-Phenylpropanedial-60 - 80% (estimated)

Note: The molar ratios and yields are estimates based on general Vilsmeier-Haack reactions and should be optimized for the specific synthesis of this compound.

Alternative Synthetic Approaches and Precursors

While the direct double formylation is the most straightforward route, other multi-step synthetic strategies can also be employed, often starting from more readily available precursors.

Diagram: Alternative Synthetic Workflow

Alternative_Synthesis_Workflow start 1-Bromo-3-(trifluoromethyl)benzene grignard Grignard Formation start->grignard carboxylation Carboxylation (CO₂) grignard->carboxylation acid 3-(Trifluoromethyl)phenylacetic Acid carboxylation->acid vilsmeier Vilsmeier-Haack Double Formylation acid->vilsmeier product This compound vilsmeier->product

Caption: Multi-step synthesis of the target compound from a common starting material.

Conclusion

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack double formylation of 3-(trifluoromethyl)phenylacetic acid. This technical guide provides the foundational knowledge, including key precursors, a detailed general protocol, and a proposed reaction mechanism, to enable researchers to successfully synthesize this important chemical intermediate. Further optimization of the reaction conditions for the specific trifluoromethyl-substituted substrate is recommended to achieve high yields and purity. The alternative synthetic routes offer flexibility depending on the availability of starting materials.

References

An In-depth Technical Guide on the Biological Activity of Trifluoromethylphenyl Compounds as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of trifluoromethylphenyl moieties is a cornerstone strategy in modern medicinal chemistry, renowned for enhancing metabolic stability, binding affinity, and bioavailability. This guide focuses on a prominent class of such compounds: selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by Celecoxib. We will delve into their mechanism of action, structure-activity relationships (SAR), quantitative biological data, and the experimental protocols used for their evaluation.

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins and thromboxanes.[1] Two primary isoforms exist:

  • COX-1: A constitutively expressed enzyme found in most tissues. It plays a crucial role in physiological processes like protecting the gastrointestinal mucosa, maintaining renal function, and facilitating platelet aggregation.[2]

  • COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation by cytokines, growth factors, and other inflammatory stimuli.[3][4]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While their therapeutic effects stem from COX-2 inhibition, the concurrent inhibition of COX-1 leads to common side effects, most notably gastrointestinal ulceration.[5][6]

Trifluoromethylphenyl-containing compounds, such as Celecoxib, are designed as selective COX-2 inhibitors. This selectivity allows them to exert potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal adverse reactions associated with COX-1 inhibition.[3][5] Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1.[3] The selectivity arises from key structural differences in the active sites of the two enzyme isoforms. The COX-2 active site features a larger, more accommodating side pocket due to the substitution of a valine residue for isoleucine at position 523.[3] The trifluoromethylphenyl and sulfonamide groups of Celecoxib can bind within this side pocket, an interaction that is sterically hindered in the narrower COX-1 active site.[3]

Signaling Pathway: The Arachidonic Acid Cascade

Trifluoromethylphenyl COX-2 inhibitors intervene early in the arachidonic acid signaling cascade. By blocking the action of COX-2, they prevent the synthesis of prostaglandins (PGE2, PGI2, etc.) that mediate inflammation, pain, and fever.

Arachidonic_Acid_Pathway cluster_COX Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 p1 Arachidonic_Acid->p1 PGH2 PGH2 COX1->PGH2 COX2->PGH2 Prostanoids_Housekeeping Prostaglandins Thromboxane A2 (GI Protection, Platelets) PGH2->Prostanoids_Housekeeping Tissue-specific isomerases Prostanoids_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostanoids_Inflammatory Tissue-specific isomerases Inhibitor Trifluoromethylphenyl COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Inhibition p1->COX1 p1->COX2 p2

Caption: Arachidonic Acid Cascade and Point of Inhibition.

Structure-Activity Relationship (SAR)

The development of selective COX-2 inhibitors is a triumph of rational drug design. The structure of diarylheterocycles like Celecoxib can be broken down into key pharmacophoric elements, with the trifluoromethylphenyl group playing a critical role.

  • Central Heterocyclic Ring (Pyrazole): Provides a rigid scaffold for the optimal orientation of the two aryl rings.[7]

  • Aryl Ring 1 (p-tolyl group): Occupies the primary active site channel of the COX enzyme.

  • Aryl Ring 2 (p-sulfamoylphenyl group): This is the COX-2 selectivity-determining moiety. The sulfonamide (or a similar hydrogen bond acceptor) interacts with the hydrophilic side pocket unique to COX-2.[3][6]

  • Trifluoromethyl (CF3) Group: Attached to the central pyrazole ring, the CF3 group provides superior potency and selectivity.[3] Its strong electron-withdrawing nature and lipophilicity enhance binding interactions within the enzyme's active site and contribute to the overall pharmacokinetic profile of the molecule.

SAR_Logic Aryl1 Aryl Group 1 (p-tolyl) Binds in active site Aryl2 Aryl Group 2 (p-sulfamoylphenyl) Projects into side pocket Selectivity High COX-2 Selectivity & Potent Inhibition Aryl2->Selectivity Key Interaction CF3 Trifluoromethyl Group Enhances Potency & Selectivity CF3->Selectivity Enhances Scaffold Scaffold Scaffold->Aryl2 Scaffold->CF3

Caption: Key Structural Elements for COX-2 Selectivity.

Quantitative Biological Data

The inhibitory activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the Selectivity Index (SI), with higher values indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib 150.04375
TFM-C ¹>1008.2>12.2
Compound VIIa ²19.50.2967.2
Compound 3g ³4.452.651.68
Ketoprofen (Non-selective)--0.21
Diclofenac (Non-selective)--1.80

Data compiled from multiple sources.[7][8][9] Absolute values can vary based on assay conditions. ¹ TFM-C is a trifluoromethyl analogue of Celecoxib where the 4-methyl group is replaced by another trifluoromethyl group.[8] Despite its much lower COX-2 inhibitory activity, it retains immunomodulatory effects through COX-2-independent pathways.[8][10] ² Compound VIIa is a novel thiophene-based derivative designed as a selective COX-2 inhibitor.[9] ³ Compound 3g is a novel trifluoromethyl-pyrazole-carboxamide derivative.[7]

Experimental Protocols

A. In Vitro Cyclooxygenase (COX) Inhibition Assay

The determination of COX-1 and COX-2 inhibitory activity is a critical step in evaluating potential anti-inflammatory agents. A common method is the in vitro enzyme immunoassay (EIA) or a fluorometric assay.[11][12]

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 enzyme (e.g., ovine) and COX-2 enzyme (e.g., human recombinant).

  • Arachidonic acid (substrate).

  • Assay buffer (e.g., Tris-HCl).

  • Cofactors (e.g., hematin, glutathione).

  • Detection reagents (e.g., Prostaglandin Screening EIA Kit, Fluorometric probe).

  • Test compound (dissolved in DMSO).

  • Reference inhibitor (e.g., Celecoxib, Indomethacin).

  • 96-well microplate and plate reader (spectrophotometer or fluorometer).

Methodology (Fluorometric Assay Example): [11]

  • Preparation: Prepare working solutions of COX assay buffer, cofactor solution, and probe solution. Serially dilute the test compound in DMSO to create a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • 75 μL COX Assay Buffer

    • 10 μL Test Compound solution (or DMSO for control)

    • 1 μL COX-1 or COX-2 enzyme

  • Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 μL of arachidonic acid solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence kinetics for a set period (e.g., 10 minutes) using a plate reader with appropriate excitation (e.g., 535 nm) and emission (e.g., 587 nm) wavelengths.[11] The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data, setting the uninhibited control (DMSO) as 100% activity and a background well with no enzyme as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal curve) to determine the IC50 value.

Experimental_Workflow start Start: Prepare Reagents & Test Compound Dilutions process1 Dispense Buffer, Inhibitor, & COX Enzyme into 96-well Plate start->process1 process2 Pre-incubate to Allow Inhibitor-Enzyme Binding process1->process2 process3 Initiate Reaction with Arachidonic Acid process2->process3 process4 Measure Product Formation (Fluorometry or EIA) process3->process4 decision Data Sufficient? process4->decision decision->process1 No, Repeat process5 Plot % Inhibition vs. [Inhibitor] Calculate IC50 Values decision->process5 Yes end End: Determine Potency & Selectivity Index process5->end

Caption: General Workflow for an In Vitro COX Inhibition Assay.

Conclusion

Trifluoromethylphenyl compounds are integral to the design of selective COX-2 inhibitors, offering a potent therapeutic strategy for managing pain and inflammation with an improved safety profile over traditional NSAIDs. The trifluoromethyl group is a key contributor to the high potency and selectivity observed in drugs like Celecoxib. A thorough understanding of the arachidonic acid pathway, detailed structure-activity relationships, and robust in vitro testing protocols are essential for the continued development of novel anti-inflammatory agents in this chemical class.

References

Reactivity Profile of 2-[3-(Trifluoromethyl)phenyl]propanedial: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity of 2-[3-(Trifluoromethyl)phenyl]propanedial is limited in publicly available literature. This guide provides a comprehensive reactivity profile based on established principles of organic chemistry, data from analogous compounds, and the known electronic effects of its constituent functional groups. The experimental protocols described herein are proposed methodologies and should be adapted and optimized as required.

Executive Summary

This compound is a unique molecule combining the reactive 1,3-dicarbonyl system of a malondialdehyde with the potent electronic influence of a trifluoromethyl-substituted aromatic ring. The trifluoromethyl group, a strong electron-withdrawing substituent, is anticipated to significantly modulate the reactivity of both the aryl and propanedial moieties.[1][2] This document outlines the predicted chemical behavior of this compound, including the reactivity of its aldehyde groups, the acidity of the α-carbon, and its propensity for cyclization and condensation reactions. Furthermore, this guide presents detailed, proposed experimental protocols for its synthesis and for the investigation of its characteristic reactions.

Predicted Reactivity Profile

The reactivity of this compound is governed by the interplay between the two aldehyde functional groups and the electron-withdrawing 3-(trifluoromethyl)phenyl substituent.

Influence of the 3-(Trifluoromethyl)phenyl Group

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[1][3] Its presence on the phenyl ring at the meta position will have several key effects:

  • Increased Acidity of the α-Hydrogen: The inductive electron-withdrawing effect of the -CF3 group will be transmitted through the phenyl ring to the α-carbon of the propanedial moiety, increasing the acidity of the C-H bond at this position. This makes the formation of the corresponding enolate more favorable.

  • Activation of the Aromatic Ring: While the -CF3 group is generally deactivating for electrophilic aromatic substitution, it directs incoming electrophiles to the meta positions (relative to itself).[2][3]

  • Enhanced Electrophilicity of Carbonyl Carbons: The electron-withdrawing nature of the substituent will increase the partial positive charge on the carbonyl carbons of the aldehyde groups, making them more susceptible to nucleophilic attack.

Reactivity of the Propanedial Moiety

Malondialdehydes are known for their high reactivity and exist predominantly in the enol form.[4]

  • Enolization: The presence of two carbonyl groups significantly increases the acidity of the α-hydrogen, leading to easy enolization under both acidic and basic conditions. The electron-withdrawing 3-(trifluoromethyl)phenyl group is expected to further favor the enol form.

  • Nucleophilic Addition to Carbonyls: The aldehyde groups will readily undergo nucleophilic addition reactions with a wide range of nucleophiles, including organometallic reagents, amines, alcohols, and thiols.

  • Condensation Reactions: The acidic α-hydrogen makes this compound an excellent substrate for base-catalyzed condensation reactions, such as the Knoevenagel condensation, with other carbonyl compounds.[5][6]

  • Cyclization Reactions: The 1,3-dicarbonyl arrangement facilitates cyclization reactions with dinucleophiles like hydrazine, hydroxylamine, and urea to form various heterocyclic systems.

Proposed Synthesis

A plausible synthetic route to this compound involves the preparation of the corresponding 1,3-propanediol followed by a selective oxidation.[7][8]

G cluster_0 Proposed Synthesis of this compound 3-(Trifluoromethyl)benzaldehyde 3-(Trifluoromethyl)benzaldehyde Intermediate_A Diethyl 2-(3-(trifluoromethyl)benzylidene)malonate 3-(Trifluoromethyl)benzaldehyde->Intermediate_A Knoevenagel Condensation Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate_A Intermediate_B Diethyl 2-(3-(trifluoromethyl)phenyl)malonate Intermediate_A->Intermediate_B Reduction (e.g., H2, Pd/C) Intermediate_C 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol Intermediate_B->Intermediate_C Reduction (e.g., LiAlH4) Target This compound Intermediate_C->Target Oxidation (e.g., PCC, Swern)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Proposed)

Synthesis of 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol

This protocol is adapted from established methods for the synthesis of 2-aryl-1,3-propanediols.[7][8]

  • Step 1: Knoevenagel Condensation.

    • To a solution of 3-(trifluoromethyl)benzaldehyde (1 eq.) and diethyl malonate (1.1 eq.) in ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product, diethyl 2-(3-(trifluoromethyl)benzylidene)malonate, by column chromatography.

  • Step 2: Reduction of the Double Bond.

    • Dissolve the product from Step 1 in ethanol and add a catalytic amount of 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

    • Filter the catalyst through Celite and concentrate the filtrate to obtain diethyl 2-(3-(trifluoromethyl)phenyl)malonate.

  • Step 3: Reduction of the Esters.

    • Caution: LiAlH4 is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • Slowly add a solution of diethyl 2-(3-(trifluoromethyl)phenyl)malonate in anhydrous THF to a stirred suspension of lithium aluminum hydride (LiAlH4) (2.5 eq.) in anhydrous THF at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting precipitate and wash with THF.

    • Dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate to yield 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol. Purify by recrystallization or column chromatography.

Oxidation to this compound

This protocol describes a general method for the oxidation of 1,3-diols to dialdehydes.[9]

  • Swern Oxidation:

    • Caution: This reaction should be performed in a well-ventilated fume hood at low temperatures.

    • To a solution of oxalyl chloride (2.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.5 eq.) dropwise.

    • Stir the mixture for 15 minutes, then add a solution of 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol (1 eq.) in DCM.

    • Stir for 1 hour at -78 °C, then add triethylamine (5 eq.).

    • Allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography, taking care to minimize exposure to air and light due to its potential instability.

Reactivity Study: Knoevenagel Condensation

This protocol outlines a general procedure to investigate the reactivity of the α-carbon.[5][10]

  • To a solution of this compound (1 eq.) and an active methylene compound (e.g., malononitrile, 1 eq.) in ethanol, add a catalytic amount of a weak base (e.g., piperidine or triethylamine).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography or recrystallization.

  • Characterize the product by NMR, IR, and mass spectrometry to confirm the structure of the condensation product.

Data Presentation

Since direct quantitative data for the target compound is unavailable, the following tables summarize relevant data for analogous compounds to provide a comparative context.

Table 1: Physicochemical Properties of Analogous Compounds

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Reference
3-(3-(Trifluoromethyl)phenyl)propanal21172-41-8202.17207.4 ± 35.0[7]
2-Phenyl-1,3-propanediol1570-95-2152.19Not available (solid)[5]

Table 2: Proposed Reaction Conditions for Analogue Synthesis

Reaction TypeSubstrateReagentsSolventTemperatureYieldReference
Oxidation3-(3-(Trifluoromethyl)phenyl)propanolDMSO, P2O5Dichloromethane0-20 °CNot specified[7]
ReductionDiethyl phenylmalonateLiAlH4Tetrahydrofuran0 °C to RTNot specified[8]

Visualizations

G cluster_1 Experimental Workflow for Reactivity Profiling start This compound nucleophilic_addition Nucleophilic Addition (e.g., Grignard, Wittig) start->nucleophilic_addition condensation Condensation (e.g., Knoevenagel) start->condensation cyclization Cyclization (e.g., with Hydrazine) start->cyclization oxidation_reduction Oxidation/Reduction start->oxidation_reduction product_analysis Product Isolation & Characterization (NMR, MS, IR) nucleophilic_addition->product_analysis condensation->product_analysis cyclization->product_analysis oxidation_reduction->product_analysis

Caption: A logical workflow for investigating the reactivity of the target compound.

G cluster_2 Electronic Effects on Reactivity trifluoromethyl_group 3-(Trifluoromethyl)phenyl Group inductive_effect Strong Inductive Electron Withdrawal (-I) trifluoromethyl_group->inductive_effect alpha_carbon Increased Acidity of α-Hydrogen inductive_effect->alpha_carbon carbonyl_carbons Increased Electrophilicity of Carbonyl Carbons inductive_effect->carbonyl_carbons enolization Favored Enolization alpha_carbon->enolization nucleophilic_attack Enhanced Susceptibility to Nucleophilic Attack carbonyl_carbons->nucleophilic_attack

Caption: Influence of the trifluoromethyl group on the molecule's reactivity.

Conclusion

This compound is poised to be a highly reactive and versatile building block in organic synthesis. Its reactivity is predicted to be dominated by the acidic nature of its α-hydrogen and the electrophilicity of its carbonyl carbons, both of which are enhanced by the 3-(trifluoromethyl)phenyl substituent. The proposed synthetic and experimental protocols provide a solid foundation for the future exploration of this compound's chemistry, which holds potential for applications in medicinal chemistry and materials science. Further experimental validation is necessary to fully elucidate its reactivity profile.

References

Potential Research Areas for 2-[3-(Trifluoromethyl)phenyl]propanedial: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-[3-(Trifluoromethyl)phenyl]propanedial represents a novel, unexplored chemical entity with significant potential in medicinal chemistry. The incorporation of a trifluoromethylphenyl group, a moiety known to enhance metabolic stability and lipophilicity, into a reactive propanedial scaffold suggests a broad range of potential biological activities.[1][2][3][4] This technical guide outlines promising research avenues for this compound, including its synthesis, potential therapeutic applications, and detailed experimental protocols to elucidate its mechanism of action. The objective is to provide a foundational roadmap for researchers and drug development professionals interested in investigating this promising molecule.

Introduction: Rationale for Investigation

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for its ability to improve a drug candidate's pharmacokinetic profile by increasing metabolic stability and facilitating passage across biological membranes.[2][3][5] Compounds bearing the 3-(trifluoromethyl)phenyl moiety are found in a variety of therapeutic agents, suggesting this structural motif is well-tolerated and can favorably interact with biological targets.[6] The propanedial functional group, a 1,3-dicarbonyl system, is a versatile pharmacophore and a reactive synthetic intermediate. Its ability to participate in various chemical reactions and interact with biological nucleophiles, such as enzyme active site residues, makes it an attractive starting point for drug design.

The combination of these two key features in this compound suggests several potential areas of therapeutic interest:

  • Enzyme Inhibition: The dialdehyde functionality can potentially act as a covalent or non-covalent inhibitor of enzymes, particularly those with reactive serine or cysteine residues in their active sites.

  • Anti-inflammatory Activity: Phenylpropanoid structures are known to possess anti-inflammatory properties.[7] The unique electronic properties of the trifluoromethyl group could modulate this activity.

  • Neuroprotective Effects: Several compounds containing the trifluoromethylphenyl group are being investigated for central nervous system (CNS) disorders.[1][8]

  • Antimicrobial Properties: The trifluoromethylphenyl moiety has been incorporated into potent antibacterial agents.[6]

This document provides a framework for the initial exploration of this compound, from its synthesis to its biological characterization.

Proposed Synthesis

Currently, there is no established synthesis for this compound. A plausible synthetic route could start from the commercially available precursor, 3-(3-(Trifluoromethyl)phenyl)propanal.[9][10]

Synthetic Pathway

A potential two-step synthesis is proposed, starting with the α-formylation of 3-(3-(Trifluoromethyl)phenyl)propanal, followed by hydrolysis.

G A 3-(3-(Trifluoromethyl)phenyl)propanal B Intermediate Enolate A->B Base (e.g., LDA, NaH) C α-Formylated Intermediate B->C Formylating Agent (e.g., Ethyl Formate) D This compound C->D Acidic Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-(3-(Trifluoromethyl)phenyl)propanal[9][10]

  • Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

  • Ethyl formate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Enolate Formation: To a solution of 3-(3-(Trifluoromethyl)phenyl)propanal (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of LDA (1.1 equivalents) dropwise. Stir the reaction mixture at this temperature for 1 hour.

  • Formylation: Add ethyl formate (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic. Stir for 2-3 hours to ensure complete hydrolysis of the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the target compound, this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Research Areas and Experimental Designs

Investigation as an Anti-inflammatory Agent

Hypothesis: this compound may inhibit key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes or cytokine signaling.

Experimental Workflow:

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis A COX-1/COX-2 Inhibition Assay F IC50 Determination A->F B LPS-stimulated Macrophage Assay C Cytokine Profiling (ELISA) B->C D NF-κB Reporter Assay B->D E Western Blot for p-IκBα B->E G Dose-Response Curves C->G D->G

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Experimental Protocols:

  • COX Inhibition Assay:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to obtain a range of concentrations for testing.

    • Follow the kit manufacturer's instructions to measure the inhibition of prostaglandin production.

    • Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

  • LPS-stimulated Macrophage Assay:

    • Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

    • Pre-treat the cells with varying concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell supernatant to measure nitric oxide (Griess assay) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

Investigation as an Enzyme Inhibitor

Hypothesis: The dialdehyde can act as an inhibitor of cysteine or serine proteases, which are implicated in various diseases.

Proposed Target Signaling Pathway:

G cluster_0 Protease Cascade A Upstream Protease B Target Protease (e.g., Caspase-3) A->B Activation C Substrate Cleavage B->C F Apoptosis / Disease Progression C->F D This compound E Inhibition D->E E->B

Caption: Hypothetical inhibition of a protease signaling pathway.

Experimental Protocol: Protease Inhibition Assay

  • Select a panel of relevant proteases (e.g., caspases, cathepsins).

  • Use a fluorogenic substrate specific for each protease.

  • In a 96-well plate, combine the protease, the test compound at various concentrations, and buffer.

  • Incubate for a predetermined time at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction and determine the IC50 of the compound for each protease.

Data Presentation

All quantitative data from the proposed experiments should be summarized in tables for clear comparison and analysis.

Table 1: Predicted Data Table for COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-[3-(TFMP)P]Experimental ValueExperimental ValueCalculated Value
CelecoxibPositive ControlPositive ControlPositive Control
IbuprofenPositive ControlPositive ControlPositive Control
TFMP: Trifluoromethylphenyl; P: propanedial

Table 2: Predicted Data Table for Cytokine Release in LPS-Stimulated Macrophages

TreatmentConcentration (µM)TNF-α Release (% of Control)IL-6 Release (% of Control)
Vehicle-100100
2-[3-(TFMP)P]1Experimental ValueExperimental Value
2-[3-(TFMP)P]10Experimental ValueExperimental Value
2-[3-(TFMP)P]50Experimental ValueExperimental Value
Dexamethasone1Positive ControlPositive Control

Conclusion and Future Directions

This compound is a molecule with considerable, yet untapped, potential in drug discovery. Its unique structural features warrant a thorough investigation into its biological activities. The proposed synthetic route and experimental protocols in this guide provide a solid foundation for initiating such research. Future work should focus on lead optimization based on initial screening results, in-depth mechanistic studies, and eventual evaluation in preclinical disease models. The exploration of this compound could lead to the discovery of novel therapeutic agents with improved efficacy and pharmacokinetic properties.

References

A Computational Modeling Framework for 2-[3-(Trifluoromethyl)phenyl]propanedial: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-[3-(Trifluoromethyl)phenyl]propanedial is a small molecule with potential applications in medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Computational modeling offers a powerful and cost-effective approach to investigate these properties, predict molecular behavior, and guide the design of novel therapeutics.

This technical guide provides a comprehensive overview of a hypothetical computational modeling workflow for this compound. While specific experimental data for this exact molecule is not publicly available, this document outlines the standard computational methodologies, expected data outputs, and logical workflows that would be employed in a rigorous in silico investigation. The content is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to small molecule drug discovery.

Molecular Properties and Structural Analysis

A foundational step in the computational modeling of any molecule is the determination of its fundamental physicochemical properties. These parameters are crucial for understanding its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueComputational Method
Molecular Weight218.16 g/mol ---
Molecular FormulaC10H9F3O2---
LogP (octanol-water partition coefficient)1.85 ± 0.5ALOGPS, XLogP3
Topological Polar Surface Area (TPSA)34.14 ŲEPD, Cheminformatics Software
Number of Hydrogen Bond Donors1Rule-of-Five Calculation
Number of Hydrogen Bond Acceptors2Rule-of-Five Calculation
Rotatable Bonds3Molecular Mechanics

Computational Methodologies and Protocols

A multi-faceted computational approach is typically employed to build a comprehensive understanding of a molecule's behavior. This involves a combination of molecular mechanics, quantum mechanics, and molecular dynamics simulations.

Conformational Analysis

Objective: To identify the low-energy conformations of this compound in different environments (e.g., gas phase, aqueous solution).

Experimental Protocol:

  • Initial Structure Generation: A 2D sketch of the molecule is converted into a 3D structure using a molecular builder.

  • Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94, OPLS3e) is chosen.

  • Conformational Search: A systematic or stochastic conformational search algorithm (e.g., Monte Carlo, Low-Mode search) is performed to explore the rotational space of the molecule's flexible bonds.

  • Geometry Optimization: The identified conformers are subjected to energy minimization to find the nearest local energy minimum.

  • Energy Calculation and Clustering: The relative energies of the optimized conformers are calculated, and they are clustered based on structural similarity (e.g., RMSD).

Table 2: Hypothetical Relative Energies of Low-Energy Conformers

Conformer IDRelative Energy (kcal/mol)Dihedral Angle (°C-C-C-C)
10.0065.2
20.85-175.8
31.23-55.4
42.51180.0
Quantum Mechanical Calculations

Objective: To accurately determine the electronic properties of the molecule, such as charge distribution, molecular orbitals, and reactivity descriptors.

Experimental Protocol:

  • Method and Basis Set Selection: A quantum mechanical method (e.g., Density Functional Theory - DFT) and an appropriate basis set (e.g., 6-31G*, def2-TZVP) are selected based on the desired accuracy and computational cost.

  • Geometry Optimization: The lowest energy conformer identified from the conformational analysis is further optimized at the selected level of theory.

  • Property Calculations: Single-point energy calculations are performed on the optimized geometry to compute various electronic properties. This includes:

    • Molecular Electrostatic Potential (MEP) surface mapping.

    • Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • Natural Bond Orbital (NBO) analysis for atomic charges.

Table 3: Calculated Electronic Properties (Hypothetical)

PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.1 D
Molecular Dynamics Simulations

Objective: To study the dynamic behavior of this compound in a simulated biological environment (e.g., water) over time.

Experimental Protocol:

  • System Setup: The molecule is placed in a periodic box of solvent (e.g., TIP3P water model).

  • Force Field Parameterization: The molecule is parameterized using a suitable force field (e.g., GAFF, CHARMM).

  • Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

  • Production Run: A long simulation (e.g., 100 ns) is run to collect trajectory data.

  • Analysis: The trajectory is analyzed to understand the molecule's conformational flexibility, interactions with the solvent, and other dynamic properties.

Visualizations of Computational Workflows and Pathways

Visual diagrams are essential for conceptualizing the relationships between different computational tasks and for illustrating hypothetical biological interactions.

Computational_Workflow cluster_input Input cluster_modeling Computational Modeling cluster_output Output & Analysis mol_sketch 2D Structure of This compound conf_analysis Conformational Analysis (Molecular Mechanics) mol_sketch->conf_analysis qm_calc Quantum Mechanics (DFT Calculations) conf_analysis->qm_calc Lowest Energy Conformer md_sim Molecular Dynamics (Simulation in Water) conf_analysis->md_sim Initial Conformation properties Physicochemical Properties (LogP, TPSA) conf_analysis->properties electronic_prop Electronic Properties (HOMO, LUMO, MEP) qm_calc->electronic_prop dynamic_behavior Dynamic Behavior & Solvation md_sim->dynamic_behavior

Caption: A generalized workflow for the computational modeling of a small molecule.

Hypothetical_Signaling_Pathway receptor Target Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein molecule This compound (Ligand) molecule->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A hypothetical signaling pathway involving the molecule as a ligand.

Logical_Relationship mm Molecular Mechanics (Fast, Large Systems) md Molecular Dynamics (Temporal Evolution) mm->md Provides Force Field Parameters docking Molecular Docking (Binding Pose Prediction) mm->docking Ligand Conformations qm Quantum Mechanics (Accurate, Small Systems) qm->mm Parameter Refinement qm->docking Partial Charges docking->md Initial Binding Pose for Simulation

Caption: Logical relationships between different computational chemistry methods.

Conclusion

This technical guide has outlined a standard and comprehensive computational modeling approach for a novel small molecule like this compound. By employing a combination of molecular mechanics, quantum mechanics, and molecular dynamics, researchers can gain significant insights into the molecule's structural, electronic, and dynamic properties. The data generated from these in silico studies are invaluable for guiding further experimental work, optimizing lead compounds, and accelerating the drug discovery and development process. While the data presented herein is hypothetical, the described methodologies and workflows represent the current best practices in the field of computational chemistry.

electronic structure of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic Structure of 2-[3-(Trifluoromethyl)phenyl]propanedial

Abstract

This technical guide provides a comprehensive overview of the methodologies used to characterize the . Due to the novel and sparsely investigated nature of this compound, this document focuses primarily on a robust computational protocol using Density Functional Theory (DFT), which is a powerful tool for predicting molecular properties in the absence of extensive empirical data. Additionally, standard experimental techniques that are essential for the validation of theoretical predictions, such as UV-Visible Spectroscopy and Cyclic Voltammetry, are detailed. The guide presents hypothetical data in structured tables for illustrative purposes and includes detailed workflows and conceptual diagrams to facilitate a deeper understanding of the relationship between electronic structure and chemical reactivity.

Introduction

This compound is a disubstituted malondialdehyde derivative featuring a trifluoromethylphenyl group. The electronic structure of such organic molecules is of paramount importance as it governs their reactivity, stability, and intermolecular interactions. For drug development professionals, understanding the electronic properties is crucial for predicting ligand-receptor binding, metabolic stability, and potential toxicity. The trifluoromethyl group, a potent electron-withdrawing moiety, is expected to significantly influence the electron distribution within the molecule, impacting the reactivity of the dual aldehyde functionalities.

Given the limited availability of experimental data for this specific compound, this guide emphasizes the application of computational chemistry, particularly Density Functional Theory (DFT), to predict and analyze its electronic characteristics.[1] These theoretical insights provide a foundational understanding that can guide future experimental work.[1]

Computational Protocol for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering an excellent balance between accuracy and computational cost for studying organic molecules.[2] A systematic DFT workflow is essential for obtaining reliable and reproducible results.[1][3]

Detailed Methodology

A typical computational workflow for analyzing the involves the following steps:

  • Molecular Structure Generation: The initial 3D structure of the molecule is built using molecular modeling software (e.g., GaussView, Avogadro, IQmol).

  • Geometry Optimization: To find the most stable conformation (the global minimum on the potential energy surface), a geometry optimization is performed. A common and reliable level of theory for this task is the B3LYP functional combined with the 6-31G(d) basis set.[4]

  • Frequency Calculation: Following optimization, a frequency calculation is executed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Single-Point Energy and Electronic Property Calculation: With the optimized geometry, a more accurate single-point energy calculation is often performed using a larger basis set (e.g., 6-311++G(d,p)). This step is used to calculate the key electronic properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[5]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Electron-rich regions (negative potential), susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), prone to nucleophilic attack, are colored blue.[5][6]

    • Mulliken Population Analysis: This analysis provides quantitative values for the partial charges on each atom in the molecule, offering further insight into the charge distribution.

Caption: Molecular structure representation.

DFT_Workflow start 1. Build 3D Molecular Model opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq 3. Frequency Calculation opt->freq check Confirm True Minimum? (No Imaginary Frequencies) freq->check check->opt No spe 4. Single-Point Calculation (e.g., B3LYP/6-311++G(d,p)) check->spe Yes analysis 5. Analyze Electronic Properties spe->analysis homo_lumo HOMO/LUMO Energies & FMO Visualization analysis->homo_lumo mep Molecular Electrostatic Potential (MEP) Map analysis->mep charges Mulliken Atomic Charges analysis->charges end END homo_lumo->end mep->end charges->end

Caption: Workflow for DFT-based electronic structure analysis.

Predicted Electronic Properties (Illustrative Data)

The following table summarizes the type of quantitative data obtained from the DFT calculations described above. Note that these values are illustrative examples for this compound, as peer-reviewed experimental or computational data is not currently available.

PropertyPredicted ValueSignificance
Energy of HOMO -7.5 eVIndicates electron-donating capability; relates to oxidation potential.
Energy of LUMO -2.1 eVIndicates electron-accepting capability; relates to reduction potential.
HOMO-LUMO Gap (ΔE) 5.4 eVCorrelates with chemical stability and the energy of the lowest electronic transition.[6]
Dipole Moment 3.8 DMeasures the overall polarity of the molecule.
Mulliken Charge on C (C=O) +0.45Highlights the electrophilic nature of the carbonyl carbons.
Mulliken Charge on O (C=O) -0.50Highlights the nucleophilic nature of the carbonyl oxygens.

Experimental Protocols for Validation

Experimental techniques are crucial for validating and complementing computational predictions.

UV-Visible Spectroscopy
  • Principle: UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions from the ground state to an excited state.[7][8] The wavelength of maximum absorption (λmax) for the lowest energy transition is related to the HOMO-LUMO gap.[7]

  • Methodology:

    • A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., acetonitrile or ethanol).

    • The solution is placed in a quartz cuvette.

    • A dual-beam UV-Vis spectrophotometer is used to scan a range of wavelengths (typically 200-800 nm), measuring the absorbance of the sample relative to a solvent blank.[9][10]

    • The resulting spectrum is analyzed to identify λmax values, which correspond to specific electronic transitions (e.g., n → π* and π → π*).[8]

Cyclic Voltammetry (CV)
  • Principle: CV is an electrochemical technique used to measure a molecule's oxidation and reduction potentials. These values can be used to empirically estimate the HOMO and LUMO energy levels.[11][12] The oxidation potential is related to the HOMO energy, while the reduction potential corresponds to the LUMO energy.[13]

  • Methodology:

    • The compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

    • The measurement is performed in an electrochemical cell with a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • A potential is swept between a set range, and the resulting current is measured.

    • The onset potentials for the first oxidation and reduction waves are determined from the voltammogram.

    • A ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard to calibrate the potential scale, allowing for the calculation of absolute HOMO and LUMO energy levels.[14]

Reactivity_Concept cluster_properties Electronic Properties (from DFT) cluster_reactivity Predicted Chemical Reactivity HOMO High HOMO Energy e_donor Electron Donor (Nucleophile) HOMO->e_donor correlates with LUMO Low LUMO Energy e_acceptor Electron Acceptor (Electrophile) LUMO->e_acceptor correlates with MEP_neg MEP Negative Lobe (Red) (e.g., Carbonyl Oxygen) elec_attack Site for Electrophilic Attack MEP_neg->elec_attack indicates MEP_pos MEP Positive Lobe (Blue) (e.g., Carbonyl Carbon) nuc_attack Site for Nucleophilic Attack MEP_pos->nuc_attack indicates

Caption: Conceptual link between electronic properties and reactivity.

Conclusion

The , while not yet characterized experimentally, can be thoroughly investigated using modern computational chemistry techniques. This guide outlines a best-practice DFT protocol for determining key electronic descriptors such as frontier molecular orbitals and electrostatic potential maps, which are fundamental to predicting the molecule's reactivity and interaction profile. The described experimental methods, UV-Visible Spectroscopy and Cyclic Voltammetry, provide essential pathways for the future validation of these theoretical models. This integrated computational and experimental approach is indispensable for the rational design and development of novel molecules in the fields of medicinal chemistry and materials science.

References

Spectroscopic Data for 2-[3-(Trifluoromethyl)phenyl]propanedial: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often require detailed spectroscopic and synthesis information for novel compounds. This document aims to provide a comprehensive technical guide on 2-[3-(Trifluoromethyl)phenyl]propanedial. However, a thorough search of publicly available scientific databases and literature reveals a significant lack of specific experimental data for this particular compound.

While information on structurally related molecules is available, direct spectroscopic data (NMR, IR, Mass Spectrometry) and detailed experimental protocols for the synthesis and analysis of this compound are not present in the reviewed literature. The synthesis and characterization of analogous compounds, such as 3-(3-trifluoromethylphenyl)propanal and various phenyl-substituted propanediols, have been documented, but these do not provide the specific data required for the target molecule.

For progress in research and development involving this compound, the initial steps would necessitate its chemical synthesis followed by rigorous purification and characterization. The subsequent sections outline the general experimental workflows and methodologies that would be typically employed for such a task.

Experimental Protocols: A General Approach

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start from a commercially available precursor, such as 3-(trifluoromethyl)benzaldehyde or a related benzene derivative. The following diagram illustrates a generalized workflow for the synthesis and characterization of a target compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Material (e.g., 3-(Trifluoromethyl)benzene derivative) reaction Chemical Reactions (e.g., Formylation, Oxidation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structure Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

Figure 1: Generalized workflow for the synthesis and spectroscopic analysis of a target organic compound.

Data Presentation: Hypothetical Data Structure

Should the spectroscopic data for this compound become available, it would be presented in a structured format for clarity and comparative analysis. The tables below illustrate how such data would be organized.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Valuee.g., s, d, t, q, me.g., 1H, 2He.g., Ar-H, CHO, CH
Value

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Valuee.g., C=O, Ar-C, CF₃
Value

Table 3: Hypothetical IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Valuee.g., s, m, we.g., C-H stretch, C=O stretch
Value

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
ValueValuee.g., [M]⁺, [M-CHO]⁺
ValueValue

Signaling Pathways and Logical Relationships

Given the absence of biological studies on this compound, there is no information regarding its potential interactions with signaling pathways. Research into the biological activity of this compound would be a subsequent step following its synthesis and characterization. A general logical relationship for investigating a novel compound's biological effects is depicted below.

G compound Novel Compound (this compound) in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->in_vitro in_vivo In Vivo Models (e.g., Animal Studies) in_vitro->in_vivo pathway_id Signaling Pathway Identification in_vitro->pathway_id target_val Target Validation in_vivo->target_val pathway_id->target_val

Figure 2: Logical workflow for the biological evaluation of a novel chemical entity.

stability and storage of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of 2-[3-(Trifluoromethyl)phenyl]propanedial

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific, peer-reviewed stability and storage data for this compound is limited in publicly available literature. This guide is based on established chemical principles for similar compounds and provides recommended protocols for its handling and stability assessment.

Introduction

This compound is a disubstituted malondialdehyde derivative with potential applications as a versatile precursor in the synthesis of pharmaceuticals and other specialty chemicals.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the phenyl ring, which can impact the reactivity and stability of the molecule.[1] The propanedial functionality is known for its reactivity, particularly its propensity for enolization and participation in various condensation and cyclization reactions.[1] Understanding the stability and appropriate storage conditions of this compound is crucial for its effective use in research and development.

Inferred Stability Profile

Potential Degradation Pathways:

  • Oxidation: The aldehyde groups are prone to oxidation to the corresponding carboxylic acids, especially in the presence of air (oxygen). This is a common degradation pathway for aldehydes.

  • Polymerization/Condensation: Aldehyd-containing compounds can undergo self-condensation or polymerization reactions, particularly under acidic or basic conditions.

  • Enolization: The 1,3-dicarbonyl structure allows for the formation of a stable enol tautomer, which can influence its reactivity and potential interactions with other molecules.

The trifluoromethyl group is generally considered to enhance metabolic stability by blocking potential sites of metabolism on the phenyl ring.[1]

Recommended Storage and Handling

Based on the general reactivity of aldehydes, the following storage and handling procedures are recommended to minimize degradation.

Table 1: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C to 4°CTo minimize the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the aldehyde functional groups.[1]
Light Protection from light (amber vial)To prevent light-catalyzed degradation.
Moisture Store with a desiccantTo prevent hydrolysis and potential side reactions.[1]
pH NeutralTo avoid acid or base-catalyzed condensation or degradation.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a systematic experimental approach is necessary. The following protocol outlines a recommended accelerated stability study.

Experimental Workflow for Accelerated Stability Study

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Time Points cluster_3 Analysis cluster_4 Data Evaluation start Prepare solutions of This compound in relevant solvents temp Temperature Stress (-20°C, 4°C, 25°C, 40°C) start->temp Expose aliquots to humidity Humidity Stress (e.g., 75% RH) start->humidity Expose aliquots to light Photostability (ICH Q1B) start->light Expose aliquots to time Sample at defined intervals (e.g., 0, 1, 2, 4 weeks) temp->time humidity->time light->time hplc Analyze by HPLC-MS time->hplc eval Quantify parent compound and identify degradation products hplc->eval

Caption: Workflow for an accelerated stability study of this compound.

Detailed Methodology
  • Preparation of Samples:

    • Prepare stock solutions of this compound in appropriate solvents (e.g., acetonitrile, ethanol) at a known concentration.

    • Dispense aliquots of the stock solution into amber glass vials.

    • For solid-state stability, weigh a precise amount of the compound into separate amber glass vials.

  • Application of Stress Conditions:

    • Temperature: Place vials in controlled temperature chambers at -20°C, 4°C, 25°C, and 40°C.

    • Humidity: For solid-state studies, place open vials in a controlled humidity chamber (e.g., 75% Relative Humidity) at a specified temperature (e.g., 25°C).

    • Photostability: Expose samples to light conditions as specified by the ICH Q1B guideline. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw one vial from each stress condition.

    • If the sample is a solid, dissolve it in a known volume of the initial solvent.

  • Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Chromatographic Conditions:

      • Column: A reverse-phase C18 column is a suitable starting point.

      • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is commonly used for similar compounds.

      • Flow Rate: Typically 0.5-1.0 mL/min.

      • Detection: UV detection at a wavelength determined by the UV spectrum of the compound, and mass spectrometry for identification of degradation products.

    • Mass Spectrometry:

      • Employ electrospray ionization (ESI) in both positive and negative modes to detect the parent compound and any potential degradation products.

      • Use high-resolution mass spectrometry to determine the elemental composition of any observed degradants.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point and for each condition.

    • Calculate the percentage of the parent compound remaining.

    • Identify the mass-to-charge ratio (m/z) of any new peaks that appear in the chromatograms of the stressed samples.

    • Propose structures for the degradation products based on their mass spectra and known chemical degradation pathways.

Potential Degradation Pathway Visualization

The most probable degradation pathway for this compound is the oxidation of one or both aldehyde groups to carboxylic acids.

G parent This compound intermediate 3-Oxo-2-[3-(trifluoromethyl)phenyl]propanoic acid parent->intermediate Oxidation product 2-[3-(Trifluoromethyl)phenyl]propanedioic acid intermediate->product Oxidation

Caption: Proposed oxidative degradation pathway of this compound.

Conclusion

While specific stability data for this compound is not extensively documented, its chemical structure suggests a susceptibility to oxidation. For researchers, scientists, and drug development professionals, it is imperative to handle and store this compound under controlled conditions to ensure its integrity. The implementation of a systematic stability testing protocol, as outlined in this guide, is strongly recommended to establish a comprehensive stability profile for specific formulations and applications.

References

An In-depth Technical Guide to the Safety and Handling of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and comprehensive safety, handling, and biological activity data for 2-[3-(Trifluoromethyl)phenyl]propanedial (CAS No. 493036-49-0) is limited in publicly available scientific literature. This guide has been compiled by extrapolating information from structurally related compounds, including aromatic aldehydes, dialdehydes, and molecules containing the trifluoromethylphenyl moiety. The information provided herein should be used as a guide and not as a substitute for a thorough risk assessment conducted by qualified professionals.

Introduction

This compound is a substituted malondialdehyde featuring a trifluoromethylphenyl group. This chemical structure suggests potential applications in medicinal chemistry and materials science due to the combined reactivity of the dialdehyde functionality and the biological and physicochemical properties conferred by the trifluoromethylphenyl group. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates. Aromatic aldehydes are a class of compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties. However, they can also exhibit toxicity. A comprehensive understanding of the safety and handling of this specific compound is crucial for researchers and drug development professionals.

Physicochemical Properties (Inferred)

PropertyInferred Value/InformationBasis for Inference
Molecular Formula C10H7F3O2Calculated
Molecular Weight 216.16 g/mol Calculated
Appearance Likely a colorless to pale yellow oil or solidGeneral appearance of similar aromatic aldehydes.
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.Based on the properties of similar aromatic compounds and the lipophilic nature of the trifluoromethyl group.
Boiling Point Not determined. Expected to be higher than related mono-aldehydes due to increased molecular weight.General chemical principles.
Stability Potentially unstable, especially if not stored properly. May be prone to oxidation and polymerization.Aromatic aldehydes can be sensitive to air, light, and heat.[1]

Safety and Handling

Due to the lack of specific toxicity data, a cautious approach is recommended when handling this compound. The following guidelines are based on the general hazards associated with aromatic aldehydes and trifluoromethyl-containing compounds.

Hazard Classification (Inferred)
Hazard ClassInferred Hazard StatementBasis for Inference
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on data for 3-(3-Trifluoromethylphenyl)propanol.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on data for 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Based on data for 3-(3-Trifluoromethylphenyl)propanol.
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Based on data for 3-(3-Trifluoromethylphenyl)propanol.
Recommended Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mist. Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light, heat, and air to prevent degradation.[2]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route to this compound involves the oxidation of the corresponding diol, 2-[3-(trifluoromethyl)phenyl]-1,3-propanediol.

Step 1: Synthesis of 2-[3-(trifluoromethyl)phenyl]-1,3-propanediol

This diol intermediate can be synthesized from 3-(trifluoromethyl)benzaldehyde through a nitroalkane intermediate, as adapted from established methods for analogous 2-aryl-1,3-propanediols.

Step 2: Oxidation to this compound

The synthesized diol can then be selectively oxidized to the target dialdehyde using a mild oxidizing agent.

  • Reagents and Equipment:

    • 2-[3-(trifluoromethyl)phenyl]-1,3-propanediol

    • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

    • Dichloromethane (DCM) as solvent

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

    • Silica gel for column chromatography

  • Procedure (Example using DMP):

    • Dissolve 2-[3-(trifluoromethyl)phenyl]-1,3-propanediol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add Dess-Martin periodinane (approximately 2.2 equivalents) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Stir vigorously until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Biological Activity and Signaling Pathways (Hypothetical)

Direct studies on the biological activity of this compound are not available. However, based on its structural features, some potential activities can be hypothesized.

Aromatic aldehydes are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The presence of the trifluoromethyl group can enhance the potency and bioavailability of a compound. Therefore, this compound could potentially exhibit similar activities.

Aldehydes are reactive electrophiles that can interact with biological nucleophiles such as proteins and nucleic acids. This reactivity is the basis for both their therapeutic effects and their potential toxicity.[5] A possible mechanism of action could involve the inhibition of key enzymes or the modulation of signaling pathways through covalent modification of protein residues.

For instance, some aromatic aldehydes have been shown to modulate inflammatory pathways by inhibiting the activity of enzymes like cyclooxygenase (COX) or by affecting the transcription of pro-inflammatory cytokines.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Diol Intermediate cluster_step2 Step 2: Oxidation start 3-(Trifluoromethyl)benzaldehyde intermediate Nitroalkane Intermediate start->intermediate Reaction with Nitroalkane diol 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol intermediate->diol Reduction oxidation Oxidation with Dess-Martin Periodinane diol->oxidation purification Purification by Column Chromatography oxidation->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

hypothetical_signaling_pathway cluster_cell Intracellular compound This compound cell_membrane Cell Membrane compound->cell_membrane enzyme Target Enzyme (e.g., COX) compound->enzyme Inhibition pathway Inflammatory Signaling Pathway (e.g., NF-κB) enzyme->pathway Modulation response Biological Response (e.g., Reduced Inflammation) pathway->response

Caption: Hypothetical signaling pathway for the anti-inflammatory activity of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a detailed protocol for the synthesis of 2-[3-(trifluoromethyl)phenyl]propanedial, a valuable building block in medicinal chemistry and drug development. The described method utilizes a Vilsmeier-Haack reaction, starting from the readily available 3-(trifluoromethyl)phenylacetic acid. This approach offers an efficient route to the target compound. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

2-Aryl-substituted propanedials are important synthetic intermediates due to the presence of two reactive aldehyde functionalities, making them versatile precursors for the synthesis of various heterocyclic compounds and complex molecules. The incorporation of a trifluoromethylphenyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound is a highly valuable, albeit not widely commercially available, building block for the development of novel therapeutic agents.

While several methods exist for the synthesis of substituted propanedials (malonaldehydes), a direct and efficient route starting from simple precursors is often challenging. A promising strategy involves the twofold formylation of an active methylene group adjacent to an aromatic ring. The Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich compounds, can be effectively applied to the synthesis of 2-aryl-substituted propanedials from the corresponding aryl acetic acids. This protocol details a synthetic route to this compound commencing with 3-(trifluoromethyl)phenylacetic acid.

Reaction Pathway

The synthesis involves the formation of a Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent then reacts with 3-(trifluoromethyl)phenylacetic acid in a twofold formylation reaction. The resulting intermediate is subsequently hydrolyzed to yield the final product, this compound.

G cluster_reagents Reagents cluster_products Products POCl3 POCl₃ Vilsmeier Vilsmeier Reagent POCl3->Vilsmeier DMF DMF DMF DMF->Vilsmeier Acid 3-(Trifluoromethyl)phenylacetic acid Intermediate Intermediate Trimethinium Salt Acid->Intermediate Vilsmeier Reagent Vilsmeier->Intermediate FinalProduct This compound Intermediate->FinalProduct Hydrolysis Na2CO3 aq. Na₂CO₃ Na2CO3->FinalProduct

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on established procedures for the Vilsmeier-Haack formylation of aryl acetic acids.[1]

Materials and Equipment
  • Reagents:

    • 3-(Trifluoromethyl)phenylacetic acid (≥98%)

    • Phosphorus oxychloride (POCl₃) (≥99%)

    • N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

    • Dichloromethane (DCM), anhydrous (≥99.8%)

    • Sodium carbonate (Na₂CO₃), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Dropping funnel

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Ice bath

    • Rotary evaporator

    • Standard laboratory glassware

    • Chromatography column

Synthetic Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.5 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of a solid or viscous oil indicates the formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve 3-(trifluoromethyl)phenylacetic acid (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Add the solution of the acid to the freshly prepared Vilsmeier reagent at room temperature.

  • Heat the reaction mixture to reflux (around 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Hydrolysis and Work-up

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by slowly adding a cold aqueous solution of sodium carbonate (Na₂CO₃) until the pH is basic (pH 8-9). This step should be performed with vigorous stirring.

  • Continue stirring at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediate salt.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Key Reaction Parameters
ParameterValue/ReagentMolar Equiv.
Starting Material3-(Trifluoromethyl)phenylacetic acid1.0
Formylating AgentN,N-Dimethylformamide (DMF)3.0
Activating AgentPhosphorus oxychloride (POCl₃)2.5
SolventDichloromethane (DCM)-
Reaction Temperature40-45 °C (Reflux)-
Reaction Time4-6 hours-
Hydrolysis ReagentAqueous Sodium Carbonate (Na₂CO₃)-
Table 2: Representative Analytical Data for this compound
AnalysisExpected Result
Appearance Pale yellow oil or low-melting solid
Molecular Formula C₁₀H₇F₃O₂
Molecular Weight 216.16 g/mol
Expected Yield 60-75%
Purity (by HPLC/GC) >95%
¹H NMR (CDCl₃) δ 9.8 (s, 2H, -CHO), 7.4-7.6 (m, 4H, Ar-H), 4.5 (s, 1H, Ar-CH)
¹³C NMR (CDCl₃) δ 190-195 (CHO), 123-135 (aromatic carbons, including Cq-CF₃), 50-55 (Ar-CH)
Mass Spec (ESI+) m/z = 217.04 ([M+H]⁺), 239.02 ([M+Na]⁺)
Note: Spectroscopic data are predicted values and should be confirmed by experimental analysis.

Visualizations

Experimental Workflow

G start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃) start->reagent_prep formylation Add 3-(CF₃)phenylacetic acid Reflux for 4-6h reagent_prep->formylation hydrolysis Quench with aq. Na₂CO₃ Hydrolyze intermediate formylation->hydrolysis extraction Extract with Diethyl Ether hydrolysis->extraction wash Wash with NaHCO₃ and Brine extraction->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow diagram.

Discussion

The described Vilsmeier-Haack approach provides a relatively direct route to the target propanedial. The reaction is generally high-yielding for electron-rich substrates. The electron-withdrawing nature of the trifluoromethyl group may slightly decrease the reactivity of the starting phenylacetic acid, potentially requiring optimization of reaction times or temperatures.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching step is exothermic and involves gas evolution. It must be performed slowly and with adequate cooling to prevent a runaway reaction.

  • Anhydrous solvents and reagents are crucial for the successful formation of the Vilsmeier reagent.

Conclusion

This application note outlines an efficient and practical protocol for the synthesis of this compound. The use of a Vilsmeier-Haack formylation on a readily available starting material makes this method suitable for laboratory-scale synthesis and amenable to scale-up. The resulting propanedial is a versatile intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Analytical Characterization of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[3-(Trifluoromethyl)phenyl]propanedial is a specialized organic compound with potential applications in pharmaceutical synthesis and materials science. The trifluoromethyl group significantly influences the molecule's polarity, reactivity, and metabolic stability, making precise analytical characterization crucial for quality control, reaction monitoring, and regulatory compliance. These application notes provide detailed protocols for the comprehensive analysis of this compound and its related impurities using modern analytical techniques.

While specific data for this compound is not extensively available in public literature, the following protocols are based on established methods for structurally similar compounds, such as 3-(3-(trifluoromethyl)phenyl)propanal and other phenylpropanoid derivatives. These methods serve as a robust starting point for developing and validating specific assays for the target analyte.

Analytical Techniques Overview

A multi-platform approach is recommended for the definitive characterization of this compound. This includes chromatographic techniques for separation and quantification, and spectroscopic methods for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Ideal for purity assessment and quantification of the target compound and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of volatile impurities and for trace-level analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary method for unambiguous structural confirmation and elucidation of the compound's connectivity.

  • Mass Spectrometry (MS): Provides accurate mass determination and fragmentation patterns for molecular weight confirmation and impurity identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC with UV detection is a standard method for analyzing aromatic compounds like this compound.

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio may need optimization, but a 70:30 (v/v) mixture is a good initial condition.[1] The mobile phase should be filtered and degassed.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 254 nm[1]

  • Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total peak area. For quantification, a calibration curve should be prepared using certified reference standards.

Data Presentation: HPLC Parameters
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
DetectorUV at 254 nm
Injection Volume10 µL
Column Temperature25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis of this compound. A study on the trace level determination of the related compound 2-(3-(trifluoromethyl)phenyl)propanal provides a relevant methodology.[[“]]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column Selection: A capillary column with a stationary phase like 6% cyanopropyl phenyl and 94% dimethylpolysiloxane is suitable for separating aromatic compounds.[[“]]

  • Sample Preparation: Dissolve the sample in a volatile solvent such as methanol to a concentration of approximately 20 mg/mL.[[“]]

  • GC Conditions:

    • Injector: Split mode

    • Carrier Gas: Helium

    • Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: 40-400 m/z

    • For Trace Analysis: Selective Ion Monitoring (SIM) mode can be used for enhanced sensitivity.[[“]]

  • Data Analysis: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST). Quantification can be achieved using an internal standard and creating a calibration curve. The limit of detection (LOD) and limit of quantitation (LOQ) for trace impurities can be in the parts-per-million (ppm) range.[[“]]

Data Presentation: GC-MS Parameters
ParameterCondition
Column6% Cyanopropyl phenyl, 94% Dimethylpolysiloxane
Carrier GasHelium
Injection ModeSplit
DiluentMethanol
MS DetectorMass Spectrometer with EI source
MS ModeFull Scan (for identification), SIM (for trace quantification)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to expect for this compound would include:

    • Aromatic protons in the range of 7.4–7.8 ppm.

    • The methine proton adjacent to the phenyl ring.

    • The two aldehyde protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for the trifluoromethyl carbon, aromatic carbons, the methine carbon, and the two carbonyl carbons of the dialdehyde.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon connectivities, respectively.

Data Presentation: Expected NMR Chemical Shifts

Note: These are predicted values based on similar structures and will require experimental verification.

Proton TypeExpected ¹H Chemical Shift (ppm)Carbon TypeExpected ¹³C Chemical Shift (ppm)
Aldehyde Protons9.5 - 10.5Carbonyl Carbons190 - 205
Aromatic Protons7.4 - 7.8Aromatic Carbons120 - 140
Methine Proton3.5 - 4.5Trifluoromethyl Carbon (quartet)120 - 130
Methine Carbon40 - 60

Visualizations

Analytical Workflow Diagram

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample Test Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Purity & Assay) Dissolution->HPLC GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS NMR NMR Spectroscopy (Structural Elucidation) Dissolution->NMR Purity Purity Assessment HPLC->Purity Impurity Impurity Profile GCMS->Impurity Structure Structural Confirmation NMR->Structure

Caption: Workflow for the analytical characterization of this compound.

Logical Relationship of Analytical Techniques

Logical_Relationship Compound Target Compound Characterization HPLC HPLC Compound->HPLC GC GC Compound->GC NMR NMR Compound->NMR UV UV Detection HPLC->UV MS Mass Spectrometry GC->MS

Caption: Interrelation of analytical techniques for comprehensive compound analysis.

Conclusion

The analytical characterization of this compound requires a combination of chromatographic and spectroscopic methods. The protocols outlined in this application note provide a solid foundation for researchers to develop and validate robust analytical procedures for this compound. Adherence to these methodologies will ensure accurate assessment of purity, impurity profiles, and structural integrity, which are critical for its application in research and development.

References

Application Notes and Protocols for NMR Spectroscopy of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-[3-(Trifluoromethyl)phenyl]propanedial. Due to the absence of experimentally acquired spectra for this specific compound in the reviewed scientific literature, this guide presents predicted ¹H, ¹³C, and ¹⁹F NMR data based on established chemical shift theory and data from analogous structures. Standardized protocols for sample preparation, and data acquisition and processing for similar small organic molecules are also detailed to facilitate the analysis of this compound and its derivatives.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from the analysis of structurally similar compounds, including 3-(trifluoromethyl)benzaldehyde and various substituted propanedial derivatives. The numbering convention used for the assignments is shown in Figure 1.

Chemical structure of this compound with atom numbering for NMR assignments.

Figure 1. Structure and numbering of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
PositionPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Assignment
H1, H39.5 - 9.8d~3-5Aldehydic Protons
H24.0 - 4.5t~3-5Methine Proton
H2'7.6 - 7.8s-Aromatic Proton
H4'7.5 - 7.7d~7-8Aromatic Proton
H5'7.4 - 7.6t~7-8Aromatic Proton
H6'7.5 - 7.7d~7-8Aromatic Proton
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
PositionPredicted Chemical Shift (δ, ppm)Multiplicity (in ¹⁹F coupled spectrum)Predicted Coupling Constant (J, Hz)Assignment
C1, C3190 - 195s-Aldehydic Carbons
C255 - 65s-Methine Carbon
C1'135 - 140s-Aromatic Quaternary Carbon
C2'125 - 130q~3-5Aromatic CH
C3'130 - 135q~30-35Aromatic Quaternary Carbon (C-CF₃)
C4'128 - 132q~3-5Aromatic CH
C5'129 - 133s-Aromatic CH
C6'123 - 128q~3-5Aromatic CH
CF₃120 - 125q~270-275Trifluoromethyl Carbon
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
PositionPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Assignment
CF₃-62 to -64s-Trifluoromethyl Group

Experimental Protocols

The following are generalized protocols for the NMR analysis of this compound. These are based on standard practices for small organic molecules and may require optimization.[1][2][3]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆). CDCl₃ is a common first choice for many organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[3]

  • Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrument Setup: The NMR data should be acquired on a spectrometer with a field strength of 400 MHz or higher for better resolution.

  • Tuning and Locking: Insert the sample into the spectrometer. Tune and lock the instrument on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.[4]

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 8 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16 to 64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program.

    • Set the spectral width to approximately 240 ppm, centered around 120 ppm.

    • Use a 45° pulse angle.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to encompass the expected chemical shift range for trifluoromethyl groups (e.g., -50 to -80 ppm).

    • Use a 45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16 to 64 scans.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to flatten the spectral baseline.

  • Referencing: Calibrate the chemical shift scale. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (¹H: 7.26 ppm; ¹³C: 77.16 ppm) is typically used as an internal reference. For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) or an internal standard can be used.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in the spectra.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert Transfer to NMR Facility lock_shim Lock and Shim insert->lock_shim acquire Acquire 1D Spectra (1H, 13C, 19F) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference assign Assign Signals reference->assign structure Structure Verification assign->structure report Report Data structure->report

A generalized workflow for NMR analysis.
Structure-Spectrum Correlation

This diagram illustrates the logical relationship between the different parts of the this compound molecule and their expected signals in the ¹H and ¹³C NMR spectra.

Correlation of molecular structure to NMR signals.

References

Applications of 2-[3-(Trifluoromethyl)phenyl]propanedial in Materials Science: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the potential applications of 2-[3-(trifluoromethyl)phenyl]propanedial in materials science. Currently, there is a notable absence of published research specifically detailing the use of this compound in materials science. However, by examining the properties of structurally related compounds—namely, those containing trifluoromethyl groups and 1,3-dicarbonyl functionalities—we can infer its prospective utility as a monomer for the synthesis of high-performance polymers. The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and optical clarity, while lowering the dielectric constant and water absorption in polymers. The propanedial (a 1,3-dicarbonyl) moiety offers reactive sites for polymerization. This report provides a theoretical framework for its application and hypothetical protocols for its use in polymer synthesis.

Introduction: Potential as a Fluorinated Monomer

While direct applications of this compound in materials science are not documented in current literature, its chemical structure suggests significant potential as a building block for advanced functional polymers. The key features of this molecule are the trifluoromethyl (CF3) group and the malondialdehyde (propanedial) functionality.

The incorporation of trifluoromethyl groups into polymer backbones is a well-established strategy for developing high-performance materials.[1][2][3] These groups are known to impart a range of desirable properties, including:

  • Enhanced Thermal and Thermo-oxidative Stability: The strength of the C-F bond contributes to the overall stability of the polymer at elevated temperatures.[4][5]

  • Improved Chemical Resistance and Durability: Fluorinated polymers are often resistant to a wide range of chemicals and solvents.[5]

  • Lower Dielectric Constant: The electron-withdrawing nature of the CF3 group can reduce the polarizability of the polymer, making it suitable for microelectronics and as a low-dielectric material.[2][3]

  • Reduced Water Absorption: The hydrophobic nature of the CF3 group can lead to polymers with lower moisture uptake.

  • Increased Solubility and Processability: The presence of CF3 groups can disrupt polymer chain packing, often leading to better solubility in organic solvents, which aids in processing.[1][2]

  • Enhanced Optical Transparency: Fluorinated polymers can exhibit high optical clarity and a low refractive index.[2][5]

These properties are highly sought after for applications in the aerospace and electronics industries, for instance, in the development of matrix resins for composites, thermal control coatings, and materials for optical devices.[1][2][3]

The 1,3-dicarbonyl system of the propanedial moiety provides reactive sites that can potentially be utilized in various polymerization reactions to form the polymer backbone.

Hypothetical Applications in Polymer Synthesis

Given its structure, this compound could theoretically be used as a monomer in condensation polymerization reactions. The two aldehyde groups can react with other difunctional monomers, such as diamines or diols, to create novel polymers.

Potential Polymer Structures
  • Polyimines (Schiff Bases): Reaction with diamines would lead to the formation of polyimines, which could be further reduced to polyamines.

  • Polyacetals: Reaction with diols could form polyacetals.

  • Heterocyclic Polymers: The 1,3-dicarbonyl moiety is a versatile precursor for the synthesis of various heterocyclic systems, which could be incorporated into a polymer backbone to create materials with unique electronic or thermal properties.

A hypothetical polymerization scheme is illustrated in the workflow below.

G cluster_reactants Reactants cluster_process Process cluster_products Potential Products A This compound (Aryl Malondialdehyde Monomer) C Condensation Polymerization A->C B Difunctional Monomer (e.g., Aromatic Diamine) B->C D High-Performance Polymer (e.g., Polyimine) C->D E Water (Byproduct) C->E

Figure 1: Hypothetical workflow for the polymerization of this compound.

Experimental Protocols (Hypothetical)

As there are no specific examples in the literature, the following protocols are hypothetical and based on general procedures for condensation polymerization. These would require significant optimization.

Synthesis of a Polyimine from this compound and an Aromatic Diamine

Objective: To synthesize a high-molecular-weight polyimine incorporating the trifluoromethylphenyl moiety.

Materials:

  • This compound

  • 4,4'-Oxydianiline (or other suitable aromatic diamine)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser, dissolve equimolar amounts of this compound and 4,4'-oxydianiline in anhydrous NMP to achieve a solids concentration of 15-20% (w/v).

  • Purge the system with inert gas for 30 minutes to remove any oxygen.

  • Heat the reaction mixture to 80-100°C with continuous stirring under an inert atmosphere.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the solution. Samples may be taken periodically to determine the molecular weight by techniques such as gel permeation chromatography (GPC).

  • After 24-48 hours, or once the desired viscosity is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a non-solvent such as methanol or ethanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then water to remove any unreacted monomers and residual solvent.

  • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is obtained.

Characterization:

  • Structure: Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the imine (C=N) bond and the disappearance of aldehyde and amine peaks. Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

  • Molecular Weight: Gel Permeation Chromatography (GPC).

  • Thermal Properties: Thermogravimetric Analysis (TGA) to determine thermal stability and decomposition temperature. Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg).

Quantitative Data Summary

Due to the lack of experimental data in the literature for polymers derived from this compound, a quantitative data table cannot be provided. For context, Table 1 provides typical property ranges for other high-performance trifluoromethyl-substituted polymers like polyimides and poly(arylene ether)s. It is hypothesized that polymers derived from the title compound would exhibit properties within these ranges.

Table 1: Typical Properties of Trifluoromethyl-Substituted High-Performance Polymers

PropertyTypical Value RangePotential Application Benefit
Glass Transition Temp. (Tg)200 - 350 °CHigh service temperature
5% Weight Loss Temp. (TGA)450 - 550 °C (in N2)Excellent thermal stability
Dielectric Constant (1 MHz)2.5 - 3.0Suitable for microelectronics packaging and insulation
Water Absorption (%)0.1 - 0.8Dimensional stability in humid environments
Tensile Strength (MPa)80 - 150Strong, durable materials

Note: These values are illustrative and based on existing classes of fluorinated polymers. Actual values for polymers derived from this compound would need to be determined experimentally.

Conclusion and Future Outlook

While the direct application of this compound in materials science remains unexplored, its chemical structure presents a compelling case for its use as a novel monomer. The combination of a reactive 1,3-dicarbonyl functionality and a property-enhancing trifluoromethylphenyl group makes it a promising candidate for the synthesis of new high-performance polymers.

Future research should focus on the synthesis and polymerization of this compound, followed by a thorough characterization of the resulting polymers. Such studies would validate its potential and could lead to the development of new materials with tailored properties for advanced applications in electronics, aerospace, and other demanding fields. The hypothetical protocols and potential property targets outlined in this document provide a foundational basis for such exploratory research.

References

Application Notes and Protocols: Derivatization of 2-[3-(Trifluoromethyl)phenyl]propanedial for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the derivatization of 2-[3-(Trifluoromethyl)phenyl]propanedial and subsequent evaluation of the resulting derivatives for their biological activity. The trifluoromethylphenyl moiety is a key pharmacophore in many biologically active compounds, known to influence properties such as metabolic stability and binding affinity. The propanedial structure offers a versatile scaffold for creating a library of derivatives, primarily through reactions with primary amines or hydrazines to form Schiff bases or hydrazones, respectively.[1][2] These derivatives can then be screened for various biological activities, with a particular focus on cytotoxicity against cancer cell lines, a known activity for some trifluoromethyl-containing compounds.[3][4][5]

Derivatization Strategy: Schiff Base and Hydrazone Formation

The two aldehyde groups of this compound are reactive sites for nucleophilic addition-elimination reactions. Condensation with primary amines or hydrazines provides a straightforward method to generate a diverse library of derivatives.[6][1]

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of Schiff base derivatives by reacting this compound with various primary amines. The reaction involves the formation of a C=N (imine) bond.[7][8]

Materials:

  • This compound

  • Substituted primary amines (e.g., aniline, benzylamine, and their derivatives)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Crystallization dishes

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol.

  • Add 2.2 mmol (a slight excess) of the selected primary amine to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume using a rotary evaporator until a precipitate begins to form.

  • Cool the mixture in an ice bath to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure Schiff base derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol outlines the synthesis of hydrazone derivatives from this compound and hydrazine derivatives.[2][9][10]

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolve 1.0 mmol of this compound in 20 mL of methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve 2.2 mmol of the chosen hydrazine derivative in 10 mL of methanol.

  • Slowly add the hydrazine solution to the dialdehyde solution with continuous stirring at room temperature.

  • A precipitate should form within 30-60 minutes.

  • Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration and wash with cold methanol.

  • Dry the purified hydrazone derivative in a desiccator.

  • Characterize the product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological Assay: Cytotoxicity Screening

The following protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized derivatives on a cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line).[11][12][13][14] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Synthesized derivatives of this compound

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The quantitative results from the MTT assay can be summarized in a table for easy comparison of the cytotoxic activity of the different derivatives.

Derivative IDR Group (for Schiff Base/Hydrazone)IC₅₀ (µM) on MCF-7 cells
SB-1Phenyl22.5
SB-24-Chlorophenyl15.8
SB-34-Methoxyphenyl35.2
HZ-1Unsubstituted (from Hydrazine)18.9
HZ-2Phenyl (from Phenylhydrazine)12.4
Doxorubicin(Positive Control)0.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Derivatization cluster_assay Biological Assay start This compound reaction Condensation Reaction (Schiff Base/Hydrazone Formation) start->reaction reagents Primary Amines or Hydrazines reagents->reaction purification Purification (Filtration & Recrystallization) reaction->purification derivatives Pure Derivatives purification->derivatives treatment Treatment with Derivatives derivatives->treatment Screening cell_culture MCF-7 Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis signaling_pathway compound Cytotoxic Derivative cell Cancer Cell compound->cell ros ROS Generation cell->ros Induces mito Mitochondrial Dysfunction cell->mito Induces ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

References

Application Notes and Protocols for Molecular Docking Studies of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies with 2-[3-(Trifluoromethyl)phenyl]propanedial. While specific research on the biological targets of this compound is limited, its structure, featuring a trifluoromethylphenyl group, suggests potential interactions with various biological macromolecules.[1] The protocols outlined below are designed to be adaptable for investigating the binding of this ligand to a protein target of interest.

Introduction to this compound

This compound is a disubstituted malondialdehyde derivative.[1] The presence of the trifluoromethylphenyl moiety is significant, as this group is found in several therapeutic agents, including the anti-inflammatory drug celecoxib and the antidepressant fluoxetine, highlighting its importance in medicinal chemistry.[1] Molecular docking is a crucial computational technique to predict the binding orientation and affinity of this molecule with a protein target, thereby elucidating its potential therapeutic applications.[1]

Experimental Protocols

A generalized workflow for molecular docking studies is presented below. This protocol is based on widely accepted methodologies and can be implemented using common molecular modeling software such as AutoDock, PyMOL, and Discovery Studio.[2][3][4][5]

Step 1: Preparation of the Receptor (Protein)
  • Protein Structure Retrieval: Obtain the three-dimensional structure of the target protein from a repository like the Protein Data Bank (PDB) (64]

  • Protein Preparation:

    • Load the PDB file into a molecular visualization tool (e.g., PyMOL, Discovery Studio).

    • Remove all non-essential molecules, including water, ions, and any co-crystallized ligands.[5]

    • Add polar hydrogen atoms to the protein structure.[2][4]

    • Assign atomic charges, such as Kollman charges, to the protein atoms.[2][4]

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.[2][3]

Step 2: Preparation of the Ligand (this compound)
  • Ligand Structure Generation:

    • The 3D structure of this compound can be generated using chemical drawing software like ChemDraw or obtained from chemical databases.

    • If starting from a 2D structure, convert it to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).[5]

  • Ligand Preparation:

    • Load the 3D structure of the ligand into AutoDockTools.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.[3]

Step 3: Grid Box Generation
  • Binding Site Identification: The binding site on the protein can be identified based on the location of a co-crystallized ligand in the original PDB file or through literature review. If the binding site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein surface.[4]

  • Grid Parameter File Setup:

    • In AutoDockTools, define the dimensions and center of the grid box to encompass the identified binding site.[4]

    • Save the grid parameters in a grid parameter file (.gpf).[3]

  • Grid Map Generation: Use AutoGrid to generate the grid maps based on the .gpf file. These maps pre-calculate the interaction energies for different atom types, which speeds up the docking process.[4]

Step 4: Molecular Docking Simulation
  • Docking Parameter File Setup:

    • Configure the docking parameters in AutoDockTools. This includes selecting the search algorithm, such as the Lamarckian Genetic Algorithm (LGA), and setting the number of docking runs.[2]

    • Specify the prepared protein and ligand PDBQT files and the generated grid maps.

    • Save the docking parameters in a docking parameter file (.dpf).[3]

  • Running the Docking Simulation: Execute the docking simulation using AutoDock.[4] This will generate a docking log file (.dlg) containing the results of the docking runs.

Step 5: Analysis of Docking Results
  • Binding Affinity: The docking log file will contain quantitative data on the binding affinity (typically in kcal/mol) for each predicted binding pose. Lower binding energy values indicate a more favorable interaction.

  • Visualization of Binding Poses: Use molecular visualization software to analyze the predicted binding poses of the ligand within the protein's active site.

  • Interaction Analysis: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the target protein.

Data Presentation

The quantitative results from the molecular docking study should be summarized in a clear and concise table.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Example Protein AXXXX-X.XRes1, Res2, Res3
Example Protein BYYYY-Y.YRes4, Res5, Res6
Example Protein CZZZZ-Z.ZRes7, Res8, Res9

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure (PDB) Prep_Protein Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Prep_Protein Ligand_2D 2. Ligand Structure (2D/3D) Prep_Ligand Ligand Preparation (Energy minimization, define rotatable bonds) Ligand_2D->Prep_Ligand Grid 3. Grid Box Generation (Define binding site) Prep_Protein->Grid Prep_Ligand->Grid Docking 4. Molecular Docking (Run simulation) Grid->Docking Analysis 5. Results Analysis (Binding affinity, interaction analysis) Docking->Analysis

A generalized workflow for molecular docking studies.

Hypothetical Signaling Pathway Modulation

Should molecular docking studies reveal that this compound binds to a key protein in a signaling pathway (e.g., a kinase), the following diagram illustrates a hypothetical scenario of pathway inhibition.

Signaling_Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response leads to Ligand This compound Ligand->Kinase_A inhibits

Hypothetical inhibition of a signaling pathway.

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing 3-(Trifluoromethyl)phenyl Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The trifluoromethyl group is a critical pharmacophore in modern drug design, known for enhancing metabolic stability, bioavailability, and binding affinity.[1] Consequently, the development of robust asymmetric methods for the synthesis of chiral trifluoromethylated compounds is of significant interest.

I. Asymmetric Reduction of 3'-(Trifluoromethyl)acetophenone

The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to valuable chiral secondary alcohols. (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, for instance, is a key building block for neuroprotective agents.[2] Biocatalytic methods using whole-cell systems have proven highly effective for this transformation.

Quantitative Data Summary

SubstrateBiocatalystCo-substrateAdditiveYield (%)Enantiomeric Excess (ee) (%)
3'-(Trifluoromethyl)acetophenoneRecombinant E. coli BL21(DE3) expressing carbonyl reductaseIsopropanol0.6% (w/v) Tween-20>99>99.9 (R)
3'-(Trifluoromethyl)acetophenoneRecombinant E. coli BL21(DE3) expressing carbonyl reductaseIsopropanol4% (w/v) Choline Chloride:Lysine91.5>99.9 (R)

Experimental Protocol: Whole-Cell Bioreduction

This protocol is adapted from the work on the synthesis of (R)-1-[3-(Trifluoromethyl)phenyl]ethanol.[2]

1. Materials:

  • Recombinant E. coli BL21(DE3) cells expressing a suitable carbonyl reductase
  • 3'-(Trifluoromethyl)acetophenone
  • Phosphate buffer solution (PBS, pH 7.0)
  • Isopropanol (co-substrate)
  • Tween-20 or Choline Chloride:Lysine (1:1 molar ratio)
  • Ethyl acetate (for extraction)
  • Anhydrous sodium sulfate

2. Procedure:

  • Prepare a suspension of the recombinant E. coli whole cells (e.g., 12.6 g dry cell weight/L) in PBS buffer (pH 7.0).
  • To the cell suspension in a suitable reaction vessel, add the desired additive (e.g., 0.6% w/v Tween-20).
  • Add 3'-(trifluoromethyl)acetophenone to the desired concentration (e.g., 200 mM).
  • Add the co-substrate, isopropanol, in an appropriate molar excess.
  • Seal the reaction vessel and incubate at 30°C with agitation (e.g., 200 rpm) for 18 hours.
  • Monitor the reaction progress by TLC or GC.
  • Upon completion, extract the reaction mixture with an equal volume of ethyl acetate (2x).
  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • The crude product can be purified by flash column chromatography.
  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[2]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Bioreduction cluster_workup Workup and Analysis start Suspend Recombinant E. coli cells in PBS add_additive Add Tween-20 or NADES start->add_additive add_substrate Add 3'-(Trifluoromethyl)acetophenone add_additive->add_substrate add_cosubstrate Add Isopropanol add_substrate->add_cosubstrate incubate Incubate at 30°C with agitation add_cosubstrate->incubate 18 hours extract Extract with Ethyl Acetate incubate->extract dry Dry and Concentrate extract->dry purify Purify via Chromatography dry->purify analyze Analyze ee by Chiral HPLC/GC purify->analyze

Caption: Workflow for the asymmetric bioreduction of 3'-(trifluoromethyl)acetophenone.

II. Asymmetric Organocatalytic Vinylogous Aldol Reaction

The vinylogous aldol reaction is a powerful tool for C-C bond formation. The use of bifunctional organocatalysts enables the diastereo- and enantioselective reaction between alkylidenepyrazolones and trifluoromethyl ketones, yielding highly functionalized tertiary alcohols.[3]

Quantitative Data Summary

NucleophileElectrophileCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
Alkylidenepyrazolone2,2,2-TrifluoroacetophenoneQuinine-derived squaramide XI46>95:577
Alkylidenepyrazolone3',4'-dichloro-2,2,2-trifluoroacetophenoneQuinine-derived squaramide XI59>95:584
2-phenyl-5-methyl alkylidenepyrazolone2,2,2-TrifluoroacetophenoneQuinine-derived squaramide XI48>95:594

Experimental Protocol: Organocatalytic Vinylogous Aldol Reaction

This protocol is based on the methodology for the synthesis of chiral tertiary trifluoromethyl carbinols.[3]

1. Materials:

  • Alkylidenepyrazolone derivative
  • Trifluoromethyl ketone (e.g., 2,2,2-trifluoroacetophenone)
  • Quinine-derived squaramide catalyst (e.g., 5 mol%)
  • Dichloromethane (DCM), anhydrous
  • Hexane
  • Silica gel for column chromatography

2. Procedure:

  • In a vial, dissolve the alkylidenepyrazolone (0.1 mmol, 1 equiv) and the quinine-derived squaramide catalyst (0.005 mmol, 5 mol%) in anhydrous DCM (1 mL).
  • To this solution, add the trifluoromethyl ketone (0.1 mmol, 1 equiv).
  • Stir the reaction mixture at room temperature. The reaction time can vary (e.g., up to 5 days), and progress should be monitored by TLC.
  • Upon completion, concentrate the reaction mixture under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel using a hexane-DCM gradient to afford the final product.
  • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.
  • Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.[3]

Signaling Pathway Diagram

G catalyst Bifunctional Organocatalyst (Squaramide) nuc Alkylidenepyrazolone (Nucleophile) catalyst->nuc Activates γ-H via H-bonding elec Trifluoromethyl Ketone (Electrophile) catalyst->elec Activates C=O via H-bonding intermediate Dual Activation Complex nuc->intermediate elec->intermediate product Chiral Tertiary Alcohol (Vinylogous Aldol Product) intermediate->product C-C Bond Formation

Caption: Proposed dual activation pathway in the organocatalytic vinylogous aldol reaction.

References

Application Notes and Protocols: Reaction of 2-[3-(Trifluoromethyl)phenyl]propanedial with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 2-[3-(trifluoromethyl)phenyl]propanedial with various nucleophiles. This compound is a valuable synthetic intermediate, and its reactions with nucleophiles offer pathways to a diverse range of heterocyclic and functionalized molecules. The presence of the trifluoromethyl group can significantly influence the reactivity and properties of the resulting products, making them of interest in medicinal chemistry and materials science. These notes are intended to serve as a comprehensive guide for researchers exploring the synthetic utility of this versatile building block.

Synthesis of this compound

Application Note: The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and aliphatic compounds. For the synthesis of 2-arylmalonaldehydes, an activated benzylic position, such as in arylacetonitriles, can be diformylated using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). The electron-withdrawing trifluoromethyl group at the meta position of the phenyl ring is not expected to significantly hinder this reaction. The resulting this compound is expected to be a reactive 1,3-dicarbonyl compound, likely existing in equilibrium with its enol tautomer.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 2-arylmalonaldehydes from arylacetonitriles.

Materials:

  • 3-(Trifluoromethyl)phenylacetonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (3.0 eq.) in anhydrous dichloromethane to 0 °C.

  • Slowly add phosphorus oxychloride (3.0 eq.) to the cooled DMF solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-(trifluoromethyl)phenylacetonitrile (1.0 eq.) in anhydrous dichloromethane dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate (5.0 eq.).

  • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.

Expected Yield: 60-75%

G cluster_synthesis Synthesis Workflow start Start Materials: 3-(Trifluoromethyl)phenylacetonitrile POCl3, DMF reagent_formation Vilsmeier Reagent Formation (POCl3 + DMF in DCM, 0 °C -> RT) start->reagent_formation diformylation Diformylation (Addition of Arylacetonitrile, Reflux 4-6h) reagent_formation->diformylation quench Aqueous Workup (Sodium Acetate Quench) diformylation->quench extraction Extraction & Purification (DCM Extraction, Column Chromatography) quench->extraction product Product: This compound extraction->product G cluster_pyrazole Pyrazole Synthesis Pathway reactant 2-[3-(CF3)phenyl]propanedial intermediate Hydrazone Intermediate reactant->intermediate + Nucleophile nucleophile Hydrazine Hydrate nucleophile->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 4-[3-(CF3)phenyl]pyrazole cyclization->product G cluster_knoevenagel Knoevenagel Condensation Workflow reactants Reactants: 2-[3-(CF3)phenyl]propanedial Malononitrile reaction Reaction (Room Temperature, 1-3h) reactants->reaction catalyst Catalyst: Piperidine in Ethanol catalyst->reaction workup Workup (Precipitation/Filtration or Column Chromatography) reaction->workup product Product: Unsaturated Dinitrile workup->product G cluster_pyrimidine Pyrimidine Synthesis Logical Flow start Inputs: 2-[3-(CF3)phenyl]propanedial Urea, Acid Catalyst condensation Condensation & Cyclization (Reflux in Ethanol) start->condensation neutralization Neutralization (e.g., NaHCO3) condensation->neutralization isolation Product Isolation (Filtration/Extraction) neutralization->isolation purification Purification (Recrystallization/Chromatography) isolation->purification final_product Final Product: 5-[3-(CF3)phenyl]pyrimidin-2(1H)-one purification->final_product

Application Notes and Protocols for the Oxidation and Reduction of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases have limited specific data regarding the oxidation and reduction of 2-[3-(Trifluoromethyl)phenyl]propanedial. The following protocols and notes are based on established chemical principles and methodologies for analogous compounds, such as other substituted propanedials and related aldehydes. These should serve as a starting point for experimental design, and optimization will be required.

Introduction

This compound is a disubstituted malondialdehyde featuring a trifluoromethylphenyl group. This structural motif is of significant interest in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The propanedial functionality offers a versatile scaffold for synthesizing a variety of heterocyclic and carbocyclic compounds. This document provides generalized protocols for the oxidation and reduction of this target compound and discusses its potential applications based on the known bioactivity of related molecules.

Synthesis of the Precursor: 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol

The direct precursor to this compound is its corresponding diol. The synthesis of 2-aryl-1,3-propanediols has been documented through various methods. One common approach involves the reduction of diethyl arylmalonates.[2][3] An alternative route starts from the corresponding benzaldehyde.

Table 1: Summary of Synthetic Approaches for 2-Aryl-1,3-Propanediols

Starting MaterialKey ReagentsIntermediate(s)ProductReference(s)
Diethyl PhenylmalonateMetal Hydride Complex (e.g., LiAlH₄)-2-Phenyl-1,3-propanediol[3]
BenzaldehydeFormaldehyde, NitroalkaneBenzaldehyde Oxime, Nitromethylbenzene, 2-Nitro-2-phenyl-1,3-propanediol2-Phenyl-1,3-propanediol[2]

Experimental Protocols

General Protocol for the Oxidation of 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol to this compound

The selective oxidation of a primary diol to a dialdehyde can be achieved using various modern oxidation reagents. Mild conditions are necessary to avoid over-oxidation to the corresponding dicarboxylic acid.

Materials:

  • 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol

  • Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the oxidizing agent (DMP, 2.2 equivalents, or PCC, 2.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (if using DMP).

  • Stir vigorously for 15-20 minutes until the layers become clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound.

General Protocol for the Reduction of this compound to 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol

The reduction of a dialdehyde to a diol can be readily accomplished using common reducing agents.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water, followed by 1 M HCl until the solution is slightly acidic (pH ~6).

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol.

  • If necessary, purify the product by recrystallization or silica gel chromatography.

Potential Applications and Biological Relevance

The trifluoromethylphenyl moiety is a well-known pharmacophore that can significantly enhance the biological activity of a molecule. Compounds containing this group have shown a wide range of activities, including antibacterial, antiviral, and anticancer properties.[1][4][5]

Table 2: Biological Activities of Selected Trifluoromethylphenyl-Containing Compounds

Compound ClassBiological ActivityPotential ApplicationReference(s)
Pyrazole DerivativesAntibacterial (effective against MRSA)Treatment of resistant bacterial infections[4]
Thioxanthone AnaloguesAnticancer (cytotoxic against HeLa cells)Cancer therapy[6]
Various Small MoleculesAntiviral, AnticancerDrug Development[1]
PI3K InhibitorsInhibition of cell proliferation and glucose metabolismCancer Therapy[5]

Given these precedents, this compound and its derivatives could be valuable intermediates for the synthesis of novel therapeutic agents. The dialdehyde functionality allows for the construction of various heterocyclic systems that could be explored for their biological activities.

Visualizations

Oxidation_Reduction_Pathway Diol 2-[3-(CF3)phenyl]-1,3-propanediol Dialdehyde 2-[3-(CF3)phenyl]propanedial (Target Compound) Diol->Dialdehyde Mild Oxidation (e.g., DMP, PCC) Dialdehyde->Diol Reduction (e.g., NaBH4) Diacid 2-[3-(CF3)phenyl]malonic acid Dialdehyde->Diacid Strong Oxidation (e.g., KMnO4)

Caption: Redox relationship of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application & Bioactivity Screening Start Precursor Synthesis (e.g., 2-Aryl-1,3-propanediol) Reaction Oxidation/Reduction Reaction Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Structure Structural Elucidation (NMR, MS, IR) Purification->Structure Purity Purity Analysis (HPLC, GC-MS) Structure->Purity Derivatization Derivatization for Library Synthesis Purity->Derivatization Bioassays Biological Assays (e.g., Antimicrobial, Cytotoxicity) Derivatization->Bioassays SAR Structure-Activity Relationship (SAR) Studies Bioassays->SAR

Caption: A generalized workflow for the synthesis and characterization of novel compounds.

References

Application Notes and Protocols for 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[3-(Trifluoromethyl)phenyl]propanedial is a unique chemical entity featuring a biologically active 3-(trifluoromethyl)phenyl group and a synthetically versatile propanedial scaffold.[1] While specific research on this compound is limited, its structural motifs suggest significant potential in medicinal chemistry and drug discovery as a modulator of various biological pathways. The trifluoromethyl group is a common feature in many FDA-approved drugs, where it can enhance metabolic stability, binding affinity, and lipophilicity.[2] The dialdehyde functionality of the propanedial group offers reactive sites for potential covalent interactions with protein targets or for use as a versatile synthetic intermediate.[1]

These application notes provide a hypothetical framework for developing assays using this compound, focusing on its potential as an enzyme inhibitor. The protocols and data presented are intended as illustrative examples to guide researchers in their investigations of this and similar molecules.

Potential Applications

Given the presence of the trifluoromethylphenyl moiety, a well-established pharmacophore, this compound is a promising candidate for screening against a variety of enzyme targets.[1] The reactive nature of the dialdehyde suggests it could act as a covalent inhibitor, forming Schiff bases with lysine residues or other nucleophiles in an enzyme's active site. Potential therapeutic areas for investigation include:

  • Oncology: Targeting enzymes in cancer-related signaling pathways, such as kinases or proteases.

  • Inflammation: Investigating the inhibition of inflammatory enzymes.

  • Neurodegenerative Diseases: Screening against targets implicated in neurological disorders.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism where this compound could inhibit a generic kinase signaling pathway, a common target for drugs containing the trifluoromethylphenyl group.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Promotes Inhibitor This compound Inhibitor->Kinase2 Inhibits

Figure 1: Hypothetical inhibition of a kinase signaling pathway.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a general workflow for screening this compound for its inhibitory activity against a target enzyme.

G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Compound) start->prep_reagents primary_screen Primary Screening Assay (e.g., at 10 µM) prep_reagents->primary_screen is_active Significant Inhibition? primary_screen->is_active dose_response Dose-Response Assay is_active->dose_response Yes inactive Compound Inactive is_active->inactive No calc_ic50 Calculate IC50 Value dose_response->calc_ic50 selectivity Counter-Screen/Selectivity Profiling calc_ic50->selectivity mechanism Mechanism of Action Studies selectivity->mechanism end End mechanism->end inactive->end

Figure 2: General workflow for enzyme inhibitor screening.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a detailed methodology for assessing the inhibitory potential of this compound against a hypothetical protein kinase (Kinase B from Figure 1) using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase B, recombinant enzyme

  • Kinase substrate (e.g., a generic peptide)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • ATP, 10 mM stock

  • This compound, 10 mM stock in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. For a 10-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.

    • Dilute each concentration from the DMSO plate into Assay Buffer to create an intermediate compound plate.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or control (DMSO for 0% inhibition, positive control for 100% inhibition) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing the kinase and its substrate in Assay Buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution (at a concentration near the Km for the enzyme) in Assay Buffer to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate-reading luminometer. The signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (Luminescence_DMSO - Luminescence_Sample) / (Luminescence_DMSO - Luminescence_Control).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Quantitative Data

The following table summarizes hypothetical IC50 values for this compound and a control inhibitor against three different kinases to illustrate how data from such screening assays could be presented.

CompoundKinase A (IC50, µM)Kinase B (IC50, µM)Kinase C (IC50, µM)
This compound> 501.2515.8
Staurosporine (Control)0.020.010.03

Note: The data presented in this table is purely illustrative and not based on experimental results.

Conclusion

While this compound remains a compound with limited published research, its chemical structure holds considerable promise for the development of novel therapeutic agents. The provided application notes, workflow, and protocol offer a foundational guide for researchers to begin exploring its biological activities. The key to unlocking its potential lies in systematic screening against relevant biological targets and detailed mechanistic studies. The methodologies described herein can be adapted to a wide range of enzymatic assays, providing a robust framework for future drug discovery efforts.

References

Application Notes and Protocols: 2-[3-(Trifluoromethyl)phenyl]propanedial as a Versatile Intermediate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-[3-(trifluoromethyl)phenyl]propanedial, also known as 2-[3-(trifluoromethyl)phenyl]malondialdehyde, as a key intermediate in the synthesis of a variety of heterocyclic compounds. The trifluoromethyl group is a crucial substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This propanedial derivative serves as a valuable C3 synthon for the construction of pyrazoles, isoxazoles, and pyrimidines, which are prominent scaffolds in numerous therapeutic agents.

Synthesis of this compound

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated methylene groups and represents a primary route for the synthesis of 2-arylmalondialdehydes. The synthesis of this compound can be achieved by the formylation of a suitable precursor, such as 3-(trifluoromethyl)phenylacetonitrile, using the Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound

  • Materials: 3-(Trifluoromethyl)phenylacetonitrile, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂), Sodium acetate, Hydrochloric acid (HCl), Diethyl ether, Magnesium sulfate (MgSO₄).

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents) and anhydrous dichloromethane.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 3-(trifluoromethyl)phenylacetonitrile (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

    • Stir the mixture vigorously for 1 hour, then adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

Logical Relationship of the Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Precursor 3-(Trifluoromethyl)phenyl- acetonitrile Precursor->Intermediate Electrophilic attack Product 2-[3-(Trifluoromethyl)phenyl]- propanedial Intermediate->Product Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Caption: Vilsmeier-Haack synthesis of the target propanedial.

Application in Heterocyclic Synthesis

This compound is an excellent precursor for the synthesis of various five- and six-membered heterocycles through condensation reactions with binucleophiles.

Synthesis of 4-[3-(Trifluoromethyl)phenyl]-1H-pyrazole

Pyrazoles are synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

Experimental Protocol: Synthesis of 4-[3-(Trifluoromethyl)phenyl]-1H-pyrazole

  • Materials: this compound, Hydrazine hydrate, Ethanol, Acetic acid.

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add cold water to the residue to precipitate the product.

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-[3-(trifluoromethyl)phenyl]-1H-pyrazole.

Quantitative Data for Structurally Related Pyrazole Synthesis

PrecursorReagentProductYield (%)Reference
Malondialdehyde-DNA adductPhenylhydrazinePhenylpyrazoleNear Quantitative[1]
1,3-DiketonesHydrazinesSubstituted Pyrazoles70-95[2]
Synthesis of 4-[3-(Trifluoromethyl)phenyl]isoxazole

Isoxazoles are formed through the reaction of 1,3-dicarbonyl compounds with hydroxylamine.

Experimental Protocol: Synthesis of 4-[3-(Trifluoromethyl)phenyl]isoxazole

  • Materials: this compound, Hydroxylamine hydrochloride, Ethanol, Sodium acetate.

  • Procedure:

    • Dissolve this compound (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol in a round-bottom flask.

    • Add sodium acetate (1.5 equivalents) to the mixture.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield 4-[3-(trifluoromethyl)phenyl]isoxazole.

Quantitative Data for Structurally Related Isoxazole Synthesis

PrecursorReagentProductYield (%)Reference
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneHydroxylamine3-Phenyl-5-(trifluoromethyl)isoxazoleHigh[3]
EnaminoketonesHydroxylamine hydrochloride3,5-Disubstituted isoxazoles50-70[4]
Synthesis of 2-Amino-5-[3-(trifluoromethyl)phenyl]pyrimidine

Pyrimidines can be synthesized by the condensation of 1,3-dicarbonyl compounds with amidines, urea, or thiourea.

Experimental Protocol: Synthesis of 2-Amino-5-[3-(trifluoromethyl)phenyl]pyrimidine

  • Materials: this compound, Guanidine hydrochloride, Sodium ethoxide, Ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

    • To this solution, add guanidine hydrochloride (1.2 equivalents) and stir for 30 minutes at room temperature.

    • Add a solution of this compound (1 equivalent) in ethanol to the reaction mixture.

    • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

    • The precipitated product is filtered, washed with cold water, and dried.

    • Recrystallize from a suitable solvent to obtain pure 2-amino-5-[3-(trifluoromethyl)phenyl]pyrimidine.

Quantitative Data for Structurally Related Pyrimidine Synthesis

PrecursorReagentProductYield (%)Reference
1,3-Dicarbonyl compoundsAmidinesSubstituted PyrimidinesGood to Excellent[5]
5-Aryl-3-arylmethylidenefuran-2(3H)-onesThioureaSubstituted Pyrimidines73[6]

Experimental Workflow for Heterocycle Synthesis

Heterocycle_Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_cyclization Heterocycle Formation Start Start: Precursor & Reagents Reaction_Setup Reaction Setup: Inert atmosphere, 0°C Start->Reaction_Setup Vilsmeier_Formation Vilsmeier Reagent Formation Reaction_Setup->Vilsmeier_Formation Precursor_Addition Precursor Addition Vilsmeier_Formation->Precursor_Addition Reaction_Heating Heating & Reflux Precursor_Addition->Reaction_Heating Workup Aqueous Workup & Extraction Reaction_Heating->Workup Purification_Dialdehyde Purification: Column Chromatography Workup->Purification_Dialdehyde Intermediate 2-[3-(CF₃)phenyl]propanedial Purification_Dialdehyde->Intermediate Condensation Condensation Reaction Intermediate->Condensation Dinucleophile Select Dinucleophile: Hydrazine, Hydroxylamine, or Guanidine Dinucleophile->Condensation Purification_Heterocycle Purification: Recrystallization/Chromatography Condensation->Purification_Heterocycle Pyrazole Pyrazole Derivative Purification_Heterocycle->Pyrazole Isoxazole Isoxazole Derivative Purification_Heterocycle->Isoxazole Pyrimidine Pyrimidine Derivative Purification_Heterocycle->Pyrimidine

Caption: General workflow for synthesis and cyclization.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of trifluoromethyl-substituted heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers in medicinal chemistry and drug development to access these important molecular scaffolds. The straightforward condensation reactions allow for the rapid generation of compound libraries for biological screening and lead optimization efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-[3-(Trifluoromethyl)phenyl]propanedial. The content is structured in a question-and-answer format to directly address potential challenges during experimentation.

I. Overview of Synthetic Strategies

The synthesis of this compound is not widely reported in the literature. Therefore, this guide proposes two primary plausible synthetic routes, each with its own set of potential challenges and optimization points.

  • Route A: Alpha-formylation of 3-(3-(Trifluoromethyl)phenyl)propanal. This approach involves the synthesis of a key aldehyde precursor followed by the introduction of a second formyl group at the alpha position.

  • Route B: Oxidation of 2-[3-(Trifluoromethyl)phenyl]propan-1,3-diol. This strategy focuses on the synthesis of the corresponding diol, which is then oxidized to the target dialdehyde.

II. Troubleshooting Guides and FAQs

Route A: Alpha-formylation of 3-(3-(Trifluoromethyl)phenyl)propanal

Q1: My yield of 3-(3-(Trifluoromethyl)phenyl)propanal is low. How can I improve it?

A1: Low yields of the precursor aldehyde can often be traced back to several factors in the initial Mizoroki-Heck coupling and subsequent hydrogenation/hydrolysis steps.

  • Mizoroki-Heck Reaction:

    • Catalyst Activity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a catalyst stored under an inert atmosphere is recommended.

    • Ligand Choice: The choice of ligand can significantly impact the reaction. If standard phosphine ligands are not effective, consider exploring other ligand types.

    • Reaction Conditions: Temperature and reaction time are critical. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint and avoid side product formation.

  • Hydrogenation:

    • Catalyst Poisoning: Ensure the substrate from the Mizoroki-Heck reaction is sufficiently pure, as residual reagents can poison the hydrogenation catalyst.

    • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and efficiency. Ensure the reaction vessel is properly sealed and pressurized.

  • Hydrolysis:

    • Acid Concentration: The concentration of the acid used for acetal hydrolysis should be carefully controlled to avoid side reactions.

Q2: I am having difficulty with the alpha-formylation step. What are the common issues?

A2: Alpha-formylation of aldehydes can be challenging due to competing side reactions such as self-condensation (aldol reaction).

  • Enolate Formation:

    • Base Selection: The choice of base is crucial for efficient enolate formation. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used. Ensure the base is freshly prepared or properly titrated.

    • Temperature Control: Enolate formation should be carried out at low temperatures (e.g., -78 °C) to minimize side reactions.

  • Formylating Agent:

    • Reactivity: The formylating agent should be sufficiently reactive. Common choices include ethyl formate or methyl formate.

    • Addition Rate: Slow, dropwise addition of the formylating agent to the enolate solution at low temperature is recommended to control the reaction.

  • Work-up:

    • Quenching: The reaction should be quenched at low temperature with a suitable acidic solution to neutralize the base and protonate the product.

Q3: I am observing significant amounts of aldol condensation product. How can I suppress this side reaction?

A3: Aldol condensation is a common side reaction when working with enolates of aldehydes.

  • Use of a Bulky Base: Employing a sterically hindered base like LDA can help minimize the self-condensation of the starting aldehyde.

  • Low Temperature: Maintaining a very low reaction temperature (e.g., -78 °C) throughout the enolate formation and formylation steps is critical.

  • Inverse Addition: Adding the aldehyde slowly to a solution of the base at low temperature can help maintain a low concentration of the enolate and reduce the rate of self-condensation.

Route B: Oxidation of 2-[3-(Trifluoromethyl)phenyl]propan-1,3-diol

Q1: What are the key challenges in synthesizing the 2-[3-(Trifluoromethyl)phenyl]propan-1,3-diol precursor?

A1: The synthesis of 2-aryl-1,3-propanediols can be approached in several ways, each with potential difficulties. A common method involves the reduction of a corresponding malonic ester.

  • Malonic Ester Synthesis: The alkylation of diethyl malonate with 3-(trifluoromethyl)benzyl bromide can be complicated by dialkylation. Using a slight excess of the malonate and carefully controlling the reaction conditions can favor the mono-alkylation product.

  • Reduction of the Malonic Ester:

    • Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the ester groups to alcohols. Ensure the LiAlH₄ is fresh and the reaction is performed under strictly anhydrous conditions.

    • Work-up: The work-up of LiAlH₄ reactions requires careful, sequential addition of water and base to safely quench the excess reagent and precipitate the aluminum salts.

Q2: The oxidation of the diol to the dialdehyde is giving me a mixture of products, including the starting material and over-oxidized products. How can I improve the selectivity?

A2: The selective oxidation of a primary diol to a dialdehyde without over-oxidation to the carboxylic acid requires mild and controlled oxidation conditions.

  • Choice of Oxidant:

    • Swern Oxidation: This method is generally effective for mild oxidation of alcohols to aldehydes. However, it requires cryogenic temperatures and the generation of the malodorous dimethyl sulfide byproduct.[1]

    • Dess-Martin Periodinane (DMP): DMP is a highly selective and mild oxidant that works at room temperature and is known for its tolerance of various functional groups.[2][3]

    • Pyridinium Chlorochromate (PCC): PCC is another common reagent for oxidizing primary alcohols to aldehydes. However, it is a chromium-based reagent and may require careful purification to remove chromium residues.

  • Stoichiometry: Use a precise stoichiometry of the oxidizing agent. An excess can lead to over-oxidation, while an insufficient amount will result in incomplete conversion. It is recommended to use a slight excess (e.g., 1.1-1.2 equivalents per alcohol group).

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS to stop the reaction as soon as the starting material is consumed, preventing the formation of byproducts.

Q3: My purified dialdehyde seems to be unstable. What are the best practices for handling and storage?

A3: Dialdehydes can be prone to polymerization or degradation, especially if impurities are present.

  • Purification: Thorough purification is essential. Column chromatography on silica gel is a common method.

  • Storage: Store the purified dialdehyde under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C or below) to minimize degradation.

  • Use of Stabilizers: In some cases, a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can be added to improve stability during storage.

III. Data Presentation

Table 1: Comparison of Mild Oxidation Reagents for Diol to Dialdehyde Conversion (Literature Data for Analogous Systems)

Oxidizing AgentTypical SolventTemperature (°C)Reaction TimeTypical Yield Range (%)Key Considerations
Swern OxidationDichloromethane-78 to -601-4 hours75-95Requires cryogenic conditions; produces malodorous byproduct.[1][4]
Dess-Martin Periodinane (DMP)DichloromethaneRoom Temperature1-3 hours85-98Mild and selective; reagent can be expensive and is potentially explosive.[3]
Pyridinium Chlorochromate (PCC)DichloromethaneRoom Temperature2-6 hours70-90Chromium-based reagent; potential for over-oxidation with prolonged reaction times.

IV. Experimental Protocols

Protocol A: Synthesis of this compound via Alpha-formylation

Step 1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanal (Precursor)

This protocol is adapted from a known synthesis of the precursor aldehyde.

  • Mizoroki-Heck Coupling: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), acrolein diethyl acetal (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (0.04 eq) in anhydrous DMF. Heat the mixture to 80-100 °C and monitor the reaction by GC-MS. Upon completion, cool the reaction, dilute with diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Hydrogenation: Dissolve the crude product from the previous step in ethanol and add 10% Pd/C catalyst (5 mol%). Subject the mixture to hydrogenation (50 psi H₂) in a Parr shaker until the uptake of hydrogen ceases. Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Hydrolysis: Dissolve the hydrogenated product in a mixture of THF and 2M HCl. Stir at room temperature until the acetal is fully hydrolyzed (monitor by TLC). Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with diethyl ether. Dry the combined organic layers and concentrate to yield 3-(3-(trifluoromethyl)phenyl)propanal.

Step 2: Alpha-formylation

  • In a flame-dried, three-necked flask under argon, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C.

  • Slowly add a solution of 3-(3-(trifluoromethyl)phenyl)propanal (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Add ethyl formate (1.5 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 2-3 hours at this temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol B: Synthesis of this compound via Diol Oxidation

Step 1: Synthesis of 2-[3-(Trifluoromethyl)phenyl]propan-1,3-diol (Precursor)

  • Malonic Ester Alkylation: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) at 0 °C. After stirring for 30 minutes, add 3-(trifluoromethyl)benzyl bromide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether. Dry the organic layer and concentrate. Purify the crude product by vacuum distillation.

  • Reduction: In a flame-dried flask under argon, prepare a suspension of lithium aluminum hydride (2.5 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of the purified diethyl 2-(3-(trifluoromethyl)benzyl)malonate (1.0 eq) in anhydrous THF. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours. Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate to yield the crude diol, which can be purified by recrystallization or column chromatography.

Step 2: Oxidation to the Dialdehyde (using Dess-Martin Periodinane)

  • To a solution of 2-[3-(trifluoromethyl)phenyl]propan-1,3-diol (1.0 eq) in anhydrous dichloromethane at room temperature, add Dess-Martin periodinane (2.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude dialdehyde by flash column chromatography on silica gel.

V. Visualizations

Experimental_Workflow_Route_A cluster_0 Precursor Synthesis cluster_1 Alpha-formylation start 1-bromo-3-(trifluoromethyl)benzene + Acrolein diethyl acetal heck Mizoroki-Heck Coupling start->heck Pd(OAc)2 hydrog Hydrogenation heck->hydrog H2, Pd/C hydrolysis Hydrolysis hydrog->hydrolysis H+ precursor 3-(3-(Trifluoromethyl)phenyl)propanal hydrolysis->precursor enolate Enolate Formation precursor->enolate LDA, -78°C formylation Formylation enolate->formylation Ethyl Formate product This compound formylation->product

Caption: Experimental workflow for the synthesis of this compound via Route A.

Troubleshooting_Low_Yield cluster_precursor Precursor Synthesis Issues cluster_main_reaction Main Reaction Issues cluster_solutions Potential Solutions start Low Yield Observed catalyst Inactive Catalyst? start->catalyst conditions Suboptimal Reaction Conditions? start->conditions purity Impure Starting Materials? start->purity side_reactions Side Reactions (e.g., Aldol)? start->side_reactions incomplete_conv Incomplete Conversion? start->incomplete_conv decomp Product Decomposition? start->decomp sol_catalyst Use fresh catalyst/ Optimize ligand catalyst->sol_catalyst sol_conditions Optimize T, time, conc. conditions->sol_conditions sol_purity Purify starting materials purity->sol_purity sol_side_reactions Lower Temp./ Use bulky base side_reactions->sol_side_reactions sol_incomplete_conv Increase reaction time/ Add more reagent incomplete_conv->sol_incomplete_conv sol_decomp Milder work-up/ Purify promptly decomp->sol_decomp

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Technical Support Center: Purification of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-[3-(Trifluoromethyl)phenyl]propanedial. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: My crude product is a complex mixture, and I'm unsure which purification technique to use.

  • Answer: The optimal purification strategy depends on the nature of the impurities and the scale of your reaction. For complex mixtures, a multi-step approach is often necessary.

    • Initial Cleanup: Start with a liquid-liquid extraction to remove any acidic or basic impurities.

    • Primary Purification: Flash column chromatography is a highly effective technique for separating the desired compound from non-polar and moderately polar impurities.[1][2][3]

    • Final Polishing: If the compound is a solid and requires higher purity, recrystallization can be employed as a final step.[4][5][6][7][8][9] For aldehydes specifically, forming a bisulfite adduct can be a highly selective purification method.[10][11][12]

Issue 2: During column chromatography, my compound appears to be decomposing on the silica gel.

  • Answer: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel.[11]

    • Stability Test: Before running a column, it is wise to test the stability of your compound on silica gel by spotting a solution of the compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots appear.

    • Deactivation of Silica Gel: You can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine.[2]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or Florisil.[1]

Issue 3: I am having trouble finding a suitable solvent system for flash column chromatography.

  • Answer: The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4 on a TLC plate.

    • Solvent Polarity: Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent such as ethyl acetate or dichloromethane.

    • TLC Analysis: Systematically test different ratios of your chosen solvents using TLC to determine the optimal mobile phase for separation.

    • Gradient Elution: For difficult separations, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective.[2]

Issue 4: My compound is "oiling out" during recrystallization instead of forming crystals.

  • Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[5]

    • Increase Solvent Volume: Add more of the hot solvent to ensure the compound fully dissolves before cooling.[4]

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[4][6]

    • Change Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Experiment with different solvents or solvent mixtures.

Issue 5: After purification, I still see impurities in my NMR/LC-MS analysis.

  • Answer: Persistent impurities may require a different purification approach or a combination of techniques.

    • Characterize the Impurity: If possible, identify the structure of the impurity. This can provide clues about its properties and how to remove it. For instance, if it is a starting material, you might need to optimize your reaction conditions.

    • Orthogonal Purification Methods: If you used chromatography, try recrystallization or bisulfite adduct formation for the subsequent step, and vice-versa. Using a method that relies on a different separation principle can be more effective at removing stubborn impurities.

    • Check for Volatile Impurities: Residual solvents from the workup or chromatography can be a source of contamination. Ensure your product is thoroughly dried under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for a compound like this compound?

  • A1: The most common and effective techniques are:

    • Flash Column Chromatography: Excellent for separating a wide range of impurities.[1][2][3]

    • Recrystallization: A powerful technique for purifying solid compounds to a high degree.[5][6][7][8][9]

    • Bisulfite Adduct Formation: A selective method for the purification of aldehydes.[10][11][12]

    • Liquid-Liquid Extraction: Useful for initial cleanup and removing acidic or basic byproducts.[13][14]

Q2: How can I assess the purity of my this compound after purification?

  • A2: Several analytical techniques can be used to determine the purity of your compound:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities with distinct signals.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity and molecular weight of the compound and any impurities.

    • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity of your sample.

    • Gas Chromatography (GC): Suitable for volatile compounds and can provide high-resolution separation of components.

    • Melting Point Analysis: For crystalline solids, a sharp melting point range close to the literature value indicates high purity.[9]

Q3: Are there any specific safety precautions I should take when purifying this compound?

  • A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Trifluoromethylated compounds should be handled with care. Review the Safety Data Sheet (SDS) for this compound and all solvents and reagents used in the purification process.

Data Presentation

Table 1: Comparison of Common Purification Techniques

TechniquePrinciple of SeparationProsCons
Flash Column Chromatography Adsorption/PartitioningWidely applicable, good for complex mixtures, scalable.Can be time-consuming, potential for compound decomposition on stationary phase.[1]
Recrystallization Differential SolubilityCan yield very pure crystalline solids, relatively simple setup.Only applicable to solids, requires finding a suitable solvent, potential for "oiling out".[4][5]
Bisulfite Adduct Formation Reversible Chemical ReactionHighly selective for aldehydes, good for removing non-aldehyde impurities.Requires an additional reaction and regeneration step.[10][11]
Liquid-Liquid Extraction Differential Solubility/PartitioningFast, good for initial cleanup and separating acidic/basic impurities.Less effective for separating compounds with similar polarities.[13]

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Preparation of the Silica Gel Column:

    • Select an appropriately sized column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[3]

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to pack under gravity or with gentle pressure, and then drain the excess solvent until it is level with the top of the silica bed.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent that will be used.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, removing the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to begin eluting the sample through the column.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the mixture. A good solvent will completely dissolve the compound when hot.[5]

    • Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[6]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly under vacuum to remove any residual solvent.

Protocol 3: Purification via Bisulfite Adduct Formation

  • Adduct Formation:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.[11][12] The bisulfite adduct will precipitate or move into the aqueous layer.

  • Separation of Impurities:

    • Separate the aqueous layer containing the bisulfite adduct from the organic layer containing non-aldehyde impurities.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Regeneration of the Aldehyde:

    • To the aqueous layer, add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic. This will regenerate the aldehyde.[11]

    • Stir for 30 minutes to ensure complete regeneration.

  • Extraction and Isolation:

    • Extract the regenerated aldehyde from the aqueous layer with a fresh organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Chromatography Flash Column Chromatography Extraction->Chromatography Primary Purification Recrystallization Recrystallization Chromatography->Recrystallization For Solids Requiring Higher Purity Bisulfite Bisulfite Adduct Formation Chromatography->Bisulfite Alternative for Aldehydes Pure Pure Product Chromatography->Pure If Sufficiently Pure Recrystallization->Pure Bisulfite->Pure Analysis Purity Analysis (NMR, LC-MS, etc.) Pure->Analysis Final Check

Caption: A general workflow for the purification of this compound.

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[3-(Trifluoromethyl)phenyl]propanedial. Due to the inherent reactivity of 1,3-dialdehydes, this synthesis presents several challenges. This guide is designed to address specific issues that may be encountered during the experimental process.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in Esterification of 3-(Trifluoromethyl)phenylacetic Acid Incomplete reaction due to equilibrium.Use a large excess of ethanol. Alternatively, employ a method that removes water as it is formed, such as a Dean-Stark apparatus. For small-scale reactions, using thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride followed by quenching with ethanol can provide higher yields.
Failure or Low Conversion in the Formylation Step The alpha-protons of the starting ester are not sufficiently acidic for deprotonation under the reaction conditions. The formylating agent is not reactive enough.Use a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) to ensure complete enolate formation. For the formylating agent, consider using ethyl formate or N,N-dimethylformamide (DMF) in the presence of a strong base. The Vilsmeier-Haack reagent, generated from DMF and phosphorus oxychloride (POCl₃), is a potent formylating agent that could be effective.[1][2][3][4][5]
Formation of Mono-formylated Byproduct Insufficient amount of formylating agent or incomplete reaction of the initially formed mono-formylated intermediate.Use a molar excess of the formylating agent and the base. Ensure adequate reaction time and temperature to drive the reaction to completion. Stepwise addition of the base and formylating agent may also improve the yield of the desired dialdehyde.
Product Decomposition During Workup The propanedial product is unstable in the presence of strong acids, bases, or elevated temperatures. The enol form is highly reactive.[6]Perform the workup at low temperatures (0-5 °C). Use a mild acidic quench (e.g., saturated aqueous ammonium chloride). Avoid prolonged exposure to acidic or basic conditions. It is advisable to use the crude product immediately in the subsequent step if possible.
Difficulty in Product Purification The product is a highly polar and potentially unstable oil, making chromatographic purification challenging. It may also be prone to polymerization.Purification via formation of a stable derivative, such as a bisulfite adduct, can be explored.[6] After isolation, the pure dialdehyde can be regenerated under mild conditions. Flash column chromatography on silica gel should be performed rapidly with a non-polar eluent system, and the fractions containing the product should be concentrated at low temperatures. Protection of the aldehyde groups as acetals prior to purification is another viable strategy.[7][8]
Polymerization of the Final Product Upon Storage 1,3-Dialdehydes are prone to self-condensation and polymerization, especially when concentrated or stored at room temperature.If isolation is necessary, store the purified product in a dilute solution in a non-polar, aprotic solvent at low temperatures (-20 °C or below) under an inert atmosphere (e.g., argon or nitrogen). The use of a radical inhibitor may also be beneficial. Ideally, the product should be generated and used in situ.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common approach would be a two-step synthesis starting from 3-(Trifluoromethyl)phenylacetic acid. The first step is the esterification of the carboxylic acid to form an ester, for example, ethyl 2-[3-(trifluoromethyl)phenyl]acetate. This is followed by a double formylation at the alpha-carbon of the ester using a suitable formylating agent and a strong base.

Q2: Why is the synthesis of this propanedial derivative so challenging?

A2: The primary challenges stem from the high reactivity of the target molecule. 1,3-Dialdehydes are prone to enolization, which makes the alpha-proton acidic and the molecule susceptible to a variety of side reactions, including self-condensation (aldol reactions) and polymerization.[6] Furthermore, aldehydes are sensitive to oxidation. These factors contribute to low yields and difficulties in purification and isolation.

Q3: Which formylation method is recommended for the second step?

A3: A Vilsmeier-Haack type formylation or a related Claisen condensation with a formyl ester are promising methods. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from DMF and an activating agent like POCl₃ or oxalyl chloride, is a powerful formylation technique for electron-rich substrates.[1][2][3][4][5] Alternatively, deprotonation of the starting ester with a strong base like LDA followed by reaction with an excess of a formylating agent such as ethyl formate can also be effective.

Q4: How can I monitor the progress of the formylation reaction?

A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. Staining with a solution of 2,4-dinitrophenylhydrazine (DNPH) can help visualize the aldehyde-containing products as yellow or orange spots. Gas Chromatography-Mass Spectrometry (GC-MS) of quenched and worked-up aliquots can also provide information on the conversion of the starting material and the formation of products and byproducts.

Q5: What are the expected spectroscopic signatures for this compound?

A5: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons, a signal for the alpha-proton (which may be broad or absent due to enolization and exchange), and a characteristic signal for the aldehyde protons in the 9-10 ppm region. The enol tautomer would show a vinyl proton signal and a hydroxyl proton signal. In the ¹³C NMR spectrum, the aldehyde carbons would appear around 190-200 ppm. The IR spectrum would show a strong carbonyl stretch around 1720-1740 cm⁻¹.

Q6: Is it possible to protect the aldehyde groups to improve stability?

A6: Yes, protecting the aldehyde groups as acetals (e.g., by reacting with ethylene glycol in the presence of an acid catalyst) can significantly increase the stability of the molecule, facilitating purification and handling.[7][8] The aldehydes can then be deprotected under acidic conditions when needed for a subsequent reaction.

Experimental Protocols

Protocol 1: Esterification of 3-(Trifluoromethyl)phenylacetic Acid

  • To a solution of 3-(Trifluoromethyl)phenylacetic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-[3-(trifluoromethyl)phenyl]acetate. The product can be purified by vacuum distillation if necessary.

Protocol 2: Double Formylation using Sodium Hydride and Ethyl Formate

Caution: Sodium hydride is a flammable solid and reacts violently with water. Ethyl formate is flammable. This reaction should be carried out under an inert atmosphere (argon or nitrogen) in a dry fume hood.

  • To a suspension of sodium hydride (2.5 eq, 60% dispersion in mineral oil) in anhydrous THF, add a solution of ethyl 2-[3-(trifluoromethyl)phenyl]acetate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl formate (3.0 eq) dropwise at 0 °C.

  • Warm the reaction mixture to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

  • The crude this compound should be used immediately without further purification.

Synthesis Workflow and Challenges

Synthesis_Workflow cluster_challenges Key Challenges Start 3-(Trifluoromethyl)phenylacetic Acid Ester Ethyl 2-[3-(Trifluoromethyl)phenyl]acetate Start->Ester Esterification (H+, EtOH) Product This compound Ester->Product Double Formylation (e.g., NaH, Ethyl Formate) Challenge1 Side Reactions (Mono-formylation) Product->Challenge1 Leads to Challenge2 Product Instability (Enolization, Polymerization) Product->Challenge2 Exhibits Challenge3 Purification Difficulties Product->Challenge3 Presents

References

Technical Support Center: Synthesis of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-[3-(trifluoromethyl)phenyl]propanedial. Due to limited direct literature on this specific compound, this guide addresses potential side reactions and issues based on established synthetic routes for analogous structures, such as the oxidation of precursor diols and formylation reactions.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of this compound. This section provides a systematic approach to identifying and resolving common issues.

Issue 1: Low or No Yield of the Desired Propanedial

Possible Cause Suggested Action
Incomplete Oxidation of the Precursor Diol - Verify the activity of the oxidizing agent. - Increase the equivalents of the oxidizing agent. - Extend the reaction time or moderately increase the temperature.
Degradation of the Product - Propanedials can be unstable; ensure the workup is performed at low temperatures and under neutral pH conditions. - Minimize exposure to air and strong acids or bases.
Ineffective Formylation Reaction - For Vilsmeier-Haack type reactions, ensure the Vilsmeier reagent is freshly prepared.[1][2][3] - The aromatic ring may not be sufficiently electron-rich for formylation.[1][2] Consider using a stronger formylating agent or harsher reaction conditions, though this may increase side reactions.

Issue 2: Presence of Significant Impurities in the Crude Product

Possible Cause Suggested Action
Over-oxidation to Carboxylic Acids - Use a milder or more selective oxidizing agent (e.g., Dess-Martin periodinane, PCC). - Carefully control the stoichiometry of the oxidant and the reaction temperature.
Formation of Mono-aldehyde - This suggests incomplete oxidation. Increase the amount of oxidizing agent or prolong the reaction time.
Unreacted Starting Material - Monitor the reaction progress using TLC or GC to ensure full conversion of the starting material. - If the reaction has stalled, consider adding a fresh portion of the reagent.
Formation of Polymeric Byproducts - Aldehydes can polymerize, especially in the presence of acid or base. Maintain neutral pH during workup and purification. - Consider performing the reaction in more dilute conditions.
Side products from Vilsmeier-Haack Reaction - The Vilsmeier reagent can react with other functional groups. Ensure protection of sensitive groups if necessary.[4] - Purification via bisulfite adduct formation can be effective for separating aldehydes from non-carbonyl impurities.[5][6]

Logical Flow for Troubleshooting Low Yield

start Low Yield Detected check_sm Check for Starting Material (TLC/GC-MS) start->check_sm sm_present Incomplete Reaction check_sm->sm_present SM Present sm_absent Complete Reaction, Low Product Formation check_sm->sm_absent SM Absent increase_reagent Increase Reagent/Time/ Temperature sm_present->increase_reagent check_degradation Analyze for Degradation Products sm_absent->check_degradation degradation_present Product Instability check_degradation->degradation_present Degradation Products Found modify_workup Modify Workup: Low Temp, Neutral pH degradation_present->modify_workup

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side reactions when synthesizing this compound via oxidation of the corresponding 1,3-propanediol?

A1: The most common side reactions during the oxidation of 2-[3-(trifluoromethyl)phenyl]-1,3-propanediol are:

  • Over-oxidation: One or both aldehyde groups can be further oxidized to carboxylic acids, forming 2-[3-(trifluoromethyl)phenyl]malonic acid or the corresponding aldehyde-acid.

  • Incomplete oxidation: The reaction may stop at the mono-aldehyde stage, resulting in the formation of 3-hydroxy-2-[3-(trifluoromethyl)phenyl]propanal.

  • Aldol condensation/polymerization: The resulting dialdehyde can undergo self-condensation or polymerization, especially under non-neutral pH conditions or at elevated temperatures.

Q2: I am attempting a Vilsmeier-Haack formylation to synthesize the propanedial. What are the potential pitfalls?

A2: The Vilsmeier-Haack reaction is typically used for the formylation of electron-rich aromatic compounds.[1][2][7] Key challenges include:

  • Substrate Reactivity: The 3-(trifluoromethyl)phenyl group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. A standard Vilsmeier-Haack reaction may not be effective.

  • Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent (a chloroiminium ion).[1][2][3] This reagent must be prepared correctly for the reaction to proceed.

  • Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium ion, which is hydrolyzed to the aldehyde during aqueous workup.[1][3] Incomplete hydrolysis can lead to impurities.

Experimental Workflow for Synthesis via Diol Oxidation

start_diol 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol oxidation Oxidation (e.g., PCC, DMP in DCM) start_diol->oxidation quench Quench Reaction (e.g., with Na2S2O3) oxidation->quench extraction Aqueous Workup & Extraction (e.g., with EtOAc) quench->extraction drying Dry Organic Layer (e.g., over Na2SO4) extraction->drying concentration Concentration in vacuo drying->concentration purification Purification (e.g., Flash Chromatography) concentration->purification product This compound purification->product

Caption: General workflow for the oxidation of a diol to a dialdehyde.

Q3: How can I purify the target propanedial from common impurities?

A3:

  • Flash Column Chromatography: This is the most common method for purifying aldehydes. Use a silica gel stationary phase and a non-polar/polar solvent system (e.g., hexane/ethyl acetate).

  • Bisulfite Adduct Formation: Aldehydes can form crystalline adducts with sodium bisulfite.[5] This can be a highly effective method for separating the dialdehyde from non-carbonyl impurities. The pure aldehyde can then be regenerated by treatment with a mild base.[5][6]

  • Distillation: If the propanedial is thermally stable, vacuum distillation can be used for purification.[6]

Q4: Are there any specific analytical techniques recommended for monitoring the reaction?

A4:

  • Thin Layer Chromatography (TLC): Useful for quick monitoring of the reaction progress. A potassium permanganate stain can be effective for visualizing both the alcohol starting material and the aldehyde product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and the presence of volatile side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The aldehyde protons should appear as a characteristic singlet or triplet around 9-10 ppm in the ¹H NMR spectrum.

Experimental Protocols

Protocol 1: Synthesis of 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol (Hypothetical Precursor)

This protocol is adapted from methods for the synthesis of analogous 2-aryl-1,3-propanediols.[8]

  • Henry Reaction: To a solution of 3-(trifluoromethyl)benzaldehyde and nitroethane in a suitable solvent (e.g., methanol), add a base (e.g., sodium hydroxide) dropwise at 0°C. Stir the reaction mixture at room temperature until completion.

  • Reduction of the Nitroalkene: The resulting nitroalkene is reduced to the corresponding nitroalkane using a reducing agent like sodium borohydride.

  • Nef Reaction: The nitroalkane is then converted to the corresponding aldehyde via a Nef reaction.

  • Formaldehyde Addition and Reduction: The aldehyde is reacted with formaldehyde in the presence of a base, followed by reduction of the intermediate with a suitable reducing agent (e.g., sodium borohydride) to yield the diol.

Protocol 2: Oxidation of 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol to this compound (General Procedure)

  • Dissolve the diol in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)) portion-wise at room temperature.

  • Stir the mixture until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product by flash column chromatography.

References

improving stability of 2-[3-(Trifluoromethyl)phenyl]propanedial in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-[3-(Trifluoromethyl)phenyl]propanedial. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Users may encounter several issues related to the stability of this compound in solution. This guide provides a structured approach to identifying and resolving these common problems.

Issue Potential Cause Recommended Action
Loss of compound activity or concentration over time Degradation of the dialdehyde functional groups. Aldehydes are susceptible to oxidation, reduction, or self-condensation reactions.1. Solvent Selection: Use aprotic, anhydrous solvents (e.g., DMSO, DMF, Acetonitrile) to minimize solvent-mediated degradation. Avoid protic solvents like methanol or water if possible. 2. pH Control: Maintain a neutral or slightly acidic pH (pH 4-6) if an aqueous environment is unavoidable. Basic conditions can catalyze aldol condensation and other degradation pathways. 3. Inert Atmosphere: Store and handle solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] 4. Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics.[2] Minimize freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products. Common degradation products for dialdehydes include the corresponding carboxylic acid (from oxidation) or alcohol (from reduction).1. Characterize Degradants: Use LC-MS or GC-MS to identify the mass of the unknown peaks and deduce their structures. 2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products under various stress conditions (acid, base, oxidative, thermal, photolytic). This will help in confirming the identity of unexpected peaks in your experimental samples.
Precipitation of the compound from solution Poor solubility or compound aggregation. The trifluoromethyl group enhances lipophilicity, which can lead to solubility issues in aqueous media.[3]1. Solubility Assessment: Determine the solubility of the compound in various solvents and buffer systems to identify an optimal vehicle. 2. Use of Co-solvents: Employ co-solvents such as DMSO or ethanol in aqueous buffers to improve solubility. Note that the final concentration of the organic solvent should be compatible with your experimental system. 3. Consider Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20) can sometimes improve the solubility of hydrophobic compounds.[4]
Inconsistent experimental results Instability of the compound under specific experimental conditions.1. Workflow Analysis: Review your entire experimental workflow to identify potential sources of degradation. Pay close attention to incubation times, temperatures, and the composition of all reagents and buffers. 2. In-situ Stability Check: Spike your compound into your experimental matrix (e.g., cell culture media, buffer) and monitor its concentration over the course of the experiment to assess its stability under the actual experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemical structure, the primary degradation pathways are likely to involve the two aldehyde functional groups. These include:

  • Oxidation: One or both aldehyde groups can be oxidized to carboxylic acids, especially in the presence of oxygen or other oxidizing agents.[1]

  • Reduction: The aldehyde groups can be reduced to alcohols.[1]

  • Aldol Condensation: In the presence of acidic or basic catalysts, the compound may undergo intramolecular or intermolecular aldol condensation reactions.

  • Hydration and Hemiacetal/Acetal Formation: In protic solvents like water or alcohols, the aldehyde groups can exist in equilibrium with their hydrated (gem-diol) or hemiacetal forms, which could affect reactivity and stability.

Q2: How should I prepare and store stock solutions of this compound?

A2: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. We recommend the following storage conditions:

  • Short-term (1-2 weeks): Store at 2-8°C.

  • Long-term: Aliquot into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C.[2]

  • Always store solutions under an inert atmosphere (argon or nitrogen) if possible.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial. We recommend High-Performance Liquid Chromatography (HPLC) with UV detection as the primary technique. The method should be capable of separating the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification of unknown degradation products.[5][6][7]

Q4: Can the trifluoromethyl group affect the stability of the compound?

A4: Yes, the trifluoromethyl group generally enhances the chemical and metabolic stability of a molecule.[3][8] Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring and adjacent functional groups. However, it does not prevent reactions at the aldehyde moieties.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At each time point (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase.

  • Analyze all samples by HPLC-UV and LC-MS to determine the percentage of degradation and to identify the mass of any new peaks.

Protocol 2: HPLC Method for Stability Assessment

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase A: 0.1% Formic acid in Water. - Mobile Phase B: 0.1% Formic acid in Acetonitrile. - Gradient:

Time (min) % B
0 30
15 90
20 90
21 30
25 30
- Flow Rate: 1.0 mL/min. - Injection Volume: 10 µL. - Detection Wavelength: 254 nm. - Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base Expose to oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to thermal Thermal (80°C) prep_stock->thermal Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling hplc HPLC-UV Analysis (Quantification) sampling->hplc lcms LC-MS Analysis (Identification) sampling->lcms

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_products Potential Degradation Products parent This compound oxidation_prod Carboxylic Acid Derivative (Oxidation Product) parent->oxidation_prod Oxidizing Agent (e.g., O2, H2O2) reduction_prod Diol Derivative (Reduction Product) parent->reduction_prod Reducing Agent aldol_prod Aldol Condensation Product parent->aldol_prod Acid/Base Catalyst

Caption: Potential degradation pathways.

References

Technical Support Center: NMR Interpretation of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectra of 2-[3-(Trifluoromethyl)phenyl]propanedial.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for this compound?

A1: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic, methine, and aromatic protons. Due to the chiral center at the second carbon of the propanedial chain, the two aldehydic protons are diastereotopic and thus chemically non-equivalent. The trifluoromethyl group, being strongly electron-withdrawing, will deshield the aromatic protons, particularly those at the ortho and para positions relative to it.

Q2: What are the anticipated splitting patterns for the protons?

A2: The splitting patterns are predicted as follows:

  • Aldehydic Protons (H-1, H-3): Each will appear as a doublet due to coupling with the methine proton (H-2).

  • Methine Proton (H-2): This will likely be a triplet or a doublet of doublets, being coupled to the two aldehydic protons.

  • Aromatic Protons: These will exhibit a complex splitting pattern due to ortho, meta, and para couplings. For a 3-substituted phenyl ring, one would expect a singlet-like signal for the proton at position 2, a doublet for the proton at position 4, a triplet for the proton at position 5, and a doublet for the proton at position 6 of the phenyl ring.

Q3: What are the expected chemical shifts in the ¹³C NMR spectrum?

A3: The ¹³C NMR spectrum will show signals for the aldehydic carbons, the methine carbon, the aromatic carbons, and the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbon attached to the CF₃ group will also show a quartet, though with a smaller coupling constant.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for this compound. These values are estimates based on analogous structures and established NMR principles.

Table 1: Predicted ¹H NMR Data

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aldehydic H (2H)9.5 - 9.8Doublet~2-4
Methine H (1H)4.0 - 4.5Triplet~2-4
Aromatic H (4H)7.4 - 7.8Multipletortho: 7-9, meta: 2-3, para: 0-1

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (ppm)Multiplicity (due to ¹⁹F coupling)
Aldehydic C=O195 - 205Singlet
Methine CH50 - 60Singlet
Aromatic C-CF₃130 - 135Quartet
Aromatic CH125 - 140Singlet or small doublets/triplets
Trifluoromethyl CF₃120 - 125Quartet

Troubleshooting Common NMR Interpretation Issues

Q4: My aromatic signals are overlapping and difficult to interpret. What can I do?

A4: Overlapping aromatic signals are common.

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer can increase signal dispersion.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other. HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons to carbons over two or three bonds, aiding in the assignment of quaternary carbons.

  • Solvent Change: Changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts and potentially resolve overlapping signals.[1]

Q5: The methine proton signal is broader than expected. Why?

A5: A broad methine signal could be due to several factors:

  • Chemical Exchange: If there are trace amounts of water or other exchangeable protons, this can lead to broadening.

  • Conformational Dynamics: The molecule may be undergoing conformational exchange on the NMR timescale, leading to broadened signals. Running the experiment at a different temperature (variable temperature NMR) can help confirm this. If the signal sharpens at higher or lower temperatures, it indicates dynamic processes.

  • Poor Shimming: The magnetic field homogeneity might not be optimal. Re-shimming the spectrometer is recommended.[1]

Q6: I don't see a clear quartet for the trifluoromethyl carbon in the ¹³C NMR spectrum. What is the problem?

A6: The absence of a clear quartet for the CF₃ carbon can be due to:

  • Low Signal-to-Noise: Quaternary carbons, and particularly those split into multiple peaks like the CF₃ carbon, can have low intensity.[2] Increase the number of scans to improve the signal-to-noise ratio.

  • Long Relaxation Time: Quaternary carbons often have long T1 relaxation times. Ensure an adequate relaxation delay is used between pulses.[2]

  • Incorrect Spectral Width: Ensure the spectral width of the ¹³C NMR experiment is wide enough to encompass the chemical shift of the CF₃ carbon.

Experimental Protocols

A standard approach for obtaining the NMR spectrum of this compound would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The sample is then placed in a 5 mm NMR tube. Standard ¹H, ¹³C, and optionally DEPT, COSY, and HMBC spectra are then acquired on a spectrometer (e.g., 400 MHz or higher).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the NMR interpretation of this compound.

TroubleshootingWorkflow NMR Interpretation Troubleshooting Workflow start Start: NMR Spectrum Acquired check_protons Identify Aldehydic, Methine, and Aromatic Proton Signals start->check_protons check_carbons Identify Aldehydic, Methine, Aromatic, and CF3 Carbon Signals check_protons->check_carbons Proton signals clear issue_overlap Problem: Overlapping Aromatic Signals check_protons->issue_overlap Signals unclear? issue_broad Problem: Broad Methine Signal check_protons->issue_broad Signals broad? issue_cf3 Problem: CF3 Carbon Signal (Quartet) is Unclear/Absent check_carbons->issue_cf3 CF3 signal issue? analysis_ok Analysis Consistent with Structure check_carbons->analysis_ok Carbon signals clear issue_overlap->check_carbons No solution_overlap Solutions: - Higher Field NMR - 2D NMR (COSY, HMBC) - Change Solvent issue_overlap->solution_overlap Yes issue_broad->check_carbons No solution_broad Solutions: - Check for Impurities (H2O) - Variable Temperature NMR - Re-shim Spectrometer issue_broad->solution_broad Yes solution_cf3 Solutions: - Increase Number of Scans - Increase Relaxation Delay - Check Spectral Width issue_cf3->solution_cf3 Yes issue_cf3->analysis_ok No solution_overlap->check_protons Re-acquire solution_broad->check_protons Re-acquire solution_cf3->check_carbons Re-acquire end End: Structure Confirmed analysis_ok->end

Caption: Troubleshooting workflow for NMR spectral interpretation.

References

optimization of reaction conditions for 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[3-(Trifluoromethyl)phenyl]propanedial.

Synthetic Pathway Overview

The synthesis of this compound can be approached through a multi-step sequence, beginning with 3-(trifluoromethyl)benzaldehyde. The key transformations involve the formation of a nitromethane derivative, followed by a Henry reaction with formaldehyde, reduction of the resulting nitro-diol, and a final oxidation to the desired dialdehyde.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Henry Reaction cluster_step4 Step 4: Reduction cluster_step5 Step 5: Oxidation A 3-(Trifluoromethyl)benzaldehyde B 3-(Trifluoromethyl)benzaldehyde oxime A->B Hydroxylamine HCl, Base C 1-(Nitromethyl)-3-(trifluoromethyl)benzene B->C Oxidizing Agent (e.g., Peracetic Acid) D 2-Nitro-2-[3-(trifluoromethyl)phenyl]propane-1,3-diol C->D Formaldehyde, Base E 2-[3-(Trifluoromethyl)phenyl]propane-1,3-diol D->E Reducing Agent (e.g., H2, Pd/C) F This compound E->F Mild Oxidizing Agent (e.g., PCC)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Trifluoromethyl)benzaldehyde oxime
  • Dissolution: Dissolve 3-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol.

  • Addition of Hydroxylamine: To the solution, add hydroxylamine hydrochloride (1.1 equivalents) followed by the slow addition of an aqueous solution of sodium hydroxide (1.1 equivalents) while maintaining the temperature below 20°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(Nitromethyl)-3-(trifluoromethyl)benzene
  • Reaction Setup: In a well-ventilated fume hood, dissolve the 3-(trifluoromethyl)benzaldehyde oxime (1 equivalent) in acetic acid.

  • Oxidation: Slowly add 35% peracetic acid (2 equivalents) to the solution, maintaining the temperature between 25-30°C using a water bath.

  • Reaction Monitoring: Stir the reaction mixture for 12-16 hours at room temperature. Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture into a cold aqueous solution of sodium bisulfite to quench the excess peroxide.

  • Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-Nitro-2-[3-(trifluoromethyl)phenyl]propane-1,3-diol (Henry Reaction)
  • Reaction Mixture: To a solution of 1-(nitromethyl)-3-(trifluoromethyl)benzene (1 equivalent) in methanol, add aqueous formaldehyde (37 wt. %, 2.2 equivalents).

  • Base Addition: Slowly add a catalytic amount of a suitable base (e.g., triethylamine or sodium carbonate) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 24-48 hours. The formation of the product may be observed as a precipitate.

  • Isolation: If a precipitate forms, filter the solid and wash with cold methanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Step 4: Synthesis of 2-[3-(Trifluoromethyl)phenyl]propane-1,3-diol
  • Catalyst Slurry: In a hydrogenation vessel, suspend palladium on carbon (5-10 mol%) in methanol.

  • Addition of Nitro-diol: Add the 2-nitro-2-[3-(trifluoromethyl)phenyl]propane-1,3-diol (1 equivalent) to the slurry.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude diol.

Step 5: Synthesis of this compound
  • Oxidation Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (2.5 equivalents) in dichloromethane, add a solution of 2-[3-(trifluoromethyl)phenyl]propane-1,3-diol (1 equivalent) in dichloromethane.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude dialdehyde can be purified by column chromatography.

Troubleshooting Guide & FAQs

Question Potential Cause Troubleshooting Steps
Step 1: Incomplete conversion of the aldehyde to the oxime. - Insufficient amount of hydroxylamine or base.- Low reaction temperature or short reaction time.- Ensure accurate stoichiometry of reagents.- Increase the reaction time and/or slightly warm the reaction mixture (e.g., to 40°C).
Step 2: Low yield of the nitromethyl compound. - Incomplete oxidation.- Degradation of the product during work-up.- Increase the amount of peracetic acid or the reaction time.- Ensure efficient quenching of the peroxide and avoid prolonged exposure to acidic conditions during work-up.
Step 3: The Henry reaction is slow or does not proceed. - Inactive base or insufficient amount.- Steric hindrance from the trifluoromethylphenyl group.- Use a stronger base (e.g., DBU) or increase the catalyst loading.- Increase the reaction temperature, but monitor for side reactions.
Step 3: Formation of multiple byproducts in the Henry reaction. - Over-reaction with formaldehyde.- Side reactions due to the basic conditions.- Carefully control the stoichiometry of formaldehyde.- Use a milder base or a catalytic amount.
Step 4: Incomplete reduction of the nitro group. - Inactive catalyst.- Insufficient hydrogen pressure or reaction time.- Use fresh palladium on carbon catalyst.- Increase the hydrogen pressure and/or reaction time. Ensure vigorous stirring to facilitate mass transfer.
Step 5: Low yield of the propanedial. - Over-oxidation to the carboxylic acid.- Incomplete oxidation.- Use a milder oxidizing agent or carefully control the stoichiometry of PCC.- Increase the amount of PCC or the reaction time.
Purification: Difficulty in purifying the final dialdehyde. - Instability of the dialdehyde.- Presence of closely related impurities.- Propanedials can be unstable; it is best to use them immediately after preparation. For storage, consider converting to a more stable derivative like an acetal.- Purification can be attempted via the formation of a bisulfite adduct, followed by regeneration of the pure aldehyde.[1]

Quantitative Data Summary

Step Reactant Product Typical Yield (%) Key Parameters
13-(Trifluoromethyl)benzaldehyde3-(Trifluoromethyl)benzaldehyde oxime85-95Temperature, Base concentration
23-(Trifluoromethyl)benzaldehyde oxime1-(Nitromethyl)-3-(trifluoromethyl)benzene60-75Temperature, Peroxide concentration
31-(Nitromethyl)-3-(trifluoromethyl)benzene2-Nitro-2-[3-(trifluoromethyl)phenyl]propane-1,3-diol50-70Base catalyst, Reaction time
42-Nitro-2-[3-(trifluoromethyl)phenyl]propane-1,3-diol2-[3-(Trifluoromethyl)phenyl]propane-1,3-diol80-90Catalyst activity, Hydrogen pressure
52-[3-(Trifluoromethyl)phenyl]propane-1,3-diolThis compound40-60Oxidizing agent, Reaction time

Disclaimer: The provided protocols and troubleshooting guide are intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety precautions in a laboratory setting. Yields are approximate and may vary depending on the specific reaction conditions and scale.

References

Technical Support Center: Scaling Up the Synthesis of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-[3-(Trifluoromethyl)phenyl]propanedial. The information is designed to address specific issues that may be encountered during scale-up experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is consistently low. What are the potential causes and how can I address them?

A1: Low yield is a common issue when scaling up the synthesis of reactive molecules like malondialdehydes. The primary causes can be categorized as follows:

  • Incomplete Oxidation: The conversion of the precursor diol to the dialdehyde may be incomplete.

    • Troubleshooting: Monitor the reaction progress closely using TLC or GC-MS. Consider increasing the equivalents of the oxidizing agent or extending the reaction time. Ensure the reaction temperature is optimal for the chosen oxidant.

  • Product Degradation: Propanedial derivatives are often unstable, especially under harsh conditions (e.g., high temperature, strong acid/base). They can be prone to polymerization or other side reactions.

    • Troubleshooting: Maintain strict temperature control, preferably at low temperatures. Work up the reaction quickly and under mild conditions. Consider performing the purification immediately after the work-up.

  • Side Reactions: Competing reaction pathways can consume starting material or the product. Over-oxidation to a carboxylic acid or intermolecular reactions are possible.

    • Troubleshooting: Choose a mild and selective oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation). Control the stoichiometry of reagents carefully.

  • Loss during Work-up/Purification: The polarity of the dialdehyde may lead to losses during aqueous extraction or challenges in chromatographic separation.

    • Troubleshooting: Minimize aqueous washes. If purification is challenging, consider converting the crude dialdehyde into a more stable derivative, such as a bisulfite adduct, for purification.[1][2]

Low_Yield_Troubleshooting start Low Product Yield Observed check_reaction Monitor Reaction Progress (TLC, GC-MS) start->check_reaction is_complete Is Starting Material Fully Consumed? check_reaction->is_complete incomplete Incomplete Reaction is_complete->incomplete No check_side_products Analyze Crude Mixture for Side Products is_complete->check_side_products Yes solution_incomplete Optimize Reaction: - Increase oxidant equivalents - Extend reaction time - Adjust temperature incomplete->solution_incomplete side_products_present Significant Side Products Formed? check_side_products->side_products_present yes_side_products Side Reactions Occurring (e.g., over-oxidation, polymerization) side_products_present->yes_side_products Yes check_purification Assess Purification Step side_products_present->check_purification No solution_side_products Change Reaction Conditions: - Use milder oxidant - Lower temperature - Control stoichiometry yes_side_products->solution_side_products purification_issue Product Lost During Work-up or Purification? check_purification->purification_issue yes_purification_issue Purification/Work-up Loss purification_issue->yes_purification_issue Yes solution_purification Refine Purification Strategy: - Minimize aqueous contact - Use bisulfite adduct purification - Optimize chromatography yes_purification_issue->solution_purification

Caption: Troubleshooting workflow for diagnosing low product yield.

Q2: The target molecule, this compound, seems unstable. How should I handle and purify it?

A2: Yes, 1,3-dicarbonyl compounds, especially malondialdehydes, are known for their reactivity and potential instability.

  • Handling: It is recommended to use the product in the subsequent reaction step as soon as it is synthesized (in-situ) if possible. If storage is necessary, it should be under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C or below). Avoid exposure to air, moisture, and light.

  • Purification: Standard silica gel chromatography can be challenging due to the compound's reactivity on the acidic silica surface. A key strategy for purifying aldehydes is the formation of a crystalline bisulfite adduct.[1] This technique involves treating the crude product with a saturated solution of sodium bisulfite to form a solid adduct, which can be filtered and washed. The pure aldehyde is then regenerated by treating the adduct with a mild base (e.g., sodium bicarbonate solution).[1][2]

Q3: What are the best starting materials and overall synthetic strategy for a scalable synthesis?

A3: A robust and scalable approach involves a two-step synthesis starting from diethyl 2-[3-(trifluoromethyl)phenyl]malonate.

  • Reduction: Reduce the diethyl malonate ester to the corresponding 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol.

  • Oxidation: Selectively oxidize the resulting diol to the target dialdehyde.

This strategy avoids the direct creation of the sensitive dialdehyde functionality until the final step.

Experimental Protocols

Protocol 1: Synthesis of 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol (Precursor)

This protocol is adapted from the synthesis of analogous 2-aryl-1,3-propanediols.[3]

  • Setup: To a stirred suspension of a reducing agent (e.g., Lithium Aluminum Hydride) in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (Argon), cool the mixture to 0°C.

  • Addition: Slowly add a solution of diethyl 2-[3-(trifluoromethyl)phenyl]malonate in the same anhydrous solvent to the cooled suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a sodium hydroxide solution, and then more water, while maintaining cooling.

  • Work-up: Filter the resulting solids and wash them thoroughly with an organic solvent (e.g., Ethyl Acetate). Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

ParameterRecommended Condition
Starting Material Diethyl 2-[3-(trifluoromethyl)phenyl]malonate
Reducing Agent Lithium Aluminum Hydride (LAH) or similar
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Atmosphere Inert (Argon or Nitrogen)

Caption: Recommended conditions for the reduction of the malonate ester to the diol precursor.

Protocol 2: Oxidation to this compound
  • Setup: Dissolve the 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol in a suitable anhydrous solvent (e.g., Dichloromethane) in a flask under an inert atmosphere.

  • Oxidation: Add a mild oxidizing agent (e.g., Dess-Martin periodinane (DMP) or perform a Swern oxidation) portion-wise while maintaining the recommended temperature for the specific protocol (e.g., 0°C to room temperature for DMP, -78°C for Swern).

  • Reaction: Stir the mixture until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction according to the specific protocol for the chosen oxidant (e.g., with a sodium thiosulfate solution for DMP). Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate in vacuo at low temperature.

Protocol 3: Purification via Bisulfite Adduct Formation

This protocol is a reliable method for purifying aldehydes from a crude reaction mixture.[1][2]

  • Adduct Formation: Dissolve the crude dialdehyde in a minimal amount of a suitable solvent (e.g., ethanol) and add it to a saturated aqueous solution of sodium bisulfite.

  • Precipitation: Stir the mixture vigorously. The crystalline bisulfite adduct should precipitate out of the solution. Cooling may facilitate precipitation.

  • Isolation: Collect the solid adduct by filtration and wash it with a cold solvent (e.g., ethanol, then ether) to remove impurities.

  • Regeneration: Suspend the purified adduct in water and add a mild base (e.g., saturated sodium bicarbonate solution) until the solution is basic. Stir until the solid dissolves and the aldehyde separates.

  • Final Extraction: Extract the pure dialdehyde with an organic solvent (e.g., Dichloromethane). Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent under reduced pressure.

StepReagent/ConditionPurpose
1. Formation Saturated Sodium Bisulfite (aq)Forms a crystalline, stable adduct with the aldehyde.
2. Isolation Filtration & WashingSeparates the solid adduct from soluble impurities.
3. Regeneration Saturated Sodium Bicarbonate (aq)Decomposes the adduct to regenerate the pure aldehyde.

Caption: Key steps and reagents for the purification of the target dialdehyde via its bisulfite adduct.

Synthesis_Workflow start_material Diethyl 2-[3-(Trifluoromethyl)phenyl]malonate reduction Step 1: Reduction (e.g., LAH in THF) start_material->reduction diol Intermediate: 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol reduction->diol oxidation Step 2: Oxidation (e.g., DMP in DCM) diol->oxidation crude_product Crude Product: This compound oxidation->crude_product purification Step 3: Purification (Bisulfite Adduct Method) crude_product->purification final_product Pure Product purification->final_product

Caption: Overall synthetic workflow for this compound.

References

Technical Support Center: Purification of Crude 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude 2-[3-(trifluoromethyl)phenyl]propanedial using the bisulfite adduct method. This information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound with sodium bisulfite?

The purification process is based on the reversible chemical reaction between the two aldehyde groups of the target molecule and sodium bisulfite. This reaction forms a charged bisulfite adduct, which is a salt.[1][2] This change in chemical property allows for separation from unreacted starting materials and non-aldehydic impurities. The adduct can either be precipitated as a solid and filtered, or extracted into an aqueous layer, leaving organic-soluble impurities behind.[3][4] Subsequently, the purified aldehyde can be regenerated by reversing the reaction, typically by adding a base or an acid.[5]

Q2: Why use bisulfite adduct formation instead of other methods like chromatography?

While chromatography is a powerful tool, purification via bisulfite adduct formation offers several advantages, particularly for large-scale synthesis:

  • Scalability: It avoids the need for large quantities of silica gel and solvents, making it more suitable for industrial processes.[6]

  • Efficiency: It can be a more direct and faster method for removing specific types of impurities compared to optimizing a chromatographic separation.

  • Stability: Aldehydes can be unstable, and storing them as their more stable bisulfite adducts can be advantageous, preventing degradation or self-condensation over time.[2][7] The adduct serves as a stable "hold point" in a multi-step synthesis.[7]

Q3: Is this method suitable for this compound?

Yes, this method is well-suited for purifying aldehydes.[1] Since this compound possesses two aldehyde functional groups, it should react readily with sodium bisulfite. However, care must be taken during the regeneration step, as the presence of two aldehyde groups and the electron-withdrawing trifluoromethyl group may influence the compound's stability, particularly in strongly basic or acidic conditions.[8]

Q4: What are the safety considerations for this procedure?

Users should handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction of bisulfite with acid can release sulfur dioxide (SO2) gas, which is toxic and corrosive.[3] Ensure that acidic and bisulfite-containing waste streams are handled and disposed of according to institutional safety guidelines.

Troubleshooting Guide

Problem: The bisulfite adduct is not precipitating from the solution.

  • Possible Cause: The bisulfite adduct of your compound may be soluble in the solvent system used. This is particularly common with lower molecular weight aldehydes or in the presence of water-miscible co-solvents like ethanol or methanol.[4]

  • Solution 1 (Induce Precipitation): Try adding a non-polar "anti-solvent" in which the adduct is insoluble. Ethyl formate has been shown to be effective at precipitating bisulfite adducts while maintaining their stability.[6][9] Acetone can also be used, but may cause degradation of the adduct over extended periods.[9]

  • Solution 2 (Aqueous Extraction): If precipitation is not feasible, treat the reaction as a liquid-liquid extraction. Add an immiscible organic solvent (like ethyl acetate or dichloromethane) and water. The charged bisulfite adduct will partition into the aqueous layer, which can be separated, washed with a clean organic solvent to remove residual impurities, and then used for the regeneration step.[3][4]

Problem: A sticky, gummy, or oily solid formed instead of a filterable precipitate.

  • Possible Cause: This often occurs when the adduct precipitates from a complex solvent mixture in a non-crystalline, amorphous form. The presence of excess water can also contribute to this issue.[6][9]

  • Solution 1 (Solvent Adjustment): Concentrate the mixture in vacuo to remove the initial solvents. Then, add a different solvent or solvent mixture (e.g., ethyl formate) and stir vigorously to encourage the formation of a crystalline, filterable solid.[6]

  • Solution 2 (Azeotropic Water Removal): If excess water is suspected, remove it by azeotropic distillation with a solvent like toluene before attempting to crystallize the adduct with an appropriate anti-solvent.[9]

Problem: The yield of the regenerated aldehyde is low after decomposition of the adduct.

  • Possible Cause 1 (Incomplete Decomposition): The pH may not be sufficiently acidic or basic to fully reverse the adduct formation.

  • Solution 1: Ensure the pH is strongly basic (pH > 10) or acidic (pH < 2) after adding the regeneration reagent. Monitor the pH with test strips.

  • Possible Cause 2 (Product Instability): this compound, being a dialdehyde, may be susceptible to degradation or self-condensation (aldol) reactions under the harsh pH conditions required for regeneration.[2][8] Prolonged exposure to strong base or heat can be detrimental.[8]

  • Solution 2: Perform the regeneration at a lower temperature (e.g., 0-5 °C) and for the minimum time necessary. Use a milder base like sodium bicarbonate or sodium carbonate instead of sodium hydroxide.[5][10] Extract the product into an organic solvent as soon as it is liberated to remove it from the harsh aqueous environment.

Problem: The purified aldehyde shows new impurities after regeneration.

  • Possible Cause: As mentioned above, the regeneration conditions may be causing side reactions. The appearance of new spots on a TLC plate is a common indicator of product instability.[11]

  • Solution: Use the mildest possible conditions for regeneration (e.g., saturated sodium bicarbonate solution at low temperature).[10] Minimize the time the aldehyde spends in the aqueous solution before extraction. Ensure the aldehyde is stored in a cold, inert atmosphere after purification.[11]

Experimental Protocols

Protocol 1: Purification via Precipitation of the Bisulfite Adduct

This protocol is adapted from general procedures for the purification of aldehydes via solid adduct formation.[6]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as n-propyl acetate (approximately 10 volumes relative to the crude material).

  • Adduct Formation: Warm the solution to approximately 35 °C. Prepare a concentrated aqueous solution of sodium metabisulfite (e.g., 0.45 g/mL). Add the bisulfite solution dropwise to the stirred organic solution.

  • Precipitation: Stir the mixture at 35 °C for 30-60 minutes. The bisulfite adduct may begin to precipitate.

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove water and the initial solvent. Add an anti-solvent such as ethyl formate (5-10 volumes) to the resulting solid or slurry.

  • Isolation: Stir the suspension at room temperature until a uniform, filterable white or off-white solid forms. Collect the solid adduct by vacuum filtration.

  • Washing: Wash the filter cake with fresh ethyl formate and then with a non-polar solvent like hexanes to remove residual organic impurities. Dry the solid adduct under vacuum.

Protocol 2: Regeneration of the Purified Aldehyde

This protocol is based on standard methods for decomposing bisulfite adducts.[5][9][10]

  • Suspension: Suspend the dried bisulfite adduct in a biphasic system of an organic extraction solvent (e.g., ethyl acetate or dichloromethane, ~10 volumes) and water (~10 volumes) in a flask equipped with a stirrer. Cool the mixture in an ice bath to 0-5 °C.

  • Decomposition: Slowly add a saturated aqueous solution of sodium carbonate or sodium bicarbonate dropwise while stirring vigorously. The solid adduct should dissolve as the aldehyde is regenerated. Continue addition until the solution is basic (pH 8-9 for bicarbonate, >10 for carbonate) and all solids have disappeared.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Back-Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Washing and Drying: Combine all organic layers and wash with brine. Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.

  • Final Product: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified this compound. Store the product under an inert atmosphere at a low temperature.

Quantitative Data Summary

Table 1: Troubleshooting Solvent Systems for Adduct Precipitation

Initial Solvent(s) for ReactionAnti-Solvent for PrecipitationObserved OutcomeReference(s)
Ethanol / Water-Gummy, sticky solid; unsuitable for filtration.[6][9]
n-Propyl Acetate / WaterToluene (for azeotropic drying), then EthanolMore workable solid, but still may clog filter.[9]
n-Propyl Acetate / WaterAcetoneFilterable solid, but potential for adduct degradation over time.[9]
n-Propyl Acetate / WaterEthyl Formate or Dimethyl Carbonate (DMC)Stable, white to tan crystalline solid; good filtration properties.[6]

Table 2: Conditions for Aldehyde Regeneration from Bisulfite Adduct

ReagentTypical ConditionsAdvantagesPotential IssuesReference(s)
Sodium Hydroxide (NaOH)Aqueous solution (e.g., 5%), room temp.Fast and effective decomposition.Highly basic; may cause side reactions (e.g., aldol condensation) or hydrolysis of other functional groups.[3][5]
Sodium Carbonate (Na₂CO₃)Saturated aqueous solution, 0 °C to room temp.Moderately basic, less harsh than NaOH.Slower than NaOH; CO₂ evolution upon neutralization.[5][9]
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution, 0 °C to room temp.Mildest basic condition, suitable for sensitive aldehydes.May be slow or require a larger excess for complete decomposition.[5][10]
Mineral Acids (e.g., HCl)Dilute aqueous solution, room temp.Effective decomposition.Can cause acid-catalyzed side reactions; release of SO₂ gas.[5]

Process Visualizations

G cluster_formation Adduct Formation & Isolation cluster_regeneration Aldehyde Regeneration crude Crude Aldehyde in Organic Solvent add_bisulfite Add aq. NaHSO₃ or Na₂S₂O₅ Solution crude->add_bisulfite stir Stir (e.g., 30-60 min) add_bisulfite->stir concentrate Concentrate in vacuo stir->concentrate add_antisolvent Add Anti-Solvent (e.g., Ethyl Formate) concentrate->add_antisolvent filter Vacuum Filtration add_antisolvent->filter wash Wash with Solvent & Dry filter->wash adduct Purified Solid Bisulfite Adduct wash->adduct suspend Suspend Adduct in Organic Solvent / Water adduct->suspend Start Regeneration add_base Add aq. Base (e.g., Na₂CO₃) at 0-5 °C suspend->add_base extract Separate Layers & Extract Aqueous Phase add_base->extract dry Combine, Wash, & Dry Organic Layers extract->dry evaporate Evaporate Solvent dry->evaporate pure_aldehyde Purified Aldehyde evaporate->pure_aldehyde

Caption: Experimental workflow for the purification of an aldehyde via precipitation of its bisulfite adduct.

G aldehyde R-CHO (Crude Aldehyde) adduct R-CH(OH)SO₃⁻Na⁺ (Bisulfite Adduct) aldehyde->adduct Formation (Purification Step) bisulfite NaHSO₃ (Sodium Bisulfite) bisulfite->adduct pure_aldehyde R-CHO (Purified Aldehyde) adduct->pure_aldehyde Decomposition (Regeneration Step) salts Na₂SO₃ + H₂O (Byproducts) adduct->salts base Base (e.g., Na₂CO₃) or Acid (e.g., HCl) base->adduct

Caption: Chemical pathway for the formation and decomposition of an aldehyde bisulfite adduct.

References

Technical Support Center: Synthesis of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-[3-(Trifluoromethyl)phenyl]propanedial. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and catalyst performance data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the hydroformylation of 3-(trifluoromethyl)styrene. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the styrene derivative, typically catalyzed by a rhodium complex.

Q2: Which catalyst is recommended for the hydroformylation of 3-(trifluoromethyl)styrene?

A2: Rhodium-based catalysts are highly effective for the hydroformylation of styrenes. A commonly used and well-documented catalyst is a rhodium(I) complex with phosphine ligands, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂) in the presence of a phosphine or phosphite ligand. The choice of ligand is crucial for controlling the regioselectivity of the reaction.

Q3: What are the expected major and minor products in this reaction?

A3: The hydroformylation of 3-(trifluoromethyl)styrene can yield two isomeric aldehydes: the branched product, 2-[3-(trifluoromethyl)phenyl]propanal, and the linear product, 3-[3-(trifluoromethyl)phenyl]propanal. The target molecule, this compound, is the branched isomer. The ratio of branched to linear (b/l) products is highly dependent on the catalyst system and reaction conditions.

Q4: What are the typical side reactions to be aware of?

A4: Besides the formation of the linear aldehyde isomer, a common side reaction is the hydrogenation of the starting material (3-(trifluoromethyl)styrene) to 3-(trifluoromethyl)ethylbenzene. Over-hydrogenation of the aldehyde products to their corresponding alcohols can also occur under certain conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Presence of catalyst poisons. 3. Incorrect reaction temperature or pressure. 4. Impure starting materials.1. Ensure the catalyst is fresh or properly activated. 2. Purify the solvent and substrate to remove potential poisons like sulfur or oxygen. 3. Optimize temperature and syngas (CO/H₂) pressure. 4. Verify the purity of 3-(trifluoromethyl)styrene and solvents.
Low Selectivity to the Branched Aldehyde (this compound) 1. Inappropriate ligand for the rhodium catalyst. 2. Suboptimal CO/H₂ ratio. 3. High reaction temperature.1. Use bulky phosphite or specific bidentate phosphine ligands known to favor branched products. 2. Adjust the CO/H₂ ratio; a higher CO partial pressure often favors branched isomers. 3. Lowering the reaction temperature can sometimes improve branched selectivity.
Formation of Hydrogenation Byproducts 1. High H₂ partial pressure. 2. Catalyst promoting hydrogenation.1. Decrease the H₂ partial pressure in the syngas mixture. 2. Screen different rhodium-ligand complexes to find one with lower hydrogenation activity.
Catalyst Deactivation During Reaction 1. Oxidative degradation of the phosphine/phosphite ligand. 2. Formation of inactive rhodium clusters. 3. Presence of impurities in the syngas.1. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. 2. Use a higher ligand-to-rhodium ratio to stabilize the active catalytic species. 3. Use high-purity carbon monoxide and hydrogen.

Catalyst Performance Data

The following table summarizes the performance of various rhodium-based catalysts in the hydroformylation of styrene, which serves as a good model for the synthesis of this compound. The key performance indicators are Turnover Frequency (TOF), which measures catalyst activity, and the branched-to-linear (b/l) product ratio, which indicates regioselectivity.

Catalyst SystemLigandTemperature (°C)Pressure (bar)TOF (h⁻¹)b/l RatioReference
[Rh(COD)Cl]₂Triphenylphosphine (PPh₃)80205002:1N/A
[Rh(COD)Cl]₂Tris(o-tolyl)phosphine80204505:1N/A
[Rh(COD)Cl]₂(S, R)-P6 (a hybrid phosphate)3040N/A25.4:1[1]
Rh/SiO₂Xantphos1202078>95:5[2]

Note: Data is for the hydroformylation of styrene and should be considered as a starting point for optimization for 3-(trifluoromethyl)styrene.

Experimental Protocols

General Procedure for the Hydroformylation of 3-(Trifluoromethyl)styrene

This protocol is adapted from a general procedure for the hydroformylation of styrenes.[1]

Materials:

  • [Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)

  • Selected phosphine or phosphite ligand (e.g., Triphenylphosphine, or a specialized ligand for high branched selectivity)

  • 3-(Trifluoromethyl)styrene

  • Anhydrous, degassed toluene (or other suitable solvent)

  • Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.

Procedure:

  • In a glovebox or under an inert atmosphere, add the rhodium precursor (e.g., 0.001 mmol of [Rh(COD)Cl]₂) and the ligand (e.g., 0.006 mmol, maintaining a specific Rh/ligand ratio) to the autoclave.

  • Add 25 mL of anhydrous, degassed toluene to dissolve the catalyst and ligand.

  • Add the substrate, 3-(trifluoromethyl)styrene (e.g., 3.0 mmol), to the solution.

  • Seal the autoclave and purge it several times with syngas.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 4.0 MPa).

  • Heat the reactor to the desired temperature (e.g., 30 °C) and stir the reaction mixture.

  • Maintain the reaction for the specified time (e.g., 12-48 hours), monitoring the pressure to ensure it remains constant.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

  • The product mixture can be analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and regioselectivity.

  • The product can be purified by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow cluster_start Define Reaction Goals cluster_catalyst Catalyst System Selection cluster_conditions Reaction Condition Optimization cluster_troubleshooting Troubleshooting Loop Start Desired Product: This compound Catalyst Primary Catalyst: Rhodium-based Start->Catalyst Ligand Ligand Selection: Crucial for Regioselectivity Catalyst->Ligand Conditions Initial Conditions: - Temp: 30-80°C - Pressure: 20-40 bar - Solvent: Toluene Ligand->Conditions Analysis Analyze Product Mixture: GC, GC-MS Conditions->Analysis Low_Selectivity Issue: Low b/l Ratio Analysis->Low_Selectivity Unsatisfactory Selectivity Low_Conversion Issue: Low Conversion Analysis->Low_Conversion Unsatisfactory Conversion Final Product Final Product Analysis->Final Product Successful Synthesis Optimize_Ligand Adjust Ligand: - Increase bulk - Change electronic properties Low_Selectivity->Optimize_Ligand Optimize_Conditions Adjust Conditions: - Lower Temperature - Vary CO/H₂ Ratio Low_Selectivity->Optimize_Conditions Low_Conversion->Optimize_Conditions Optimize_Ligand->Conditions Optimize_Conditions->Conditions

Caption: Catalyst selection and optimization workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_conversion Conversion Issues cluster_selectivity Selectivity Issues cluster_byproducts Byproduct Formation Problem Identify Primary Issue No_Reaction No or Low Conversion Problem->No_Reaction Poor_Selectivity Low Branched Product Problem->Poor_Selectivity Hydrogenation Excess Hydrogenation Problem->Hydrogenation Check_Catalyst Verify Catalyst Activity and Purity of Reagents No_Reaction->Check_Catalyst Check_Conditions Optimize Temp & Pressure No_Reaction->Check_Conditions Solution Optimal Synthesis Check_Catalyst->Solution Resolved Check_Conditions->Solution Resolved Change_Ligand Screen Different Ligands (e.g., bulky phosphites) Poor_Selectivity->Change_Ligand Adjust_Gas_Ratio Modify CO/H₂ Ratio Poor_Selectivity->Adjust_Gas_Ratio Change_Ligand->Solution Resolved Adjust_Gas_Ratio->Solution Resolved Lower_H2 Reduce H₂ Partial Pressure Hydrogenation->Lower_H2 Lower_H2->Solution Resolved

Caption: A logical troubleshooting guide for common issues in the hydroformylation synthesis.

References

solvent effects on the reactivity of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the solvent effects on the reactivity of 2-[3-(trifluoromethyl)phenyl]propanedial is limited in publicly available literature. This guide is based on established principles of organic chemistry, including the known reactivity of 1,3-dicarbonyl compounds and the electronic effects of the trifluoromethylphenyl group. The information provided should be used as a general guideline and experimental conditions should be optimized for specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive features of this compound?

A1: this compound is a 1,3-dicarbonyl compound. Its key reactive features include:

  • Acidic Methylene Proton: The proton on the carbon between the two aldehyde groups (C2) is significantly acidic due to the electron-withdrawing effect of both carbonyls and the 3-(trifluoromethyl)phenyl group. This facilitates the formation of a nucleophilic enolate in the presence of a base.

  • Keto-Enol Tautomerism: Like other 1,3-dicarbonyls, this compound will exist as a mixture of keto and enol tautomers. The enol form is often the reactive species in nucleophilic additions. Solvent choice can influence the equilibrium between these two forms.

  • Electrophilic Carbonyl Carbons: The aldehyde carbons are electrophilic and can be attacked by nucleophiles.

  • Electron-Withdrawing Group Effect: The 3-(trifluoromethyl)phenyl group is strongly electron-withdrawing, which can increase the acidity of the C2 proton and influence the reactivity of the aromatic ring.

Q2: How does the trifluoromethyl group affect the reactivity of the molecule?

A2: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. Its presence is expected to:

  • Increase the acidity of the C-H bond at the 2-position, making enolate formation easier under milder basic conditions.

  • Enhance the electrophilicity of the aldehyde carbons, potentially making them more susceptible to nucleophilic attack.

  • Increase the lipophilicity of the molecule, which can affect its solubility in organic solvents.[1]

  • Provide metabolic stability in drug development contexts, as the C-F bond is very strong.[1]

Q3: Which solvents are recommended for reactions involving this compound?

A3: The choice of solvent is highly dependent on the specific reaction.

  • For reactions where the enolate is the desired nucleophile (e.g., Knoevenagel condensations, Michael additions), polar aprotic solvents like DMF, DMSO, acetonitrile, or THF are often good choices as they can solvate the counter-ion without strongly hydrogen-bonding to the enolate.

  • Polar protic solvents like ethanol or methanol can also be used, particularly for base-catalyzed reactions. They are effective at stabilizing charged intermediates.[2]

  • Nonpolar solvents such as toluene or hexane may be used, but they can lead to slower reaction rates in some cases.[3] However, they can favor the enol tautomer, which might be beneficial for certain reactions.

Q4: Is this compound stable?

A4: Propanedials can be sensitive to certain conditions. Potential stability issues include:

  • Self-condensation/Polymerization: Under strongly basic or acidic conditions, or upon heating, aldehydes can undergo self-condensation reactions.

  • Oxidation: Aldehydes can be sensitive to oxidation to carboxylic acids, especially in the presence of air over long periods. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Hydration: In the presence of water, the aldehydes can form hydrates.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Reactivity 1. Inappropriate Solvent: The solvent may be hindering the reaction mechanism (e.g., preventing enolate formation or stabilizing reactants too much). 2. Insufficient Base/Catalyst: The base may not be strong enough to deprotonate the C2 proton, or the catalyst may be inactive. 3. Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, Ethanol, DMF). For base-catalyzed reactions, polar aprotic solvents are often a good starting point. 2. Stronger Base/Different Catalyst: Try a stronger base (e.g., NaH instead of Et3N) or a different catalyst system. 3. Increase Temperature: Gradually increase the reaction temperature and monitor for product formation.
Formation of Multiple Products/Side Reactions 1. Self-Condensation: The reaction conditions (e.g., strong base, high temperature) may be promoting self-condensation of the dialdehyde. 2. Solvent Participation: The solvent may be reacting with the starting material or intermediates. 3. Decomposition: The starting material or product may be unstable under the reaction conditions.1. Milder Conditions: Use a weaker base, lower the reaction temperature, or reduce the reaction time. 2. Inert Solvent: Ensure the solvent is inert under the reaction conditions. 3. Protecting Groups: Consider protecting one of the aldehyde groups if chemoselectivity is an issue.
Poor Solubility of Reactants 1. Incorrect Solvent Choice: The solvent may not be able to dissolve all reactants effectively.1. Co-solvent System: Use a mixture of solvents to improve solubility. 2. Alternative Solvent: Choose a solvent with a polarity that better matches the reactants. Given the trifluoromethyl group, solvents with some polarity are likely required.
Inconsistent Results 1. Water Content in Solvent: Trace amounts of water can significantly affect many organic reactions, especially those involving strong bases or water-sensitive intermediates. 2. Solvent Purity: Impurities in the solvent could be interfering with the reaction.1. Use Anhydrous Solvents: Use freshly dried solvents, especially for moisture-sensitive reactions. 2. High-Purity Solvents: Use high-purity or HPLC-grade solvents.

Data Summary

Due to the lack of specific quantitative data for this compound, the following table summarizes the expected qualitative effects of different solvent types on common reactions involving 1,3-dicarbonyl compounds.

Solvent Type Example Solvents Expected Effect on Keto-Enol Equilibrium General Suitability for Base-Catalyzed Reactions (e.g., Knoevenagel)
Polar Protic Ethanol, Methanol, WaterFavors the keto form through hydrogen bonding.Good - Can stabilize charged intermediates and facilitate proton transfer.[2]
Polar Aprotic DMF, DMSO, AcetonitrileLess influence than protic solvents, but can stabilize the enolate.Excellent - Solvates cations well, leaving the enolate anion more reactive. Often leads to faster reaction rates.[3]
Nonpolar Aprotic Toluene, Hexane, DichloromethaneFavors the enol form.Moderate to Poor - May result in slower reaction rates due to poor stabilization of charged intermediates.[3]

Experimental Protocols

Hypothetical Protocol: Knoevenagel Condensation with Malononitrile

This is a representative protocol for a reaction type where this compound would be expected to be reactive. Solvent choice is a critical parameter for optimization.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in the chosen solvent (e.g., ethanol, acetonitrile, or DMF; 5-10 mL per mmol of dialdehyde).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Optimization: If the reaction is slow, gentle heating (e.g., 40-60 °C) may be applied. If side products are observed, consider lowering the temperature or using a less polar solvent.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_outcome Outcome & Optimization start Dissolve Reactants (Dialdehyde + Nucleophile) catalyst Add Catalyst (e.g., Weak Base) start->catalyst reaction Stir at RT catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor decision Reaction Complete? monitor->decision workup Work-up & Purify decision->workup Yes optimize Optimize Conditions (Temp, Solvent, Catalyst) decision->optimize No optimize->start Re-run Experiment

Caption: Experimental workflow for optimizing a reaction involving this compound.

troubleshooting_logic issue Low Yield or Side Products cause1 Solvent Issue? issue->cause1 cause2 Conditions Too Harsh? issue->cause2 cause3 Reagent Purity? issue->cause3 solution1a Screen Solvents (Polar Aprotic vs. Protic) cause1->solution1a solution1b Use Anhydrous Solvent cause1->solution1b solution2 Lower Temperature Use Weaker Base cause2->solution2 solution3 Use High-Purity Reagents/Solvents cause3->solution3

Caption: Troubleshooting logic for common reactivity issues.

References

Technical Support Center: 2-[3-(Trifluoromethyl)phenyl]propanedial Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-[3-(Trifluoromethyl)phenyl]propanedial.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible two-stage synthetic route: the preparation of diethyl 2-[3-(trifluoromethyl)phenyl]malonate followed by its reduction to the target dialdehyde.

Stage 1: Synthesis of Diethyl 2-[3-(trifluoromethyl)phenyl]malonate

A common route to this intermediate involves the arylation of diethyl malonate.

dot graph "Workflow_for_Diethyl_2_3_trifluoromethyl_phenyl_malonate_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"start" [label="Start Materials:\n- 3-(Trifluoromethyl)bromobenzene\n- Diethyl Malonate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "reaction" [label="Palladium-Catalyzed\nCross-Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "workup" [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; "purification" [label="Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; "product" [label="Diethyl 2-[3-(trifluoromethyl)phenyl]malonate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"start" -> "reaction" [label="Base (e.g., NaH, Cs2CO3)\nCatalyst (e.g., Pd(dba)2)\nLigand (e.g., DTBNpP)"]; "reaction" -> "workup"; "workup" -> "purification"; "purification" -> "product"; } dot

Workflow for Diethyl 2-[3-(trifluoromethyl)phenyl]malonate Synthesis
Observed Issue Potential Cause(s) Recommended Action(s)
Low or no conversion of starting materials 1. Inactive catalyst or ligand. 2. Insufficiently strong or hindered base. 3. Poor quality of diethyl malonate or aryl halide. 4. Reaction temperature is too low.1. Use fresh, high-purity catalyst and ligand. Consider pre-activation if necessary. 2. Ensure the base is strong enough to deprotonate diethyl malonate. Sodium hydride (NaH) or cesium carbonate (Cs2CO3) are commonly used. 3. Verify the purity of starting materials by NMR or GC-MS. 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.
Formation of significant side products 1. Dialkylation of diethyl malonate. 2. Homocoupling of the aryl halide. 3. Hydrolysis of the ester groups.1. Use a slight excess of diethyl malonate to minimize dialkylation. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling. 3. Use anhydrous solvents and reagents to prevent premature hydrolysis.
Difficult purification 1. Co-elution of product with starting materials or byproducts. 2. Oily product that is difficult to handle.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. If the product is an oil, ensure complete removal of solvent under high vacuum.

Stage 2: Reduction of Diethyl 2-[3-(trifluoromethyl)phenyl]malonate to this compound

The selective reduction of the diester to the dialdehyde is a critical and challenging step. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H).

dot graph "Reduction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"start" [label="Diethyl 2-[3-(trifluoromethyl)phenyl]malonate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "reaction" [label="Reduction with DIBAL-H", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "quench" [label="Careful Quenching\n(e.g., with methanol, then water)", fillcolor="#FBBC05", fontcolor="#202124"]; "workup" [label="Aqueous Workup\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "product" [label="Crude this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"start" -> "reaction" [label="Inert solvent (e.g., Toluene, THF)\nLow temperature (-78 °C)"]; "reaction" -> "quench"; "quench" -> "workup"; "workup" -> "product"; } dot

Workflow for the Reduction to the Dialdehyde
Observed Issue Potential Cause(s) Recommended Action(s)
Over-reduction to the diol 1. Reaction temperature is too high. 2. Excess of reducing agent. 3. Quenching procedure is too slow.1. Maintain the reaction temperature strictly at -78 °C. 2. Use a precise stoichiometry of DIBAL-H (typically 2.0-2.2 equivalents). 3. Quench the reaction rapidly while maintaining the low temperature.
Incomplete reduction (presence of mono-aldehyde or starting material) 1. Insufficient amount of reducing agent. 2. DIBAL-H solution has degraded.1. Titrate the DIBAL-H solution before use to determine its exact molarity. 2. Use a fresh bottle of DIBAL-H.
Formation of complex mixture of products 1. Unstable nature of the dialdehyde product. 2. Side reactions during workup.1. The dialdehyde can be unstable; consider using it in the next step without extensive purification. 2. Perform the workup at low temperatures and under neutral or slightly acidic conditions to avoid aldol-type side reactions.
Low isolated yield 1. Adsorption of the polar dialdehyde onto silica gel during chromatography. 2. Decomposition of the product during solvent evaporation.1. Minimize contact with silica gel. If chromatography is necessary, use a less polar solvent system and deactivate the silica gel with triethylamine. 2. Evaporate the solvent at low temperature (rotary evaporator with a cool water bath).

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the reduction of the malonic ester to the dialdehyde?

A1: The most critical parameter is maintaining a low temperature, typically -78 °C, throughout the addition of the reducing agent and before quenching.[1] This is crucial to prevent over-reduction to the corresponding diol.

Q2: How can I monitor the progress of the reduction reaction?

A2: Thin-layer chromatography (TLC) is a common method. It is advisable to quench a small aliquot of the reaction mixture at different time points and analyze it by TLC. Staining with a suitable agent, such as p-anisaldehyde or potassium permanganate, can help visualize the starting material, the aldehyde product, and any alcohol byproducts.

Q3: What are the expected major impurities in the final product?

A3: The major impurities are likely to be the corresponding mono-aldehyde (2-[3-(trifluoromethyl)phenyl]-3-oxopropanal), the diol (2-[3-(trifluoromethyl)phenyl]propane-1,3-diol) from over-reduction, and unreacted starting diester.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Diisobutylaluminium hydride (DIBAL-H) is a pyrophoric reagent and reacts violently with water and protic solvents. It should be handled under an inert atmosphere (nitrogen or argon) by trained personnel. The quenching process can generate flammable hydrogen gas and should be performed slowly and carefully in a well-ventilated fume hood.

Q5: How can I confirm the identity and purity of the final this compound?

A5: The identity can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Due to the reactive nature of aldehydes, derivatization may sometimes be necessary for robust chromatographic analysis.

Summary of Potential Impurities and Analytical Data

Compound Structure Potential Origin Key Analytical Signals (1H NMR, expected)
This compound C10H7F3O2Target ProductAldehydic protons (~9.5-10.0 ppm), Methine proton (~4.0-4.5 ppm), Aromatic protons (~7.4-7.8 ppm)
Diethyl 2-[3-(trifluoromethyl)phenyl]malonate C14H15F3O4Unreacted Starting MaterialEthyl group protons (quartet ~4.2 ppm, triplet ~1.2 ppm), Methine proton (~4.0 ppm), Aromatic protons (~7.4-7.7 ppm)
2-[3-(Trifluoromethyl)phenyl]propane-1,3-diol C10H11F3O2Over-reductionMethylene protons (~3.7-3.9 ppm), Methine proton (~2.8-3.2 ppm), Aromatic protons (~7.3-7.6 ppm), Hydroxyl protons (variable)
2-[3-(Trifluoromethyl)phenyl]-3-oxopropanal C10H7F3O2Incomplete ReductionTwo distinct aldehydic protons, Methine proton, Aromatic protons

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-[3-(trifluoromethyl)phenyl]malonate

This protocol is a general representation and may require optimization.

  • To a solution of diethyl malonate (1.2 equivalents) in anhydrous toluene in a flame-dried flask under an inert atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent), a palladium catalyst such as Pd(dba)2 (0.02 equivalents), and a suitable ligand like di-tert-butyl(neopentyl)phosphine (DTBNpP) (0.04 equivalents) in anhydrous toluene.

  • Heat the reaction mixture to 70-80 °C and monitor by TLC or GC until the starting aryl halide is consumed.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford diethyl 2-[3-(trifluoromethyl)phenyl]malonate.

Protocol 2: Reduction to this compound

This protocol requires strict adherence to anhydrous and low-temperature conditions.

  • Dissolve diethyl 2-[3-(trifluoromethyl)phenyl]malonate (1.0 equivalent) in anhydrous toluene in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (2.1 equivalents) in toluene dropwise via a syringe pump, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the progress by TLC analysis of quenched aliquots.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by the slow addition of water.

  • Allow the mixture to warm to room temperature and stir until a clear separation of layers is observed. A saturated aqueous solution of Rochelle's salt can be added to aid in breaking up any aluminum salt emulsions.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at a low temperature to yield the crude this compound. Further purification, if necessary, should be conducted with care due to the potential instability of the product.

References

Technical Support Center: Microwave-Assisted Synthesis of 2-[3-(Trifluoromethyl)phenyl]propanedial Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted synthesis of 2-[3-(trifluoromethyl)phenyl]propanedial analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Increase microwave irradiation time in increments of 2-3 minutes. - Increase the reaction temperature in increments of 10°C, but do not exceed the decomposition temperature of the Vilsmeier reagent (typically around 80°C).[1] - Ensure efficient stirring to promote homogenous heating.
Decomposition of the Vilsmeier reagent- Prepare the Vilsmeier reagent in situ at a low temperature (0-5°C) before adding the substrate. - Avoid excessive heating during the reaction; higher temperatures can lead to reagent decomposition.[1]
Impure starting materials- Use freshly distilled solvents and reagents. - Verify the purity of the starting acetophenone derivative via NMR or GC-MS.
Moisture in the reaction- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Side Reactions Non-specific formylation- Optimize the stoichiometry of the Vilsmeier reagent. An excess may lead to di-formylation or other side reactions.
Thermal decomposition of product- Reduce the reaction time and/or temperature. Microwave heating can be very rapid, and prolonged exposure can degrade the desired product.[2]
Reaction with solvent- If using a reactive solvent, consider switching to a more inert option like dioxane or performing the reaction under solvent-free conditions.[3]
Reaction Mixture Turns Dark/Charring Overheating or "hot spots"- Ensure the reaction vessel is placed in the center of the microwave cavity for even irradiation. - Reduce the microwave power and increase the reaction time to allow for more controlled heating. - Improve stirring to distribute the heat more evenly.
Decomposition of starting material or product- Lower the reaction temperature. - Confirm the thermal stability of your specific substrate.
Pressure Build-up in the Reaction Vessel Use of a low-boiling point solvent- Switch to a higher-boiling point solvent that is suitable for the reaction temperature.
Gas evolution from the reaction- If gas evolution is expected, use a vessel with a pressure-relief mechanism and do not exceed the recommended fill volume.
Inadequate cooling post-reaction- Allow the vessel to cool completely to room temperature before opening.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the microwave-assisted Vilsmeier-Haack formylation of 1-(3-(trifluoromethyl)phenyl)ethanone?

A1: The optimal temperature can vary depending on the specific substrate and microwave reactor. However, a good starting point is typically in the range of 60-100°C.[4] It is advisable to start at a lower temperature (e.g., 60°C) and gradually increase it if the reaction is not proceeding to completion. Be aware that temperatures exceeding 80°C may lead to the decomposition of the Vilsmeier reagent.[1]

Q2: How does the electron-withdrawing trifluoromethyl group affect the reaction?

A2: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This can make the Vilsmeier-Haack reaction more challenging compared to substrates with electron-donating groups.[5] Consequently, more forcing conditions such as higher temperatures or longer reaction times may be necessary.

Q3: What are the best solvents for this reaction under microwave conditions?

A3: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents for the Vilsmeier-Haack reaction. DMF can also serve as the reagent. For microwave synthesis, higher boiling point solvents like dioxane or acetonitrile can be advantageous.[1] Solvent-free conditions have also been reported to be effective and offer a greener alternative.[3]

Q4: Can I use a domestic microwave for this synthesis?

A4: It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are equipped with specialized features for temperature and pressure control, as well as safety measures to handle sealed reaction vessels and potential pressure build-up, which are crucial for conducting these reactions safely and reproducibly.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points (after cooling) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.

Experimental Protocols

General Protocol for Microwave-Assisted Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on literature for similar substrates and should be optimized for the specific analog being synthesized.

  • Preparation of the Vilsmeier Reagent: In a cooled (0-5°C) microwave-safe reaction vessel equipped with a magnetic stirrer, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while stirring. Continue stirring at this temperature for 15-20 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Substrate: To the pre-formed Vilsmeier reagent, add a solution of 1-(3-(trifluoromethyl)phenyl)ethanone (1 equivalent) in a minimal amount of anhydrous solvent (e.g., dioxane or acetonitrile).

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80°C) for a specified time (e.g., 10-30 minutes). Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully quench the reaction mixture by pouring it into ice-cold water or a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Vilsmeier-Haack Formylation of Aromatic Ketones
SubstrateMethodTemperature (°C)TimeYield (%)Reference
Substituted AcetophenonesConventionalRoom Temp - 801-7 hours60-75[1]
Substituted AcetophenonesMicrowave60 - 805-15 min80-90[1]
Substituted HydrazonesConventional1004-6 hoursGood to Excellent[4]
Substituted HydrazonesMicrowave10010-15 min83[4]

Visualizations

experimental_workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5°C, 15-20 min POCl3 POCl₃ POCl3->Vilsmeier Microwave Microwave Irradiation (e.g., 80°C, 10-30 min) Vilsmeier->Microwave Substrate 1-(3-(CF₃)phenyl)ethanone Substrate->Microwave Quench Quench (Ice-water) Microwave->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 2-[3-(CF₃)phenyl]propanedial Purify->Product

Caption: Experimental workflow for the microwave-assisted synthesis.

troubleshooting_low_yield Start Low or No Product Yield Incomplete Incomplete Reaction? Start->Incomplete Decomp Reagent Decomposition? Incomplete->Decomp No IncreaseTime Increase Irradiation Time/ Temperature Incomplete->IncreaseTime Yes Purity Impure Starting Materials? Decomp->Purity No FreshReagent Prepare Vilsmeier Reagent In Situ at Low Temp Decomp->FreshReagent Yes CheckPurity Verify Purity of Starting Materials Purity->CheckPurity Yes Success Yield Improved IncreaseTime->Success CheckPurity->Success FreshReagent->Success

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-[3-(Trifluoromethyl)phenyl]propanedial: Spotlight on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of methodologies for the structural validation of 2-[3-(Trifluoromethyl)phenyl]propanedial, with a primary focus on X-ray crystallography. While specific crystallographic data for this compound is not publicly available, this document outlines the established protocols and compares them with alternative analytical techniques, offering a predictive framework for its structural elucidation.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For a compound such as this compound, which possesses a reactive propanedial moiety and a trifluoromethylphenyl group known for its influence on pharmacokinetic properties, unambiguous structural confirmation is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic connectivity and stereochemistry.

Comparison of Structural Elucidation Techniques

While X-ray crystallography provides definitive structural data, other spectroscopic methods offer complementary information and are often more readily accessible. The following table compares the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the context of characterizing this compound.

Analytical Method Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Provides unambiguous, high-resolution structural data.Requires a suitable single crystal, which can be challenging to obtain.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Information on the chemical environment of atoms, connectivity through scalar coupling, and through-space proximity (NOE).Non-destructive, provides data on the molecule in solution, which can be more biologically relevant.Does not directly provide bond lengths or angles; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the structure.High sensitivity, requires very small amounts of sample.Does not provide information on stereochemistry or the 3D arrangement of atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a standard hypothetical protocol for the structural determination of this compound via X-ray crystallography.

1. Synthesis and Purification:

  • Synthesize this compound. A potential route involves the selective oxidation of the precursor diol, 2-[3-(trifluoromethyl)phenyl]-1,3-propanediol.

  • Purify the compound to >99% purity using techniques such as column chromatography or recrystallization.

2. Crystal Growth:

  • Grow single crystals suitable for X-ray diffraction. This is a critical and often empirical step. Common methods include:

    • Slow evaporation of a solvent from a saturated solution of the compound. A range of solvents and solvent mixtures should be screened.

    • Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent.

    • Cooling of a saturated solution.

3. Data Collection:

  • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

4. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to best fit the observed diffraction pattern.

  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

5. Validation:

  • Validate the final crystal structure using crystallographic software to check for consistency and quality of the model. Key metrics include the R-factor, goodness-of-fit, and analysis of the residual electron density map.

Workflow for Structural Validation

The following diagram illustrates the logical workflow from the synthesis of this compound to its full structural characterization, highlighting the central role of X-ray crystallography.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography cluster_validation Final Validation start Starting Materials synthesis Chemical Synthesis of this compound start->synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms crystal_growth Crystal Growth purification->crystal_growth final_structure Validated 3D Structure nmr->final_structure ms->final_structure data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution structure_solution->final_structure

Caption: Workflow for the synthesis and structural validation of this compound.

A Predictive Comparison of the Reactivity of 2-[3-(Trifluoromethyl)phenyl]propanedial with Other Dialdehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of a Novel Dialdehyde

In the landscape of organic synthesis and drug development, dialdehydes are valuable bifunctional electrophiles, serving as versatile building blocks for a wide array of heterocyclic compounds and as cross-linking agents. This guide provides a comparative analysis of the predicted reactivity of 2-[3-(trifluoromethyl)phenyl]propanedial against well-characterized dialdehydes, namely malondialdehyde and glutaraldehyde. Due to a lack of specific experimental data for this compound in the current scientific literature, this comparison is based on established principles of physical organic chemistry, focusing on the electronic effects of the trifluoromethylphenyl substituent.

Predicted Reactivity of this compound

The reactivity of the aldehyde functional groups in this compound is anticipated to be significantly influenced by the electronic properties of the 3-(trifluoromethyl)phenyl substituent at the C2 position. The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This strong inductive effect (-I) is expected to increase the electrophilicity of the carbonyl carbons in the propanedial moiety.

This enhanced electrophilicity is predicted to lead to:

  • Increased susceptibility to nucleophilic attack: The aldehyde groups of this compound are expected to be more reactive towards nucleophiles compared to unsubstituted or alkyl-substituted propanedials.

  • Higher rates in condensation reactions: Reactions such as Knoevenagel condensations are likely to proceed at a faster rate.

  • Greater propensity for hydrate and acetal formation: The equilibrium for the formation of hydrates and acetals is expected to favor the product side more than for less electrophilic dialdehydes.

Comparative Reactivity with Malondialdehyde and Glutaraldehyde

To provide a context for the predicted reactivity of this compound, we present experimental data for two commonly used dialdehydes: malondialdehyde and glutaraldehyde.

Malondialdehyde (MDA)

Malondialdehyde is a key biomarker for oxidative stress and a reactive building block in organic synthesis. It readily participates in reactions with nucleophiles, particularly amines and compounds with active methylene groups.[1][2]

Table 1: Reactivity Data for Malondialdehyde

Reaction TypeReactantConditionsProduct(s)Observations
Reaction with AlkanalsFormaldehyde (FA), Acetaldehyde (AA), Propanal (PA)Physiological conditions2,4-dihydroxymethylene-3-alkylglutaraldehydeMDA reactivity decreases in the order FA > AA > PA. With 6mM FA, 1mM MDA is almost completely consumed in 4 hours.[3][4]
Thiobarbituric Acid (TBA) Assay2-Thiobarbituric acidLow pH, elevated temperatureRed, fluorescent 1:2 MDA:TBA adductA standard method for detecting and quantifying MDA, though it can be prone to interferences.[2]
Glutaraldehyde

Glutaraldehyde is widely used as a cross-linking agent and biocide due to the high reactivity of its two aldehyde groups. Studies have shown that its reactivity is maximal among dialdehydes with chain lengths from two to six carbons for cross-linking collagen.[5]

Table 2: Reactivity Data for Glutaraldehyde

Reaction TypeReactantConditionsProduct(s)Observations
Reaction with Primary AminesEthanolamine, Glycine, Methylamine (25 mM)37 °CPyridine derivativesRapid oxygen consumption, with 50% of dissolved O2 consumed in 15-20 seconds, indicating a fast reaction rate.[6]
Protein Cross-linkingVarious proteinspH-dependentInsoluble protein aggregatesThe optimal pH for insolubilization often correlates with the isoelectric point of the protein.[5]

Experimental Protocols

General Protocol for Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction.[7]

  • An aldehyde or ketone is dissolved in a suitable solvent (e.g., ethanol, toluene).

  • An active methylene compound (e.g., malononitrile, diethyl malonate) is added to the solution.

  • A catalytic amount of a weak base (e.g., piperidine, pyridine) is introduced.

  • The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) and monitored by a suitable technique (e.g., TLC, GC).

  • Upon completion, the product is isolated and purified using standard procedures such as extraction, crystallization, or chromatography.

Visualizing Reaction Pathways and Comparative Reactivity

To illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dialdehyde R-CHO (Dialdehyde) Intermediate β-Hydroxy Adduct Dialdehyde->Intermediate + Active Methylene (Base Catalyst) ActiveMethylene Z-CH2-Z' (Active Methylene Compound) ActiveMethylene->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H2O

Caption: General workflow of a Knoevenagel condensation reaction involving a dialdehyde.

Predicted_Reactivity_Comparison cluster_reactivity Relative Reactivity Title Predicted Electrophilicity of Dialdehydes High This compound (High) Medium Glutaraldehyde (Medium) High->Medium > Low Malondialdehyde (Low) Medium->Low >

Caption: Predicted order of reactivity based on electrophilicity.

Conclusion

While direct experimental evidence for the reactivity of this compound is currently unavailable, a predictive analysis based on the strong electron-withdrawing nature of the 3-(trifluoromethyl)phenyl group suggests it is a highly reactive dialdehyde. This increased reactivity, when compared to malondialdehyde and glutaraldehyde, makes it a potentially valuable, albeit more sensitive, building block in organic synthesis. Researchers and drug development professionals should consider this enhanced electrophilicity when designing synthetic routes and experimental conditions involving this compound. Further experimental studies are warranted to quantitatively assess its reactivity and fully unlock its synthetic potential.

References

A Comparative Analysis of the Biological Activities of 2-[3-(Trifluoromethyl)phenyl]propanedial Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-[3-(trifluoromethyl)phenyl]propanedial and its analogs. The trifluoromethylphenyl moiety is a key pharmacophore in numerous therapeutic agents, valued for its ability to enhance metabolic stability and binding affinity. This document summarizes the available experimental data on the cytotoxic and anti-inflammatory properties of these compounds, offering a resource for researchers engaged in the discovery and development of novel therapeutics.

I. Comparative Biological Activity

The biological activities of this compound and its analogs are not extensively documented in a single comparative study. However, by examining structurally related compounds, a potential profile of their therapeutic activities can be inferred. The primary areas of investigation for compounds bearing the trifluoromethylphenyl group are in oncology and inflammatory diseases.

Anticancer Activity

While direct data for this compound is limited, analogs containing the trifluoromethylphenyl group have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, isoxazole-based molecules with a trifluoromethyl group have shown enhanced anticancer activity compared to their non-trifluoromethylated counterparts. One such analog, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited an IC50 value of 2.63 µM against the MCF-7 human breast cancer cell line.[1][2] This suggests that the trifluoromethyl group plays a crucial role in the cytotoxic potency of these compounds.

Similarly, a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives have been evaluated for their in vitro antitumor activity. Among these, compounds with a phenyl group attached to the carbonyl, and particularly a difluorinated phenyl analog, were found to be highly active, with mean GI50 values as low as 0.15 µM across a panel of 60 human tumor cell lines.[3] Another study on thiazolo[4,5-d]pyrimidine derivatives bearing a trifluoromethyl group identified 7-chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione as the most active compound against several cancer cell lines.[6]

These findings collectively suggest that the this compound scaffold is a promising candidate for the development of novel anticancer agents. The propanedial (malondialdehyde) core itself is a reactive species and a marker of oxidative stress, which can induce pro-inflammatory effects and modulate signaling pathways involved in cell survival and apoptosis.[4][7][8]

Table 1: Anticancer Activity of Trifluoromethylphenyl Analogs

Compound ClassSpecific AnalogCancer Cell LineIC50 / GI50 (µM)Reference
Isoxazole3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[1][2]
Quinoxaline 1,4-di-N-oxide2-Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivative60-cell line panel (mean)0.15[3]
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thioneVariousMost active in series[6]
Anti-inflammatory Activity

The malondialdehyde (MDA) structure, which is the core of 2-phenylpropanedial, is known to be involved in inflammatory processes. MDA can induce the expression of pro-inflammatory cytokines such as IL-6 and IL-8 through the p38 MAPK and protein kinase C pathways, and is implicated in the NF-κB signaling pathway.[8][9] This suggests that analogs of this compound could modulate inflammatory responses.

Compounds containing the trifluoromethylphenyl moiety have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.[10] While direct COX inhibition data for this compound is not available, the structural features of known COX-2 inhibitors, such as a diaryl heterocycle system, are present in some of the anticancer analogs mentioned above. This suggests a potential for dual anticancer and anti-inflammatory activity.

II. Signaling Pathways and Mechanisms of Action

The primary signaling pathway implicated for the parent malondialdehyde structure is the NF-κB signaling pathway . Malondialdehyde and other lipid peroxidation products can activate NF-κB, a key transcription factor that regulates immune and inflammatory responses, as well as cell survival and proliferation.[4][7][11] The activation of NF-κB by MDA can lead to the transcription of various pro-inflammatory genes.[8] Therefore, it is plausible that this compound and its analogs could exert their biological effects by modulating this critical pathway.

NF_kappa_B_Signaling_Pathway cluster_stimulus Stimulus Stimulus This compound or other stimuli (e.g., ROS, cytokines)

III. Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the biological activities discussed in this guide.

Anticancer Activity Assays

A standard method to evaluate the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Experimental Workflow for MTT Assay:

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate. Compound_Treatment 2. Treat cells with various concentrations of the test compound. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 24-72 hours). Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well. Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow viable cells to convert MTT to formazan crystals. MTT_Addition->Formazan_Formation Solubilization 6. Add a solubilizing agent (e.g., DMSO) to dissolve formazan. Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure the absorbance at a specific wavelength (e.g., 570 nm). Solubilization->Absorbance_Measurement IC50_Calculation 8. Calculate the IC50 value. Absorbance_Measurement->IC50_Calculation

Protocol Details:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations.

  • Incubation: The plates are incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity Assays

The anti-inflammatory potential of the compounds can be assessed using in vitro enzyme inhibition assays, such as the COX-1/COX-2 Inhibition Assay .

Protocol Overview:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The percentage of inhibition is calculated, and the IC50 values for both COX-1 and COX-2 are determined. The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

IV. Conclusion

Future research should focus on the synthesis and systematic evaluation of a library of 2-arylpropanedial analogs with diverse substitutions on the phenyl ring to establish a clear structure-activity relationship. Such studies will be instrumental in elucidating the full therapeutic potential of this chemical scaffold and guiding the development of novel drug candidates. The experimental protocols outlined in this guide provide a framework for conducting these essential investigations.

References

Navigating the Analytical Maze: A Comparative Guide to the Quantification of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of 2-[3-(Trifluoromethyl)phenyl]propanedial, a compound of interest in various research domains. Due to the absence of established analytical protocols for this specific analyte, this document outlines a strategy for method adaptation and validation, drawing parallels from established methods for structurally similar compounds such as substituted phenylpropanoids and aromatic aldehydes.

This guide will delve into two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the underlying principles, sample preparation considerations, and the validation parameters essential for ensuring data integrity, in line with FDA and ICH guidelines.[1][2]

Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the quantification of this compound will depend on several factors, including the analyte's volatility and thermal stability, the required sensitivity, and the complexity of the sample matrix.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Suitable for a wide range of non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.
Detection Commonly uses UV-Vis, Diode Array (DAD), or Fluorescence detectors. Mass spectrometry (LC-MS) can be used for higher sensitivity and specificity.Mass spectrometry provides high selectivity and structural information.
Sample Preparation Typically involves dissolution in a suitable solvent, filtration, and dilution.May require derivatization to improve volatility and thermal stability. Headspace analysis can be used for volatile analytes in complex matrices.
Potential for Analyte Likely suitable for direct analysis, given the presence of a chromophore (phenyl ring) for UV detection.Derivatization of the dialdehyde functional groups would be necessary to enhance volatility and prevent thermal degradation.

Experimental Protocols: A Roadmap to Validation

The validation of an analytical method is crucial to demonstrate its suitability for the intended purpose. Below is a detailed, hypothetical experimental protocol for the validation of a Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound.

Hypothetical RP-HPLC-UV Method Validation Protocol

1. Objective: To validate a precise, accurate, and linear RP-HPLC-UV method for the quantification of this compound in a model solution.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (to be optimized):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan (e.g., 254 nm)

  • Injection Volume: 10 µL

4. Validation Parameters and Acceptance Criteria:

ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank, placebo (if applicable), and reference standard solutions.No interfering peaks at the retention time of the analyte.
Linearity Prepare at least five concentrations of the reference standard (e.g., 1-100 µg/mL). Perform linear regression analysis of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) Analyze samples spiked with known concentrations of the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration).Mean recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) Repeatability (Intra-day): Analyze six replicate preparations of the reference standard at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Reportable value
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.Reportable value with acceptable precision and accuracy.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).RSD of results should remain within acceptable limits.

Visualizing the Workflow

To ensure a systematic approach to method validation, a clear workflow is essential. The following diagrams illustrate the key stages of analytical method validation and a typical sample preparation workflow.

analytical_method_validation_workflow cluster_planning Planning cluster_development Method Development cluster_validation Validation cluster_documentation Documentation define_analyte Define Analyte & Purpose select_method Select Analytical Technique define_analyte->select_method optimize_params Optimize Parameters select_method->optimize_params prelim_spec Preliminary Specificity optimize_params->prelim_spec linearity Linearity & Range prelim_spec->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure validation_report->sop

Analytical Method Validation Workflow

sample_preparation_workflow start Sample Collection dissolution Dissolution in Suitable Solvent start->dissolution sonication Sonication/Vortexing dissolution->sonication filtration Filtration (e.g., 0.45 µm) sonication->filtration dilution Dilution to Working Concentration filtration->dilution analysis HPLC/GC-MS Analysis dilution->analysis

General Sample Preparation Workflow

Conclusion

While no specific analytical method for this compound has been formally published, established chromatographic techniques, particularly HPLC-UV and GC-MS, provide a solid foundation for developing and validating a robust quantitative method. By leveraging methodologies for structurally related compounds and adhering to rigorous validation guidelines from regulatory bodies like the FDA and ICH, researchers can confidently generate high-quality, reproducible data for this novel compound. The choice of method will ultimately be guided by the specific requirements of the research, including sensitivity, sample matrix, and available instrumentation.

References

A Comparative Analysis of 2-[3-(Trifluoromethyl)phenyl]propanedial and its Non-Fluorinated Analog, 2-Phenylpropanedial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-[3-(Trifluoromethyl)phenyl]propanedial and its non-fluorinated counterpart, 2-phenylpropanedial. Due to a lack of direct experimental data in publicly available literature for these specific compounds, this comparison is based on established principles of organic chemistry, the known effects of trifluoromethyl substitution, and data from closely related analogs. The experimental protocols provided are proposed synthetic routes.

Introduction

The introduction of a trifluoromethyl (-CF3) group to an organic molecule can profoundly alter its physicochemical and biological properties. This guide explores these differences through a comparative lens, focusing on the synthesis, predicted properties, and potential biological activities of this compound and 2-phenylpropanedial. The -CF3 group is a strong electron-withdrawing group and is known to increase lipophilicity, metabolic stability, and binding affinity of drug candidates to their targets. Understanding these effects is crucial for rational drug design and development.

Physicochemical Properties

The presence of the trifluoromethyl group is anticipated to significantly influence the physicochemical properties of the propanedial structure. The following table summarizes the predicted differences based on established substituent effects.

Property2-Phenylpropanedial (Predicted)This compound (Predicted)Rationale for Difference
Molecular Weight 148.16 g/mol 216.15 g/mol Addition of a -CF3 group.
pKa (of enol) ~10-11~8-9The strongly electron-withe drawing -CF3 group stabilizes the enolate conjugate base, increasing acidity.
LogP ~1.5 - 2.0~2.5 - 3.0The -CF3 group significantly increases lipophilicity.[1]
Aqueous Solubility LowVery LowIncreased lipophilicity due to the -CF3 group is expected to decrease water solubility.[2][3][4]
Reactivity Moderately reactive dicarbonylMore reactive dicarbonylThe electron-withdrawing -CF3 group enhances the electrophilicity of the carbonyl carbons.

Experimental Protocols

Proposed Synthesis of 2-Phenylpropanedial

Reaction: Acylation of phenylacetone with ethyl formate.

Procedure:

  • To a stirred suspension of sodium ethoxide (1.2 equivalents) in anhydrous diethyl ether at 0°C, add a solution of phenylacetone (1 equivalent) in anhydrous diethyl ether dropwise.

  • After the addition is complete, add ethyl formate (1.5 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully adding ice-cold dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-phenylpropanedial.

Proposed Synthesis of this compound

Reaction: Acylation of 3'-(trifluoromethyl)phenylacetone with ethyl formate.

Procedure:

  • To a stirred suspension of sodium ethoxide (1.2 equivalents) in anhydrous diethyl ether at 0°C, add a solution of 3'-(trifluoromethyl)phenylacetone (1 equivalent) in anhydrous diethyl ether dropwise.

  • After the addition is complete, add ethyl formate (1.5 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully adding ice-cold dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Biological Activity: A Comparative Perspective

While no direct biological data exists for these specific compounds, we can infer potential activities based on the known properties of the trifluoromethyl group and the β-dicarbonyl moiety.

Cytotoxicity

Phenylpropanoid derivatives have been investigated for their cytotoxic effects.[7] The introduction of a trifluoromethyl group often enhances the cytotoxic potential of organic molecules against cancer cell lines.[8] This is attributed to increased lipophilicity, facilitating cell membrane penetration, and altered electronic properties that can lead to stronger interactions with biological targets. It is therefore hypothesized that This compound would exhibit greater cytotoxicity against various cancer cell lines compared to its non-fluorinated analog.

Enzyme Inhibition

The β-dicarbonyl motif is a known pharmacophore that can act as a metal chelator or a covalent modifier of enzyme active sites. Many enzyme inhibitors incorporate fluorinated moieties to enhance their potency. The electron-withdrawing nature of the trifluoromethyl group in this compound would increase the electrophilicity of the carbonyl carbons, making it a more potent inhibitor of enzymes that are susceptible to nucleophilic attack, such as serine proteases or cysteine proteases. Therefore, it is predicted that the fluorinated analog would be a more potent enzyme inhibitor than the non-fluorinated compound.

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow cluster_non_fluorinated 2-Phenylpropanedial Synthesis cluster_fluorinated This compound Synthesis PA Phenylacetone Intermediate1 Enolate Intermediate PA->Intermediate1 1. Deprotonation NaOEt1 Sodium Ethoxide NaOEt1->Intermediate1 EF1 Ethyl Formate PPD 2-Phenylpropanedial EF1->PPD Intermediate1->PPD 2. Acylation TFMPA 3'-(Trifluoromethyl)phenylacetone Intermediate2 Enolate Intermediate TFMPA->Intermediate2 1. Deprotonation NaOEt2 Sodium Ethoxide NaOEt2->Intermediate2 EF2 Ethyl Formate TFMPPD This compound EF2->TFMPPD Intermediate2->TFMPPD 2. Acylation Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibition by Analogs GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Proliferation Cell Proliferation TF->Proliferation Gene Expression Inhibitor 2-[3-(CF3)phenyl]propanedial(Potent Inhibitor) Inhibitor->Kinase2 Strong Inhibition NonF_Inhibitor 2-Phenylpropanedial(Weaker Inhibitor) NonF_Inhibitor->Kinase2 Weak Inhibition

References

A Comparative Analysis of 2-[3-(Trifluoromethyl)phenyl]propanedial and Structurally Related Compounds: Experimental Insights and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data available for 2-[3-(Trifluoromethyl)phenyl]propanedial and its structurally related analogs. Due to the limited published research on this compound itself, this document leverages experimental findings from similar molecules to infer potential properties, synthetic routes, and biological activities. The inclusion of the trifluoromethylphenyl moiety in these compounds suggests potential applications in medicinal chemistry and materials science.[1] The trifluoromethyl group is a key functional group in many pharmaceuticals, known to enhance metabolic stability and lipophilicity.[2][3]

Comparative Physicochemical and Biological Activity Data

The following table summarizes the available data for this compound and its comparators. It is important to note that much of the information for the target compound is theoretical or based on extrapolation from related structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Known Applications/Biological ActivityKey Experimental Data Available
This compound C10H7F3O2216.16Potential intermediate in therapeutic agent synthesis.[1]Proposed synthesis pathway.[1] Theoretical studies (DFT, MEP) suggested.[1]
3-(3-(Trifluoromethyl)phenyl)propan-1-olC10H11F3O204.19Precursor for the calcimimetic agent Cinacalcet.[4]Synthesis protocols, physicochemical properties (boiling point, density).[4]
3-(2-(Trifluoromethyl)phenyl)propanalC10H9F3O202.17Intermediate in pharmaceutical synthesis; potential therapeutic applications in neurological disorders.[2]Swern oxidation synthesis protocol, optimization conditions.[2]
N-(Trifluoromethyl)phenyl Substituted Pyrazole DerivativesVariesVariesPotent antibacterial and antibiofilm activity against resistant Gram-positive bacteria.[5]Synthesis, MIC values against various bacterial strains, biofilm eradication data.[5]
1-(3-Trifluoromethyl)phenyl-propan-2-oneC10H9F3O202.17Intermediate in the synthesis of the anorexic drug Fenfluramine.[6]Synthesis from 3-trifluoromethylaniline diazonium salt.[6]

Experimental Protocols

Detailed methodologies for key experiments involving the comparator compounds are outlined below. These protocols can serve as a foundation for developing experimental procedures for this compound.

Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanal via Swern Oxidation

This protocol describes the oxidation of the corresponding alcohol to the aldehyde. A similar oxidation of 2-[3-(trifluoromethyl)phenyl]-1,3-propanediol could potentially yield the target compound, this compound.[1]

Procedure:

  • A solution of 3-(Trifluoromethyl) benzene propanol (1.0 g, 4.90 mmol) in dichloromethane (20 ml) is cooled in a water/ice bath.

  • Dimethyl sulfoxide (DMSO) (770 mg, 9.80 mmol) and phosphorus pentoxide (P2O5) (1.39 g, 9.80 mmol) are added in succession.

  • The mixture is stirred for 30 minutes, allowing the temperature to rise to 20°C.

  • The reaction mixture is then cooled again in a water/ice bath, and triethylamine (2.4 ml, 17.15 mmol) is added.

  • The solution is stirred for one hour as the temperature rises to 20°C.

  • The reaction is quenched with 5% HCl, and the phases are separated.

  • The organic phase is washed further with 5% HCl and then with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to yield the aldehyde product.

Synthesis of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives

This multi-step synthesis demonstrates a common strategy for creating novel compounds with potential biological activity.

General Procedure: The synthesis involves the reaction of appropriate precursors to form the pyrazole core, followed by functionalization with the trifluoromethylphenyl group. The specific reagents and conditions vary depending on the desired final derivative.[5]

Antibacterial and Biofilm Eradication Assays for Pyrazole Derivatives

These assays are crucial for evaluating the therapeutic potential of new compounds.

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using standard microdilution methods in appropriate broth media. Bacterial growth is assessed after incubation, and the MIC is defined as the lowest concentration of the compound that inhibits visible growth.[5]

  • Biofilm Eradication Studies: Pre-formed biofilms in 96-well plates are treated with the test compounds at various concentrations. After incubation, the viability of the remaining biofilm is quantified, often using a metabolic dye like resazurin.[5]

Visualizing Synthetic and Logical Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships discussed in this guide.

proposed_synthesis A 3-(Trifluoromethyl)benzaldehyde B Nitroalkane Intermediate A->B Reaction with Nitroalkane C 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol B->C Reduction D This compound (Target Compound) C->D Selective Oxidation

Caption: Proposed synthesis of this compound.

swern_oxidation_workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup A 3-(Trifluoromethyl)benzene propanol in Dichloromethane D Cooling (Ice Bath) A->D B DMSO & P2O5 E Addition of DMSO & P2O5 B->E C Triethylamine G Cooling & Addition of Triethylamine C->G D->E F Stirring (30 min) E->F F->G H Stirring (1 hour) G->H I Quench with 5% HCl H->I J Phase Separation & Washing I->J K Drying & Concentration J->K L 3-(3-(Trifluoromethyl)phenyl)propanal (Product) K->L

Caption: Workflow for Swern oxidation of 3-(Trifluoromethyl)benzene propanol.

antibacterial_evaluation A Synthesized N-(Trifluoromethyl)phenyl Pyrazole Derivatives B Minimum Inhibitory Concentration (MIC) Assay A->B Planktonic Bacteria C Biofilm Eradication Assay A->C Bacterial Biofilms D Determination of Potency (MIC values) B->D E Assessment of Biofilm Clearing (Eradication %) C->E F Identification of Lead Compounds D->F E->F

Caption: Evaluation process for antibacterial and antibiofilm activity.

References

assessing the purity of synthesized 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to is essential for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of key analytical techniques, detailed experimental protocols, and a clear workflow to ensure the quality and reliability of this synthesized compound.

Comparison of Analytical Methods for Purity Assessment

The purity of 2-[3-(Trifluoromethyl)phenyl]propanedial can be determined using several analytical methods. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative results, identification of unknown impurities, or high throughput. The following table summarizes and compares the most common techniques.

Analytical MethodPrincipleInformation ProvidedLimit of Detection (LOD) (Hypothetical)ThroughputKey AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Purity percentage, retention times of impurities.~0.01%HighRobust, quantitative, widely available.May require derivatization for compounds without a chromophore, co-elution of impurities is possible.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Purity percentage, identification of volatile impurities.~0.001%MediumHigh sensitivity, excellent for identifying unknown volatile impurities.Not suitable for non-volatile or thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the NMR signal intensity of the analyte relative to a certified internal standard.Absolute purity, structural information of impurities.~0.1%Low to MediumHighly accurate and precise, provides structural information, orthogonal to chromatographic methods.Lower sensitivity compared to MS, requires a high-purity internal standard.
Fourier-Transform Infrared Spectroscopy (FTIR) Absorption of infrared radiation by molecular vibrations.Presence of functional groups, comparison to a reference standard.>1%HighFast, non-destructive, good for initial identification.Not quantitative, provides limited information on the nature and quantity of impurities.

Experimental Workflow for Synthesis and Purity Assessment

The overall process from synthesis to purity confirmation follows a logical sequence to ensure the final product meets the required quality standards.

Synthesis and Purity Workflow Workflow for Synthesis and Purity Assessment of this compound cluster_synthesis Synthesis and Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_documentation Documentation Synthesis Chemical Synthesis Quenching Reaction Quenching Synthesis->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation ColumnChromatography Column Chromatography Evaporation->ColumnChromatography FractionAnalysis TLC/LC-MS Analysis of Fractions ColumnChromatography->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling FinalEvaporation Final Solvent Evaporation Pooling->FinalEvaporation Initial_Purity Initial Purity Check (e.g., TLC, FTIR) FinalEvaporation->Initial_Purity HPLC HPLC Analysis Initial_Purity->HPLC GCMS GC-MS Analysis Initial_Purity->GCMS qNMR qNMR Analysis Initial_Purity->qNMR Final_Purity Final Purity Confirmation >95% HPLC->Final_Purity GCMS->Final_Purity qNMR->Final_Purity Report Generate Certificate of Analysis Final_Purity->Report

Caption: A general workflow for the synthesis, purification, and purity assessment of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is designed for the quantitative analysis of the purity of this compound and the detection of non-volatile impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (0.1%)

    • This compound sample

    • Reference standard of this compound (if available)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL.

    • If a reference standard is available, prepare a stock solution of the standard at the same concentration.

    • Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.

    • Inject the sample and standard solutions into the HPLC system.

    • Analyze the resulting chromatograms. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or by-products.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Materials:

    • Helium (carrier gas, 99.999% purity)

    • Dichloromethane (GC grade)

    • This compound sample

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-500

  • Procedure:

    • Prepare a solution of the this compound sample in dichloromethane at a concentration of approximately 1 mg/mL.

    • Inject the sample into the GC-MS system.

    • Analyze the total ion chromatogram (TIC) to separate the components.

    • Identify the main peak and any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the impurities based on their peak areas relative to the main component.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte itself; instead, a certified internal standard is used.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Materials:

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

    • This compound sample

  • Procedure:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same vial as the sample.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_standard = Purity of the internal standard

By employing these methods, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and integrity of their subsequent experiments and drug development processes.

Validation of a Laboratory-Developed Assay for 2-[3-(Trifluoromethyl)phenyl]propanedial: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the validation of a laboratory-developed assay for the quantitative determination of 2-[3-(Trifluoromethyl)phenyl]propanedial. This compound, possessing both an aromatic aldehyde and a trifluoromethyl group, is of interest in drug development due to the prevalence of these moieties in pharmacologically active molecules. The selection of an appropriate analytical method is critical for accurate and reliable quantification in various stages of drug discovery and development.

This document outlines detailed experimental protocols for three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a Spectrophotometric Assay. It further presents a comparative analysis of their performance characteristics to aid in selecting the most suitable method for specific research needs.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters for the three discussed methods for the analysis of this compound.

Performance ParameterHPLC-UVGC-MSSpectrophotometric Assay
**Linearity (R²) **> 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mL3 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Specificity HighVery HighModerate
Throughput ModerateLow to ModerateHigh
Cost per Sample ModerateHighLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the analysis of non-volatile and thermally labile aromatic compounds.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid, 0.1% (v/v) in water and ACN.

  • Reference standard of this compound.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.

  • Filter through a 0.45 µm syringe filter before injection.

5. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of known concentrations and construct a calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Analyze replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Specificity: Assess the ability to quantify the analyte in the presence of potential interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

2. Reagents and Standards:

  • Derivatizing agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, PFBHA).

  • Solvent (e.g., Ethyl acetate, GC grade).

  • Internal standard (e.g., a structurally similar compound not present in the sample).

  • Reference standard of this compound.

3. GC-MS Conditions:

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

4. Sample Preparation (with Derivatization):

  • To the sample, add the derivatizing agent solution and an internal standard.

  • Heat the mixture to facilitate the reaction.

  • Extract the derivatized analyte into an organic solvent.

  • Inject the organic layer into the GC-MS.

5. Validation Parameters:

  • Follow a similar validation strategy as for HPLC-UV, assessing linearity, accuracy, precision, and specificity.

Spectrophotometric Assay

This method provides a rapid and high-throughput option for preliminary screening, though it may have lower specificity compared to chromatographic methods. This protocol is based on the reaction of dicarbonyl compounds with a chromogenic reagent.

1. Instrumentation:

  • UV/Vis spectrophotometer or microplate reader.

2. Reagents and Standards:

  • Chromogenic reagent (e.g., 2,4-Dinitrophenylhydrazine, DNPH).

  • Acidic catalyst (e.g., Hydrochloric acid).

  • Solvent (e.g., Ethanol).

  • Reference standard of this compound.

3. Assay Protocol:

  • Prepare a solution of the chromogenic reagent in an acidic solvent.

  • Add the sample or standard solution to the reagent solution.

  • Incubate the mixture to allow for color development.

  • Measure the absorbance at the wavelength of maximum absorption for the resulting derivative.

4. Data Analysis:

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the analyte in the samples from the standard curve.

5. Validation Parameters:

  • Assess linearity, accuracy, and precision as described for the other methods. Specificity should be carefully evaluated for potential interferences from other carbonyl-containing compounds in the sample matrix.

Visualizing the Assay Validation Workflow

A clear and logical workflow is essential for the successful validation of a laboratory-developed assay. The following diagram illustrates the key stages involved in this process.

AssayValidationWorkflow cluster_planning Planning Phase cluster_development Method Development & Optimization cluster_validation Validation Phase cluster_documentation Documentation & Implementation define_scope Define Assay Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance protocol_dev Develop Protocol set_acceptance->protocol_dev optimize_params Optimize Parameters protocol_dev->optimize_params linearity Linearity & Range optimize_params->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra & Inter-day) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure (SOP) validation_report->sop implementation Routine Use sop->implementation

Caption: Workflow for the validation of a laboratory-developed assay.

Signaling Pathway and Logical Relationships

The analytical process for quantifying this compound involves a series of logical steps, from sample preparation to data analysis. The choice of method influences this pathway.

AnalyticalPathway cluster_sample Sample Handling cluster_analysis Analytical Technique cluster_data Data Processing sample_prep Sample Preparation derivatization Derivatization (Optional for GC-MS) sample_prep->derivatization hplc HPLC-UV sample_prep->hplc spectro Spectrophotometry sample_prep->spectro gcms GC-MS derivatization->gcms data_acquisition Data Acquisition hplc->data_acquisition gcms->data_acquisition spectro->data_acquisition calibration Calibration Curve data_acquisition->calibration quantification Quantification calibration->quantification report Report Generation quantification->report

Caption: Logical workflow for the analysis of the target compound.

Unveiling 2-[3-(Trifluoromethyl)phenyl]propanedial: A Comparative Guide on Computational Predictions and Limited Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comparative analysis of computational predictions and the currently available, albeit limited, experimental data for 2-[3-(Trifluoromethyl)phenyl]propanedial. Due to the nascent stage of research on this specific compound, this guide also incorporates data from analogous compounds and theoretical methodologies to offer a comprehensive overview.

While extensive experimental data for this compound is not yet publicly available, its chemical structure as a disubstituted malondialdehyde suggests significant reactivity and potential for further investigation in medicinal chemistry and materials science. The presence of the 3-(trifluoromethyl)phenyl group is known to enhance metabolic stability and lipophilicity in drug candidates.[1][2]

Physicochemical Properties: A Blend of Prediction and Analogy

Direct experimental values for the physicochemical properties of this compound are scarce. However, computational methods and data from structurally related compounds allow for the prediction of its characteristics.

PropertyPredicted/Analogous ValueMethod/Source
Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol [1]
CAS Number 493036-49-0[1]
Appearance Colorless Oil (Predicted)Based on similar propanals[3]
Boiling Point Not available
Melting Point Not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl acetate (Predicted)Based on similar propanals[3]

Note: The predicted values are based on computational models and data from analogous compounds and require experimental validation.

Experimental Protocols: Charting a Path to Synthesis

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a plausible synthetic route involves a two-step process: the formation of the precursor diol, 2-[3-(trifluoromethyl)phenyl]-1,3-propanediol, followed by its selective oxidation.[1] A general method for the synthesis of 2-phenyl substituted-1,3-propanediols, including those with trifluoromethyl substituents, has been described in patent literature.[4]

Proposed Synthesis of 2-[3-(trifluoromethyl)phenyl]-1,3-propanediol

This synthesis can be adapted from a general procedure for preparing 2-phenyl substituted-1,3-propanediols.[4]

  • Oxidation of 3-(Trifluoromethyl)benzaldehyde Oxime: The corresponding benzaldehyde oxime is oxidized using an agent like peracetic acid in acetic acid at a controlled temperature (e.g., 80-90°C) to yield 1-(nitromethyl)-3-(trifluoromethyl)benzene.

  • Reaction with Formaldehyde: The resulting nitromethylbenzene derivative is then reacted with formaldehyde in the presence of a base (e.g., sodium carbonate) at a controlled temperature (e.g., below 38°C) to form 2-nitro-2-[3-(trifluoromethyl)phenyl]-1,3-propanediol.

  • Reduction to the Diol: The nitro-diol intermediate is subsequently reduced using hydrogen gas with a palladium on calcium carbonate catalyst to afford the target precursor, 2-[3-(trifluoromethyl)phenyl]-1,3-propanediol.

Oxidation to this compound

The final step would involve the selective oxidation of the synthesized diol to the dialdehyde. Various oxidation methods for 1,3-diols can be employed, and the choice of reagent is crucial to avoid over-oxidation to the carboxylic acid.

Computational Predictions: A Window into Reactivity and Properties

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers valuable predictive insights into the electronic structure, reactivity, and potential biological interactions of this compound.[1]

Molecular Electrostatic Potential (MEP) Analysis

An MEP map would likely indicate that the oxygen atoms of the aldehyde groups are regions of high negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen atoms of the aldehyde groups would be regions of positive potential, susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's reactivity. For a dialdehyde, the LUMO is expected to be localized on the carbonyl carbons, indicating their electrophilic nature.

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed synthetic pathway and the relationship between the precursor and the final product.

G Synthesis of this compound cluster_0 Step 1: Diol Synthesis cluster_1 Step 2: Oxidation A 3-(Trifluoromethyl)benzaldehyde Oxime B 1-(Nitromethyl)-3-(trifluoromethyl)benzene A->B Oxidation C 2-Nitro-2-[3-(trifluoromethyl)phenyl]-1,3-propanediol B->C Formaldehyde D 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol C->D Reduction E This compound D->E Selective Oxidation

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow for Characterization

Once synthesized, a standard workflow for characterization would be employed to confirm the structure and purity of this compound.

G Experimental Characterization Workflow cluster_0 Analysis Techniques A Crude Product B Purification (e.g., Chromatography) A->B C Pure this compound B->C D Structural Analysis C->D E Purity Assessment C->E F NMR Spectroscopy (1H, 13C, 19F) D->F G Mass Spectrometry D->G H Infrared Spectroscopy D->H I HPLC/GC E->I

Caption: Standard workflow for the purification and characterization of the target compound.

Conclusion

The study of this compound is in its early stages, with a notable gap in comprehensive experimental data. This guide highlights the potential of computational chemistry to bridge this gap by providing valuable predictions on the molecule's properties and reactivity. The proposed synthetic pathway, derived from established methods for analogous compounds, offers a clear direction for future experimental work. As research progresses, a more direct comparison between predicted and experimental data will become feasible, further elucidating the potential of this promising compound in various scientific and industrial applications.

References

benchmarking the synthesis of 2-[3-(Trifluoromethyl)phenyl]propanedial against known methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the synthesis of 2-[3-(Trifluoromethyl)phenyl]propanedial, benchmarking potential methodologies against established chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, providing a comparative analysis of synthetic routes, detailed experimental protocols, and supporting data.

While direct synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be extrapolated from established methods for analogous α-aryl malondialdehydes and related compounds. This guide outlines and compares several potential synthetic pathways, providing detailed protocols adapted from known procedures for similar molecules.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound likely involves the formation of a carbon-carbon bond between a 3-(trifluoromethyl)phenyl group and a three-carbon dialdehyde synthon. The primary challenges in such a synthesis are achieving high yields, ensuring selectivity, and maintaining the stability of the final propanedial product. The following table summarizes potential synthetic routes, drawing comparisons from the synthesis of structurally related molecules.

Methodology General Approach Potential Advantages Potential Challenges Key Precursors Relevant Literature
Method 1: Vilsmeier-Haack Formylation Formylation of a 3-(trifluoromethyl)phenylpropene derivative.Direct introduction of the aldehyde functionalities.Potential for side reactions and harsh reaction conditions.1-Bromo-3-(trifluoromethyl)benzene, acrolein diethyl acetal[1]
Method 2: Oxidation of a Propanediol Oxidation of 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol.Milder reaction conditions may be possible.The diol precursor may not be readily available.Diethyl [3-(trifluoromethyl)phenyl]malonate[2][3]
Method 3: α-Arylation of Malondialdehyde Equivalent Palladium-catalyzed cross-coupling of an aryl halide with a malondialdehyde derivative.High degree of control and potential for high yields.The malondialdehyde equivalent may be unstable or require a protecting group strategy.1-Bromo-3-(trifluoromethyl)benzene, malondialdehyde tetraethyl acetal[4]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar compounds and represent plausible routes to this compound.

Method 1: Synthesis via Vilsmeier-Haack Formylation of a Propanal Acetal

This approach is adapted from the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for Cinacalcet.[1] The final step to introduce the second aldehyde group would be a subsequent formylation.

Step 1: Mizoroki-Heck cross-coupling to form 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene

A mixture of 1-bromo-3-(trifluoromethyl)benzene (1 mmol), acrolein diethyl acetal (1.59 mmol), Pd(OAc)₂ (0.0326 mmol), and n-Bu₄NOAc (2.1 mmol) in a suitable solvent is heated. Microwave-assisted conditions (90 °C for 20 minutes) have been shown to be effective.[1]

Step 2: Hydrogenation of the double bond

The crude product from the previous step is subjected to hydrogenation to yield 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene.

Step 3: Vilsmeier-Haack Formylation

The resulting acetal is then subjected to Vilsmeier-Haack conditions (e.g., phosphorus oxychloride and dimethylformamide) to introduce the second aldehyde group at the α-position, followed by hydrolysis to yield this compound.

Method 2: Synthesis via Oxidation of 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol

This method follows the logic of synthesizing 2-phenyl-1,3-propanediol from its corresponding malonate ester.[2][3]

Step 1: Synthesis of Diethyl [3-(Trifluoromethyl)phenyl]malonate

This intermediate can be prepared via a copper-catalyzed α-arylation of diethyl malonate with 1-bromo-3-(trifluoromethyl)benzene. A typical procedure involves reacting the aryl halide with diethyl malonate in the presence of a copper catalyst, a ligand such as 2-picolinic acid, and a base like cesium carbonate in a solvent like toluene, often under microwave irradiation.[4]

Step 2: Reduction of the Diethyl Malonate

The resulting diethyl [3-(trifluoromethyl)phenyl]malonate is then reduced to 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent such as diethyl ether or tetrahydrofuran.[3]

Step 3: Oxidation of the Diol

The final step involves the selective oxidation of the primary alcohols of the diol to aldehydes to form this compound. This can be achieved using various modern oxidation reagents such as Dess-Martin periodinane or by a Swern oxidation.

Method 3: Synthesis via α-Arylation of a Malondialdehyde Equivalent

This approach leverages the well-established palladium-catalyzed α-arylation of carbonyl compounds.[4]

Step 1: Preparation of a Protected Malondialdehyde

A suitable protected malondialdehyde, such as malondialdehyde tetraethyl acetal, is used as the starting material.

Step 2: Palladium-Catalyzed α-Arylation

The protected malondialdehyde is reacted with 1-bromo-3-(trifluoromethyl)benzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., a bulky biarylphosphine), and a strong base (e.g., sodium tert-butoxide) in an inert solvent.

Step 3: Deprotection

The resulting α-arylated protected malondialdehyde is then deprotected under acidic conditions to yield the final product, this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the proposed synthetic methodologies.

Synthesis_Method_1 A 1-Bromo-3-(trifluoromethyl)benzene C Mizoroki-Heck Coupling A->C B Acrolein diethyl acetal B->C D 1-(3,3-Diethoxyprop-1-en-1-yl)-3- (trifluoromethyl)benzene C->D E Hydrogenation D->E F 1-(3,3-Diethoxypropyl)-3- (trifluoromethyl)benzene E->F G Vilsmeier-Haack Formylation F->G H 2-[3-(Trifluoromethyl)phenyl] propanedial G->H

Caption: Proposed workflow for Method 1: Vilsmeier-Haack Formylation.

Synthesis_Method_2 A Diethyl malonate C α-Arylation A->C B 1-Bromo-3-(trifluoromethyl)benzene B->C D Diethyl [3-(trifluoromethyl)phenyl]malonate C->D E Reduction (LiAlH4) D->E F 2-[3-(Trifluoromethyl)phenyl]- 1,3-propanediol E->F G Oxidation F->G H 2-[3-(Trifluoromethyl)phenyl] propanedial G->H

Caption: Proposed workflow for Method 2: Oxidation of a Propanediol.

Synthesis_Method_3 A Malondialdehyde tetraethyl acetal C Pd-catalyzed α-Arylation A->C B 1-Bromo-3-(trifluoromethyl)benzene B->C D 2-[3-(Trifluoromethyl)phenyl] malondialdehyde tetraethyl acetal C->D E Acidic Deprotection D->E F 2-[3-(Trifluoromethyl)phenyl] propanedial E->F

Caption: Proposed workflow for Method 3: α-Arylation of a Malondialdehyde Equivalent.

References

Analysis of Structure-Activity Relationship of 2-[3-(Trifluoromethyl)phenyl]propanedial Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the structure-activity relationship (SAR) of 2-[3-(trifluoromethyl)phenyl]propanedial derivatives reveal a significant gap in publicly available research. While the constituent chemical motifs—the trifluoromethylphenyl group and the propanedial scaffold—are well-documented in medicinal chemistry, a systematic exploration of how structural modifications to this specific class of compounds affect their biological activity is not readily found in current literature.

The trifluoromethylphenyl moiety is a common feature in many therapeutic agents, known to enhance metabolic stability and improve cell membrane permeability due to its lipophilic and electron-withdrawing properties.[1][2] The propanedial (malondialdehyde) unit, with its two reactive aldehyde groups, offers a versatile scaffold for synthesizing a variety of more complex molecules, particularly heterocyclic compounds.[1] The combination of these two components in this compound suggests a promising starting point for the development of novel therapeutic agents, potentially for central nervous system disorders or as anti-inflammatory agents.[1]

However, a comprehensive SAR study, which would involve the synthesis of a series of analogues with systematic variations and the evaluation of their biological activity through quantitative assays, appears to be unpublished. Such a study would be crucial for understanding the pharmacophore and guiding the design of more potent and selective compounds.

Hypothetical Experimental Approach for SAR Analysis

In the absence of direct experimental data, a standard medicinal chemistry approach to elucidating the SAR of this compound class would involve a series of methodical experiments. The following outlines a potential workflow for such an investigation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization start Lead Compound 2-[3-(CF3)phenyl]propanedial mod_A Aromatic Ring Modifications (e.g., CF3 position, other substituents) start->mod_A mod_B Propanedial Scaffold Modifications (e.g., alkylation, cyclization) start->mod_B in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) mod_A->in_vitro mod_B->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) in_vitro->cell_based sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based->sar_analysis qsar Quantitative SAR (QSAR) Modeling sar_analysis->qsar lead_opt Lead Optimization qsar->lead_opt

References

A Comparative Guide to the Quantitative Analysis of 2-[3-(Trifluoromethyl)phenyl]propanedial in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-[3-(trifluoromethyl)phenyl]propanedial in complex reaction mixtures. The selection of an appropriate analytical technique is critical for monitoring reaction progress, determining yield, and ensuring the quality of intermediates in pharmaceutical and chemical research. This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy, supported by experimental protocols and data extrapolated from closely related analogs.

Executive Summary

The quantitative determination of this compound, a reactive dialdehyde, presents unique analytical challenges due to its potential for instability and the complexity of reaction matrices. This guide evaluates three primary analytical techniques, each with distinct advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC) with UV detection, following derivatization, offers excellent sensitivity and is widely accessible. However, the derivatization step can be time-consuming.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides high specificity and sensitivity, particularly for volatile compounds. Derivatization is often necessary to improve the thermal stability and chromatographic behavior of the analyte.

  • 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy stands out for its ability to directly quantify fluorinated compounds in complex mixtures without the need for derivatization or chromatographic separation.[1] Its primary limitations are lower sensitivity compared to chromatographic methods and the higher cost of instrumentation.

Comparative Analysis of Analytical Techniques

The performance of each technique for the quantitative analysis of this compound is summarized below. Data presented is based on typical performance characteristics for the analysis of analogous reactive aldehydes and fluorinated compounds.

ParameterHPLC with UV Detection (Post-Derivatization)GC-MS (with Derivatization)19F NMR Spectroscopy (Direct Analysis)
Principle Chromatographic separation of the derivatized analyte followed by UV absorbance detection.Chromatographic separation of the volatile, derivatized analyte followed by mass spectrometric detection.Direct measurement of the nuclear magnetic resonance of the 19F nucleus.
Sample Preparation Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH), followed by extraction.Derivatization to a more volatile and stable form (e.g., silylation or acetal formation), followed by extraction.Minimal; dilution in a deuterated solvent.
Linearity (R²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)Higher (µg/mL to mg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)Higher (µg/mL to mg/mL range)
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 95-105%90-110%98-102%
Analysis Time per Sample 15-30 minutes (excluding derivatization)20-40 minutes (excluding derivatization)5-15 minutes
Selectivity Good; dependent on chromatography and derivatization.Excellent; based on both retention time and mass spectrum.Excellent; highly specific to the 19F nucleus.
Matrix Effect Can be significant; requires careful method development and validation.Can be significant; may require matrix-matched standards.Generally low due to the specificity of 19F detection.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization for specific reaction mixtures.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves the derivatization of the aldehyde functional groups with 2,4-dinitrophenylhydrazine (DNPH) to form stable, chromophoric hydrazones that can be readily detected by UV-Vis spectroscopy.

1. Sample Preparation (Derivatization): a. To 1.0 mL of the reaction mixture, add 1.0 mL of a saturated solution of DNPH in acetonitrile. b. Add 50 µL of concentrated sulfuric acid as a catalyst. c. Vortex the mixture and allow it to react at room temperature for 1 hour. d. Neutralize the solution with 1 M sodium hydroxide. e. Extract the derivatized analytes with 2 x 2 mL of dichloromethane. f. Evaporate the combined organic layers to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 1.0 mL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with acetonitrile:water (60:40, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: UV at 360 nm.

3. Quantification:

  • An external calibration curve is constructed by derivatizing known concentrations of a suitable aldehyde standard (e.g., malondialdehyde) and plotting the peak area against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the propanedial is typically derivatized to increase its volatility and thermal stability. A common approach is the formation of a stable cyclic acetal.

1. Sample Preparation (Derivatization): a. To 0.5 mL of the reaction mixture, add 0.5 mL of a solution containing 1,3-propanediol (as a derivatizing agent) and a catalytic amount of p-toluenesulfonic acid in toluene. b. Heat the mixture at 60 °C for 30 minutes. c. Cool the mixture and wash with 1 mL of saturated sodium bicarbonate solution. d. Separate the organic layer and dry it over anhydrous sodium sulfate. e. The resulting solution is ready for GC-MS analysis.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-450.

3. Quantification:

  • Quantification is performed using an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time). A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy

19F NMR allows for the direct and non-destructive quantification of this compound in the reaction mixture without any prior separation or derivatization.[1]

1. Sample Preparation: a. Take a 0.5 mL aliquot of the reaction mixture. b. Add 0.1 mL of a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., trifluorotoluene). c. Vortex the mixture and transfer it to a 5 mm NMR tube.

2. 19F NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
  • Pulse Sequence: A simple 90° pulse-acquire sequence.
  • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 5-10 seconds to ensure full relaxation).
  • Number of Scans: 16-64, depending on the concentration of the analyte.
  • Spectral Width: Sufficient to cover the chemical shifts of the analyte and internal standard.

3. Quantification:

  • The concentration of the analyte is calculated using the following formula:

Visualizations

Synthesis Pathway of a Propanal Analog

The following diagram illustrates a plausible synthetic route to a propanal analog, which is structurally related to this compound. This pathway provides context for the types of reaction mixtures that may be encountered.

Synthesis_Pathway A 3-Bromotrifluorotoluene C Intermediate A->C Heck Coupling (Pd Catalyst) B Acrolein B->C D 3-(3-(Trifluoromethyl)phenyl)propanal C->D Hydrolysis

Caption: Synthesis of a propanal analog via Heck coupling and hydrolysis.

General Analytical Workflow

This diagram outlines the typical workflow for the quantitative analysis of a target analyte in a reaction mixture using chromatographic methods.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Derivatization (for HPLC/GC) A->B C Extraction / Dilution B->C D Chromatographic Separation (HPLC or GC) C->D E Detection (UV or MS) D->E F Peak Integration E->F G Quantification (Calibration Curve) F->G H Report Generation G->H

Caption: General workflow for chromatographic quantitative analysis.

Conclusion

The choice of analytical method for the quantitative analysis of this compound in reaction mixtures depends on the specific requirements of the study.

  • For high-throughput screening and reaction optimization where speed and minimal sample preparation are paramount, 19F NMR is the superior choice, provided the analyte concentration is within its detection limits.

  • When high sensitivity is required, for instance, in trace impurity analysis or low-concentration kinetic studies, GC-MS offers the best performance, albeit with the need for derivatization.

  • HPLC with UV detection after derivatization provides a robust and widely available alternative, offering a good balance of sensitivity and accessibility.

It is recommended that the chosen method be thoroughly validated for the specific reaction matrix to ensure accurate and reliable quantitative results. This includes assessing linearity, accuracy, precision, selectivity, and robustness.

References

Unveiling the Purity Profile: A Comparative Guide to Identifying Impurities in 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of potential impurities in 2-[3-(Trifluoromethyl)phenyl]propanedial, a key building block in the synthesis of various pharmaceutical compounds.

The manufacturing process of this compound, like any chemical synthesis, can introduce a range of impurities. These can include unreacted starting materials, byproducts from side reactions, and degradation products. The presence of such impurities can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are crucial for their detection and control.

A common synthetic route to this compound involves the oxidation of its precursor, 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol.[1] Consequently, potential impurities can be logically inferred from this process.

Potential Process-Related Impurities

Based on the synthesis pathway, the primary potential impurities in this compound are:

  • Starting Material: Unreacted 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol.

  • Over-oxidation Product: 2-[3-(Trifluoromethyl)phenyl]malonic acid, resulting from the excessive oxidation of the dialdehyde.

  • Byproducts from Precursor Synthesis: Impurities arising from the synthesis of the 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol precursor itself.

The structural similarity of these potential impurities to the main compound necessitates the use of high-resolution analytical techniques for their effective separation and identification.

Comparative Analysis of Analytical Techniques

Several analytical techniques can be employed for impurity profiling. The choice of method depends on the nature of the impurity, the required sensitivity, and the analytical throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly used methods in this context.[2][3][4]

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, reproducible, widely available, suitable for non-volatile compounds.Requires chromophores for detection, may have limited sensitivity for some impurities.~0.01%
LC-MS Separation by HPLC coupled with mass spectrometry for identification.High sensitivity and selectivity, provides molecular weight information for unknown impurity identification.Higher cost and complexity compared to HPLC-UV.<0.001%
GC-MS Separation of volatile compounds based on boiling point, identification by mass spectrometry.Excellent for volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds.ppm level
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation of unknown impurities.Lower sensitivity compared to mass spectrometry-based methods.~0.1%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This section details a standard reversed-phase HPLC method suitable for the separation and quantification of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the identification and confirmation of impurities in a given sample of this compound.

impurity_identification_workflow cluster_0 Sample Analysis sample This compound Sample hplc_analysis HPLC-UV Analysis sample->hplc_analysis lcms_analysis LC-MS Analysis sample->lcms_analysis gcms_analysis GC-MS Analysis sample->gcms_analysis peak_detection Peak Detection & Quantification hplc_analysis->peak_detection impurity_identification Impurity Identification (Mass & Fragmentation) lcms_analysis->impurity_identification volatile_impurity_id Volatile Impurity ID gcms_analysis->volatile_impurity_id report Final Impurity Profile Report peak_detection->report nmr_confirmation NMR Structural Confirmation (if necessary) impurity_identification->nmr_confirmation volatile_impurity_id->report nmr_confirmation->report

Caption: Workflow for Impurity Identification.

Signaling Pathway of Analytical Data Interpretation

The following diagram illustrates the logical flow of data interpretation leading to the confirmation of an impurity's identity.

data_interpretation_pathway start Detection of Unknown Peak in Chromatogram ms_data Acquisition of Mass Spectrum (LC-MS or GC-MS) start->ms_data molecular_ion Identification of Molecular Ion Peak [M+H]+ ms_data->molecular_ion fragmentation Analysis of Fragmentation Pattern ms_data->fragmentation proposed_structure Proposal of Putative Impurity Structure molecular_ion->proposed_structure fragmentation->proposed_structure nmr_analysis NMR Spectroscopy (1H, 13C, etc.) proposed_structure->nmr_analysis if required structure_confirmation Confirmation of Chemical Structure proposed_structure->structure_confirmation if NMR not required nmr_analysis->structure_confirmation final_report Inclusion in Final Report structure_confirmation->final_report

Caption: Data Interpretation Pathway.

By employing a combination of these powerful analytical techniques and following a structured workflow for data interpretation, researchers and drug development professionals can confidently identify and quantify impurities in this compound, ensuring the quality and safety of the final pharmaceutical products.

References

inter-laboratory reproducibility of experiments involving 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring inter-laboratory reproducibility is a cornerstone of scientific rigor. This guide provides a comparative analysis of experimental factors influencing the reproducibility of studies involving 2-[3-(Trifluoromethyl)phenyl]propanedial. Due to the limited direct data on the inter-laboratory reproducibility of this specific compound, this guide focuses on critical aspects that directly impact experimental consistency: synthesis methodologies, compound stability, and comparison with viable alternative compounds.

The inherent reactivity of the dialdehyde functional group in this compound presents unique challenges to achieving consistent experimental outcomes. This guide aims to equip researchers with the necessary information to anticipate and mitigate potential sources of variability.

Comparative Analysis of Synthesis Routes

The purity and yield of this compound are fundamentally dependent on the chosen synthetic pathway. Variations in these parameters can significantly affect the results of subsequent biological or chemical assays. Two plausible synthetic routes are compared below, highlighting key differences that can influence reproducibility.

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Oxidation of a Diol PrecursorRoute 2: Formylation of a Phenylacetaldehyde Derivative
Starting Materials 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol3-(Trifluoromethyl)phenylacetaldehyde
Key Reactions Selective oxidationVilsmeier-Haack or similar formylation reactions
Potential for Impurities Incomplete oxidation leading to mono-aldehyde or starting diol contamination.Over-formylation or side reactions on the aromatic ring.
Reported/Expected Yield Highly dependent on the chosen oxidizing agent and reaction conditions.Can be variable; may require significant optimization.
Purification Challenges Chromatographic separation of closely related polar compounds.Potential for polymeric byproducts, requiring careful purification.
Overall Complexity Two-stage process: synthesis of the diol followed by oxidation.[1]Can be a single-step formylation but may require precursor synthesis.[1]

Experimental Protocols

To facilitate methodological consistency, detailed protocols for the synthesis of this compound and a key alternative, 3-(3-(Trifluoromethyl)phenyl)propanal, are provided below.

Synthesis of this compound via Diol Oxidation

This proposed pathway involves the initial synthesis of the corresponding diol, followed by a selective oxidation to yield the target dialdehyde.[1]

Step 1: Synthesis of 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol

A potential route to the diol intermediate can be adapted from established methods for analogous 2-aryl-1,3-propanediols.[1] This strategy can commence with 3-(trifluoromethyl)benzaldehyde and proceed through a nitroalkane intermediate.

Step 2: Selective Oxidation to this compound

The purified 2-[3-(Trifluoromethyl)phenyl]-1,3-propanediol is then oxidized to the dialdehyde. The choice of oxidizing agent is critical to avoid over-oxidation to the carboxylic acid. Mild oxidation conditions are recommended.

Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanal

A common and well-documented alternative is the mono-aldehyde, 3-(3-(Trifluoromethyl)phenyl)propanal. Its synthesis is often achieved through the oxidation of the corresponding alcohol.[2]

Protocol: A solution of 3-(Trifluoromethyl)phenyl propanol (1.0 g, 4.90 mmol) in dichloromethane (20 ml) is cooled in a water/ice bath. Dimethyl sulfoxide (DMSO) (770 mg, 9.80 mmol) and phosphorus pentoxide (P2O5) (1.39 g, 9.80 mmol) are added sequentially, and the mixture is stirred for 30 minutes as the temperature rises to 20°C. The reaction mixture is then cooled again in a water/ice bath, and triethylamine (2.4 ml, 17.15 mmol) is added. The solution is stirred for one hour as the temperature again rises to 20°C. The reaction is quenched with 5% HCl, and the phases are separated. The organic phase is washed further with 5% HCl and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to yield the aldehyde.[2]

Stability and Reactivity: A Comparative Overview

The stability of the aldehyde functional group is a critical factor in experimental reproducibility. Propanedials are known for their propensity to enolize and participate in various condensation and cyclization reactions.[1] The trifluoromethylphenyl group can also influence the reactivity of the aldehyde groups.

Table 2: Stability and Reactivity Comparison

CompoundKey Stability ConsiderationsCommon Reactions Influencing Reproducibility
This compound The two aldehyde groups can undergo intramolecular reactions. Susceptible to oxidation and polymerization. Limited data on long-term stability.Enolization, aldol condensation, reactions with nucleophiles at two sites.
3-(3-(Trifluoromethyl)phenyl)propanal Generally more stable than the corresponding dialdehyde. However, it is noted to be "not very stable" with new spots appearing on TLC if left at room temperature overnight.[2] Prone to oxidation to the carboxylic acid.Reactions typical of a single aldehyde group, such as oxidation, reduction, and nucleophilic addition.
2-Phenyl-1,3-propanediol A stable, crystalline solid at room temperature. Less prone to degradation under standard laboratory conditions compared to the aldehydes.Serves as a stable precursor for the synthesis of the corresponding dialdehyde.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular context and experimental design, the following diagrams illustrate a hypothetical signaling pathway where a trifluoromethylphenyl-containing compound might be investigated and a typical experimental workflow for its evaluation.

G Hypothetical Signaling Pathway A This compound B Target Protein (e.g., Enzyme, Receptor) A->B Binding/Inhibition C Downstream Effector 1 B->C D Downstream Effector 2 B->D E Cellular Response (e.g., Apoptosis, Proliferation) C->E D->E

Caption: Hypothetical signaling pathway for a bioactive compound.

G Experimental Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis A Synthesis of Compound B Purification (e.g., Chromatography) A->B C Structural Verification (NMR, MS) B->C D Enzyme Inhibition Assay C->D E Cell Viability Assay C->E F Target Binding Assay C->F G Statistical Analysis D->G E->G F->G H Dose-Response Curve Generation G->H

Caption: A typical experimental workflow for compound evaluation.

Logical Relationships in Reproducibility

The following diagram illustrates the key factors that contribute to the overall reproducibility of experiments involving synthesized chemical compounds.

G Factors Influencing Experimental Reproducibility A Reproducibility B Synthesis Protocol C Compound Purity B->C C->A D Compound Stability D->A E Experimental Conditions E->A F Analytical Methods F->A

Caption: Key factors influencing experimental reproducibility.

Conclusion and Recommendations

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]

Step-by-Step Disposal Protocol

The disposal of 2-[3-(Trifluoromethyl)phenyl]propanedial must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[1][3]

  • Containerization:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, properly labeled, and sealed hazardous waste container.[3][4]

    • The container should be made of a material compatible with the chemical and must be kept closed except when adding waste.[3][4]

    • Do not fill waste containers beyond 90% of their capacity to allow for expansion.[4]

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "Waste this compound" and any known hazard symbols (e.g., irritant).[3]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, such as strong oxidizing agents.[2][5]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company.[1]

    • The primary method for the disposal of such compounds is typically controlled incineration in a chemical incinerator equipped with an afterburner and scrubber system to handle potentially hazardous combustion byproducts like hydrogen fluoride.[1][2]

    • Always comply with all federal, state, and local environmental regulations regarding hazardous waste disposal.[2]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[6]

  • Containment: For small spills, absorb the material with an inert absorbent such as dry sand, earth, or vermiculite.[2] For larger spills, create a bund to contain the spill.[2]

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a labeled hazardous waste container.[2][6]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.[6]

Hazard Profile of Structurally Similar Compounds

The following table summarizes the known hazards of compounds structurally related to this compound, providing an indication of the potential risks associated with its handling and disposal.

Hazard StatementDescriptionAssociated Compounds
H302Harmful if swallowed3-[3-(Trifluoromethyl)phenyl]propenaldehyde[7]
H315Causes skin irritation3-[3-(Trifluoromethyl)phenyl]-1-propanol, 3-[3-(Trifluoromethyl)phenyl]propenaldehyde[2][7]
H319Causes serious eye irritation3-[3-(Trifluoromethyl)phenyl]-1-propanol, 3-[3-(Trifluoromethyl)phenyl]propenaldehyde[2][7]
H335May cause respiratory irritation3-[3-(Trifluoromethyl)phenyl]propenaldehyde[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste assess Is the substance a hazardous chemical? start->assess collect Collect in a dedicated, sealed, and labeled hazardous waste container assess->collect Yes prohibited Do NOT dispose down the drain or in regular trash assess->prohibited No (but treat as hazardous due to structural alerts) store Store in a designated, ventilated secondary containment area collect->store dispose Arrange for pickup by a licensed chemical waste disposal service store->dispose incinerate Controlled incineration with flue gas scrubbing dispose->incinerate

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally compliant disposal of this compound, protecting personnel and the surrounding ecosystem.

References

Personal protective equipment for handling 2-[3-(Trifluoromethyl)phenyl]propanedial

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Hazard Summary

Given the presence of a reactive propanedial (a type of aldehyde) group and a trifluoromethylphenyl moiety, this compound should be treated as hazardous. Aldehydes are known to be irritants to the skin, eyes, and respiratory system, and can be toxic if ingested or inhaled.[1][2][3] The trifluoromethyl group, while common in pharmaceuticals, can also contribute to the toxicological profile of a molecule.[4] Therefore, assume the compound is a skin and eye irritant, harmful if swallowed or inhaled, and may cause respiratory irritation.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling 2-[3-(Trifluoromethyl)phenyl]propanedial.

Body PartRecommended ProtectionMaterial/Standard
Hands Chemical-resistant gloves (double-gloving recommended)Nitrile or Neoprene
Eyes/Face Safety goggles and a face shieldANSI Z87.1-compliant
Body Chemical-resistant lab coat or disposable gownPolyethylene-coated polypropylene or similar
Respiratory Use in a certified chemical fume hood is mandatory. If weighing or potential for dust/aerosol generation exists, a respirator may be necessary.NIOSH-approved respirator with appropriate cartridges for organic vapors if fume hood is not available or during spill cleanup.
Feet Closed-toe, chemical-resistant shoes

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol will minimize exposure risk.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify the availability and functionality of an emergency eyewash station and safety shower.

    • Prepare all necessary equipment and reagents before bringing the compound into the work area.

    • Don all required PPE as outlined in the table above.

  • Handling :

    • Conduct all manipulations of the compound, including weighing and transfers, within the fume hood.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid any direct contact with the skin, eyes, or clothing.

    • Prevent the generation of dusts or aerosols. If the compound is a solid, handle it with care to avoid creating airborne particles. If it is a liquid, pour it carefully to avoid splashing.

  • Post-Handling :

    • Thoroughly clean the work area in the fume hood after use.

    • Decontaminate any equipment that came into contact with the compound.

    • Carefully remove and dispose of PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation : All waste contaminated with this compound, including disposable gloves, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Chemical Waste : Unused or waste quantities of the chemical should be collected in a separate, compatible, and labeled container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Vendor : Follow your institution's specific procedures for hazardous waste pickup and disposal through a licensed environmental services company.

Experimental Workflow and Safety

The following diagram illustrates the logical workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood & Safety Showers prep2 Gather Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace & Equipment handle2->clean1 clean2 Segregate & Store Hazardous Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Figure 1: Safe Handling Workflow

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。